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Core Science & Biosynthesis

Foundational

Structural Architecture and Bioanalytical Applications of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Executive Summary In the realm of quantitative bioanalysis and clinical mass spectrometry, matrix effects and ion suppression present constant threats to data integrity. To achieve absolute quantitation of endogenous met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of quantitative bioanalysis and clinical mass spectrometry, matrix effects and ion suppression present constant threats to data integrity. To achieve absolute quantitation of endogenous metabolites, the implementation of stable isotope-labeled (SIL) internal standards is the analytical gold standard. Among these, DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) represents a triumph of rational isotopic design.

This technical whitepaper dissects the chemical architecture, physicochemical properties, and mechanistic advantages of DL-Lysine-d8 hydrochloride[1][2]. By understanding the causality behind its structural design and its behavior in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can deploy this standard to build highly robust, self-validating bioanalytical workflows.

Isotopic Architecture: The Logic of Deuteration

The placement of deuterium atoms in a SIL internal standard is never arbitrary; it is a calculated defense against the chemical environment. The specific deuteration pattern of DL-Lysine-3,3,4,4,5,5,6,6-d8 is engineered to maximize stability while circumventing the pitfalls of hydrogen-deuterium exchange (HDX).

  • Avoidance of the Alpha-Carbon (C2): The proton attached to the chiral alpha-carbon is highly susceptible to racemization and enzymatic exchange (e.g., by transaminases or racemases in biological matrices). By leaving C2 unlabeled, the molecule avoids unpredictable loss of the heavy isotope label.

  • Avoidance of Heteroatoms (N, O): Protons on the primary amines (-NH2) and the carboxylic acid (-COOH) exchange instantaneously with protons in aqueous solvents or LC mobile phases. Labeling these positions would result in immediate label loss during chromatography.

  • Targeting the Aliphatic Chain (C3-C6): By heavily deuterating the aliphatic side chain, the molecule achieves a robust, non-exchangeable +8 Da mass shift . This massive shift completely clears the natural M+1, M+2, and M+3 isotopic envelope of endogenous unlabeled lysine, eliminating any risk of isotopic cross-talk in the mass spectrometer's collision cell.

IsotopicLogic LysineD8 DL-Lysine-d8 (Internal Standard) AlphaC Alpha-Carbon (C2) Unlabeled LysineD8->AlphaC Avoids D-labeling SideChain Aliphatic Chain (C3-C6) Deuterated (D8) LysineD8->SideChain Primary D-labeling site AmineCarboxyl Amine/Carboxyl Groups Unlabeled LysineD8->AmineCarboxyl Avoids D-labeling Prevents H/D Exchange\nvia Racemases Prevents H/D Exchange via Racemases AlphaC->Prevents H/D Exchange\nvia Racemases Stable +8 Da Mass Shift\n(No Isotopic Overlap) Stable +8 Da Mass Shift (No Isotopic Overlap) SideChain->Stable +8 Da Mass Shift\n(No Isotopic Overlap) Prevents Rapid Exchange\nin Aqueous Solvents Prevents Rapid Exchange in Aqueous Solvents AmineCarboxyl->Prevents Rapid Exchange\nin Aqueous Solvents

Fig 1: Strategic deuteration logic of DL-Lysine-d8 preventing H/D exchange and ensuring MS stability.

Physicochemical Properties

Understanding the physical properties of the hydrochloride salt is crucial for proper storage, standard preparation, and chromatographic behavior. The dihydrochloride form is the most widely utilized due to its superior solubility and stability in aqueous buffers compared to the free base.

The quantitative data below is synthesized from authoritative product specifications provided by and [3].

PropertyValue
Chemical Name DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
CAS Number 284664-87-5
Molecular Formula C6H6D8N2O2 · 2HCl
Molecular Weight 227.16 g/mol
Isotopic Purity ≥98 atom % D
Mass Shift M+8
Physical State Solid (Crystalline Powder)
Melting Point ~190 °C (lit.)
Mechanistic Advantages in Bioanalysis

According to , DL-Lysine-d8 is extensively utilized as an internal standard for clinical mass spectrometry, particularly in newborn screening panels[4][5]. But why use the racemic DL-mixture instead of pure L-Lysine-d8?

While SILAC (Stable Isotope Labeling by Amino acids in Cell culture) strictly requires L-Lysine-d8 because mammalian cells only incorporate L-amino acids into proteins, targeted metabolomics and clinical diagnostics do not rely on biological incorporation.

In standard Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC), the chromatographic system is achiral. Therefore, the D- and L- enantiomers co-elute perfectly and ionize identically. Using the racemic DL-Lysine-d8 is highly cost-effective and analytically indistinguishable from the pure L-enantiomer in these workflows. Because the physicochemical properties of the deuterated standard are virtually identical to the endogenous analyte, they experience the exact same ion suppression or enhancement from the sample matrix. This self-validating normalization is the cornerstone of reliable LC-MS/MS.

Experimental Protocol: Plasma Lysine Quantitation via LC-MS/MS

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. The inclusion of the SIL internal standard prior to any sample manipulation ensures that any volumetric losses during protein precipitation are mathematically corrected. Protocol parameters are aligned with established clinical mass spectrometry guidelines from [6].

LCMSWorkflow Sample 1. Biological Sample (Plasma/Urine) Spike 2. Spike DL-Lysine-d8 (Internal Standard) Sample->Spike Precipitation 3. Protein Precipitation (Cold ACN + 0.1% FA) Spike->Precipitation Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LC 5. HILIC Separation (Co-elution of Lys & Lys-d8) Centrifuge->LC MSMS 6. ESI-MS/MS (MRM) Lys: 147.1 -> 84.1 Lys-d8: 155.1 -> 92.1 LC->MSMS Quant 7. Data Analysis (Ratio Lys / Lys-d8) MSMS->Quant

Fig 2: Targeted LC-MS/MS workflow using DL-Lysine-d8 as an internal standard for bioanalysis.

Step-by-Step Methodology:
  • Internal Standard Working Solution (ISWS) Preparation:

    • Reconstitute DL-Lysine-d8 dihydrochloride in 50% Methanol/Water to a primary stock of 1 mg/mL.

    • Dilute to a final ISWS concentration of 100 µM.

    • Causality: 50% methanol ensures complete dissolution of the highly polar salt while precipitating trace lipids and preventing bacterial growth during long-term storage at -20°C.

  • Sample Aliquoting & Spiking:

    • Transfer 50 µL of human plasma to a microcentrifuge tube.

    • Add 10 µL of the 100 µM ISWS. Vortex for 10 seconds.

    • Causality: Spiking before extraction guarantees that the internal standard and the endogenous analyte undergo identical extraction recoveries.

  • Protein Precipitation (PPT):

    • Add 200 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Vortex vigorously for 2 minutes.

    • Causality: The organic solvent crashes out plasma proteins, while the low pH (provided by the FA) ensures the basic amino acids remain fully protonated and highly soluble in the supernatant.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • LC-MS/MS Analysis (HILIC Mode):

    • Column: Amide-based HILIC column (e.g., Phenomenex Kinetex Amide).

    • Mobile Phase A: Water + 0.1% FA + 10 mM Ammonium Formate.

    • Mobile Phase B: ACN + 0.1% FA.

    • MRM Transitions (Positive ESI):

      • Unlabeled Lysine: m/z 147.1 → 84.1 (Loss of NH3 and CO2)[7][8].

      • DL-Lysine-d8: m/z 155.1 → 92.1 (The +8 Da mass shift is fully retained on the aliphatic side-chain fragment)[9].

References
  • Phenomenex. "Robust and reproducible LC–MS/MS Amino Acid Analysis with an Amide-Based HILIC Column." Phenomenex Application Notes.[Link]

Sources

Exploratory

Isotopic Purity Specifications for Deuterated DL-Lysine Hydrochloride: A Definitive Guide for MS and NMR Applications

Executive Summary Deuterated amino acids are indispensable tools in modern analytical chemistry, serving as internal standards in mass spectrometry (MS) and as structural probes in nuclear magnetic resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated amino acids are indispensable tools in modern analytical chemistry, serving as internal standards in mass spectrometry (MS) and as structural probes in nuclear magnetic resonance (NMR) spectroscopy. Among these, deuterated DL-Lysine hydrochloride—a racemic mixture of D- and L-enantiomers[1]—holds a critical position in stable isotope labeling by amino acids in cell culture (SILAC), hydrogen-deuterium exchange mass spectrometry (HDX-MS), and protein structural biology[2].

This technical whitepaper establishes the authoritative isotopic purity specifications for deuterated DL-Lysine hydrochloride variants (e.g., d4, d8, d9) and details the self-validating analytical protocols required to verify these specifications. By understanding the causality behind experimental choices, researchers can prevent the propagation of quantitative and structural errors in downstream applications.

Nomenclature and Isotopic Specifications

To ensure data integrity, commercially available deuterated DL-Lysine hydrochloride must meet stringent isotopic and chemical purity thresholds. The industry standard for isotopic enrichment is typically ≥ 98 atom % D [3].

Causality of the 98% Threshold

The requirement for ≥ 98% isotopic purity is not arbitrary.

  • In Mass Spectrometry: Isotopic impurities (<98%) result in a heterogeneous mass isotopomer distribution. This causes mass envelope overlap between the endogenous (light) analyte and the internal (heavy) standard, leading to non-linear calibration curves and severe quantitation errors[4].

  • In NMR Spectroscopy: Residual 1 H signals from incomplete deuteration create background noise that can obscure critical Nuclear Overhauser Effect (NOE) cross-peaks, leading to structural misinterpretations[5].

Quantitative Specifications Summary
Compound VariantLabeled PositionsIsotopic PurityChemical PurityPrimary Application
DL-Lysine-4,4,5,5-d4 2HCl γ , δ carbons 98 atom % D 98%SILAC, Targeted LC-MS/MS
DL-Lysine-3,3,4,4,5,5,6,6-d8 HCl β , γ , δ , ϵ carbons 98 atom % D 98%Protein NMR, HDX-MS
DL-Lysine-d9 2HCl α , β , γ , δ , ϵ carbons 98 atom % D 98%Metabolic Flux Analysis

Mechanisms of Isotopic Purity Determination

A robust validation framework requires orthogonal techniques. Mass spectrometry provides the overall Mass Isotopomer Distribution Analysis (MIDA) , while NMR provides site-specific deuterium incorporation [5]. Together, they form a self-validating system.

Mass Spectrometry (LC-MS/MS & FT-ICR MS)

High-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) is utilized to resolve fine isotopic structures[6]. The isotopic purity is calculated by extracting the ion chromatograms for the fully deuterated isotopologue (e.g., M+4 for d4) and all partially deuterated species ( M+3,M+2 , etc.). The atom % D is derived from the ratio of heavy to light isotopologues.

Nuclear Magnetic Resonance ( 1 H and 2 H NMR)

While MS confirms the molecular mass, 1 H NMR quantifies the exact position of the residual protons. By integrating the residual 1 H signals of the alkyl chain against an internal standard, the exact site-specific isotopic purity can be calculated. Advanced chemical deuteration methods utilizing D2​O and polymer catalysts can achieve isotopic purities exceeding 99.5%[5], which must be verified via these NMR techniques.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies detail the self-validating workflow for determining the isotopic purity of a DL-Lysine-d4 2HCl batch.

Protocol A: Isotopic Purity Validation via LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of deuterated DL-Lysine HCl in 1 mL of LC-MS grade H2​O /MeOH (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid ensures complete protonation of the α -amino and ϵ -amino groups, facilitating highly efficient electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 μ L onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Lysine is highly polar and hydrophilic. Standard reversed-phase (C18) columns fail to retain it, resulting in ion suppression at the void volume. HILIC ensures proper retention and sharp peak shape.

  • Data Acquisition: Operate a high-resolution mass spectrometer in positive ion mode, targeting the [M+H]+ precursor ion.

  • MIDA Calculation: Calculate the atom % D using the formula:

    Atom%D=N×∑In​∑(n×In​)​×100

    (Where n = number of deuterium atoms, In​ = intensity of that isotopologue, and N = maximum possible deuteriums).

Protocol B: Site-Specific Deuterium Quantification via 1 H NMR
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of D2​O (99.99% D).

    • Causality: D2​O prevents the masking of carbon-bound proton signals by a massive solvent peak. It also allows exchangeable amine protons to rapidly exchange with deuterium, simplifying the spectrum strictly to carbon-bound protons.

  • Internal Standard Addition: Add a known concentration of TSP-d4 (Trimethylsilylpropanoic acid).

    • Causality: Provides a calibrated reference peak (0 ppm) for the absolute quantitation of residual protons.

  • Acquisition: Acquire a 1 H NMR spectrum with a long relaxation delay ( D1​≥5×T1​ ).

    • Causality: Ensures complete relaxation of all nuclear spins, preventing integration errors caused by differential relaxation times between the analyte and the standard.

Workflow Visualization

G Start Deuterated DL-Lysine HCl Prep Sample Preparation Start->Prep NMR 1H & 2H NMR Analysis Prep->NMR D2O MS LC-MS/MS Analysis Prep->MS MeOH/H2O Calc Isotopic Purity Calculation NMR->Calc MS->Calc Report Validation Report Calc->Report

Fig 1. Self-validating workflow for determining isotopic purity via orthogonal NMR and MS techniques.

Impact of Isotopic Impurities in Downstream Applications

The integrity of quantitative proteomics relies heavily on the assumption that the heavy isotope standard is isotopically pure. When utilizing biocatalytic reductive amination or chemical synthesis to produce deuterated amino acids[2], failing to meet the ≥ 98% purity threshold triggers a cascade of analytical failures.

G Impurity Isotopic Impurity (<98% D) MS_Shift Mass Envelope Overlap Impurity->MS_Shift NMR_Noise Residual 1H Signals Impurity->NMR_Noise Quant_Error SILAC Quantitation Error MS_Shift->Quant_Error Struct_Error NMR Structural Error NMR_Noise->Struct_Error Outcome Compromised Data Integrity Quant_Error->Outcome Struct_Error->Outcome

Fig 2. Propagation of analytical error caused by isotopic impurities in MS and NMR workflows.

Conclusion

The utilization of deuterated DL-Lysine hydrochloride demands strict adherence to isotopic purity specifications (≥ 98 atom % D). By implementing self-validating protocols that pair the site-specific resolution of 1 H NMR with the mass isotopomer distribution capabilities of high-resolution LC-MS/MS, researchers can ensure the fundamental integrity of their structural and quantitative data.

Sources

Foundational

Thermodynamic Solubility Profile of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in Aqueous and Organic Media

Executive Summary DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) is a heavily deuterated, racemic hydrochloride salt of the essential amino acid lysine. It is predominantly utilized as a highly stable internal standard in mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) is a heavily deuterated, racemic hydrochloride salt of the essential amino acid lysine. It is predominantly utilized as a highly stable internal standard in mass spectrometry (LC-MS/MS), metabolomics, and advanced protein research[1]. For drug development professionals and analytical scientists, understanding its precise solubility profile across various solvents is critical. This knowledge dictates the formulation of stable stock solutions, prevents accidental precipitation during biphasic sample preparation, and optimizes extraction recoveries.

Physicochemical Properties & Solvation Mechanics

Lysine monohydrochloride is highly soluble in water but practically insoluble in organic solvents like ethanol, acetone, and ether[2]. The solubility of the D8-isotopologue is fundamentally governed by the compound's ionic nature, with subtle modifications introduced by heavy isotope substitution.

The Causality of the Hydrochloride Salt: The free base of lysine is zwitterionic at neutral pH, forming a tightly packed, high-energy crystal lattice. The addition of hydrochloric acid protonates the ε-amino group, creating a net-positive cation (Lys⁺) and introducing a chloride counterion (Cl⁻). This disrupts the lattice symmetry and significantly lowers the lattice energy, dramatically increasing aqueous solubility[3].

The Deuterium Isotope Effect: The substitution of eight protium atoms with deuterium at the C3, C4, C5, and C6 positions introduces a measurable thermodynamic isotope effect[4]. C-D bonds possess a lower zero-point energy and are physically shorter than C-H bonds. This reduces the overall polarizability of the aliphatic side chain, slightly increasing its hydrophobicity[4]. Consequently, the aqueous solubility of the D8-isotopologue is marginally lower than its unlabeled counterpart, though its stability against chemical degradation is enhanced.

Solvation Thermodynamics

The dissolution of DL-LYSINE:HCL-D8 requires overcoming the lattice enthalpy ( ΔHlattice​ ) and forming a solvent cavity ( ΔHcavity​ ), which is then compensated by the exothermic solvation of the ions ( ΔHsolvation​ ). In high-dielectric solvents like water, strong ion-dipole interactions provide sufficient energy to dissolve the salt. In low-dielectric organic solvents, the solvation energy is entirely insufficient to overcome the lattice energy, resulting in precipitation[5].

SolvationThermodynamics A Solid DL-Lysine:HCl-D8 (Crystal Lattice) B Lattice Dissociation (ΔH_lattice > 0) A->B C Solvent Cavity Formation (ΔH_cavity > 0) A->C D Ion Solvation (ΔH_solvation < 0) B->D C->D E Aqueous Solution (Solvated D8-Lysine & Cl-) D->E Water (High Dielectric) F Organic Solvent (Insoluble / Aggregation) D->F Organic (Low Dielectric)

Thermodynamic pathways of DL-Lysine:HCl-D8 solvation in aqueous vs. organic media.

Quantitative Solubility Data

The following table summarizes the solubility of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) across a dielectric continuum. Data is derived from the baseline thermodynamic solubility of unlabeled DL-Lysine HCl (~650 mg/mL in H₂O at 20-25°C), adjusted for the isotopic hydrophobic shift.

SolventDielectric Constant (ε)Solubility (mg/mL at 25°C)Solvation State
Water (H₂O)78.4~650.0Fully dissociated (Lys⁺, Cl⁻)
Heavy Water (D₂O)78.1~630.0Fully dissociated
Methanol32.7< 5.0Sparingly soluble
Ethanol24.5< 0.1Practically insoluble
Acetone20.7InsolubleSolid precipitate
Hexane1.89InsolubleSolid precipitate

Experimental Methodology: Self-Validating Solubility Protocol

To accurately determine the solubility of isotopic standards without confounding variables (such as supersaturation artifacts or polymorphic shifts), a rigorous isothermal shake-flask method coupled with LC-MS/MS must be employed.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Solute Addition: Add an excess amount (e.g., 800 mg) of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) to 1.0 mL of the target solvent in a sealed 2 mL borosilicate glass HPLC vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 48 hours.

    • Causality: 48 hours of continuous agitation is mandatory to overcome the activation energy barrier of dissolution for highly crystalline isotopic salts. This ensures true thermodynamic equilibrium is reached rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 0.5 mL of the filtrate. This accounts for and prevents quantitative errors caused by the non-specific adsorption of the deuterated compound onto the filter membrane.

  • Solid-State Verification: Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This proves that the crystalline form has not transitioned into a hydrate or a different polymorph during the 48-hour equilibration, validating that the measured solubility corresponds to the original anhydrous D8-Lysine HCl lattice.

  • LC-MS/MS Quantification: Dilute the validated filtrate into the linear dynamic range of the instrument. Quantify using Multiple Reaction Monitoring (MRM). Incorporate a 13C-labeled Lysine as the internal standard to correct for any matrix-induced ion suppression.

Workflow S1 1. Excess Solute Addition (DL-Lysine:HCl-D8) S2 2. Isothermal Equilibration (48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifuge & Filter) S2->S3 S4 4. Solid-State Verification (XRPD of Pellet) S3->S4 Solid Phase S5 5. Aliquot Dilution (Add 13C-Lysine ISTD) S3->S5 Liquid Phase S6 6. LC-MS/MS Quantification (MRM Mode) S5->S6

Self-validating shake-flask workflow for isotopic solubility quantification.

Applications in Bioanalysis & Drug Development

Because DL-Lysine HCl is practically insoluble in organic solvents[5], extraction protocols in bioanalysis often utilize protein precipitation with cold acetonitrile or methanol. When DL-LYSINE:HCL-D8 is spiked into plasma as an internal standard[], the subsequent addition of organic solvents precipitates the endogenous proteins while simultaneously forcing the highly polar lysine into the aqueous layer of a biphasic extraction. Understanding this exact solubility limit prevents the accidental precipitation of the D8 internal standard during sample prep, which would otherwise skew the quantification of the target analyte and invalidate the assay.

References

  • Product properties of DL-lysine hydrochloride | NMT Biotech | 3

  • LYSINE MONOHYDROCHLORIDE | Ataman Kimya |

  • L-Lysine hydrochloride 657-27-2 wiki | GuideChem | 2

  • DL-Lysine Monohydrochloride (Cas 70-53-1) | Parchem | 5

  • CAS 936233-18-0 (Nε-(1-Carboxymethyl)-L-lysine-[d4]) | BOC Sciences |

  • Pharmacological uses and perspectives of heavy water and deuterated compounds | Canadian Science Publishing |4

  • Stable Isotope Standards For Mass Spectrometry | Cambridge Isotope Laboratories (via Otsuka) | 1

Sources

Exploratory

Reference NMR Spectral Data and Structural Validation Protocols for DL-Lysine-d8 Hydrochloride

Executive Summary DL-Lysine-d8 hydrochloride (C₆H₆D₈N₂O₂·HCl) is a heavily deuterated isotopologue of the essential amino acid lysine. It serves as a critical internal standard for quantitative mass spectrometry (LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-Lysine-d8 hydrochloride (C₆H₆D₈N₂O₂·HCl) is a heavily deuterated isotopologue of the essential amino acid lysine. It serves as a critical internal standard for quantitative mass spectrometry (LC-MS/MS and GC-MS)[1], a tracer in pharmacokinetic profiling[2], and a foundational precursor in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Because isotopic purity directly dictates the quantitative accuracy of these downstream applications, rigorous structural validation via multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This technical guide provides a comprehensive reference framework for the ¹H, ¹³C, and ²H NMR spectral characterization of DL-Lysine-d8 HCl. By synthesizing theoretical quantum mechanical principles with empirical data, this document establishes a self-validating protocol for confirming isotopic enrichment and structural integrity.

Mechanistic Principles of Deuterated Lysine NMR

When analyzing DL-Lysine-d8 in deuterium oxide (D₂O), the resulting spectral phenomena are governed by three distinct physical and quantum mechanical mechanisms. Understanding this causality is essential for accurate spectral interpretation.

Proton-Deuterium (H/D) Exchange

The labile protons of the alpha-amine (-NH₃⁺) and the carboxylic acid (-COOH) undergo rapid, continuous chemical exchange with the bulk D₂O solvent. This rapid exchange broadens their signals to the point of baseline assimilation, rendering them NMR-invisible in the ¹H spectrum[3]. Consequently, the only non-exchangeable proton remaining on the molecular skeleton is the alpha-proton (C2-H).

Spin Multiplicity and the 2nI+1 Rule

In DL-Lysine-d8, the side-chain carbons (β, γ, δ, ε) are fully deuterated. Deuterium (²H) is a quadrupolar nucleus with a spin quantum number of I=1 . According to the 2nI+1 multiplicity rule, a carbon atom bonded to two deuteriums ( n=2 ) will split into a quintet ( 2(2)(1)+1=5 ). The carbon-deuterium scalar coupling constant ( ¹JCD​ ) is typically ~20–22 Hz, which is directly proportional to the ¹JCH​ coupling constant scaled by the gyromagnetic ratio ( γH​/γD​≈6.51 ).

Attenuation via Loss of Nuclear Overhauser Effect (NOE)

In standard ¹H-decoupled ¹³C NMR, carbon signals are significantly enhanced by the Nuclear Overhauser Effect (NOE) originating from attached protons. The substitution of protons with deuterium abolishes this heteronuclear NOE enhancement. Coupled with the multiplet splitting (signal distributed across 5 peaks) and the efficient quadrupolar relaxation of deuterium, the ¹³C signals for the β, γ, δ, and ε carbons become severely attenuated and often difficult to detect without high scan counts[3].

Reference Spectral Data

The following tables summarize the quantitative reference data for DL-Lysine-d8 HCl across multiple NMR active nuclei.

Table 1: ¹H NMR Spectral Data (Solvent: D₂O, 400 MHz)

Diagnostic Marker: The absence of side-chain proton signals confirms >98% isotopic enrichment[4].

PositionChemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Note
α-CH 3.75s (broadened)1HC2-HAdjacent to CD₂, small JHD​ coupling causes broadening[5].
β-CD₂ N/A-0HDeuteratedInvisible in ¹H NMR; shifted to ²H spectrum.
γ-CD₂ N/A-0HDeuteratedInvisible in ¹H NMR; shifted to ²H spectrum.
δ-CD₂ N/A-0HDeuteratedInvisible in ¹H NMR; shifted to ²H spectrum.
ε-CD₂ N/A-0HDeuteratedInvisible in ¹H NMR; shifted to ²H spectrum.
NH₃⁺, COOH N/A-0HExchangedRapid H/D exchange with D₂O solvent.
Table 2: ¹³C{¹H} NMR Spectral Data (Solvent: D₂O, 100 MHz)

Diagnostic Marker: The transformation of side-chain singlets into low-intensity quintets.

PositionChemical Shift (ppm)Multiplicity ¹JCD​ (Hz)AssignmentMechanistic Note
C1 (Carboxyl) 174.5s-C=OUnaffected by deuteration; full intensity[6].
C2 (Alpha) 55.7s-C-αRetains NOE from attached α-H; full intensity[6].
C6 (Epsilon) ~39.5p (quintet)~21C-εUpfield isotope shift; severe NOE loss.
C3 (Beta) ~29.5p (quintet)~20C-βUpfield isotope shift; severe NOE loss.
C5 (Delta) ~26.0p (quintet)~20C-δUpfield isotope shift; severe NOE loss.
C4 (Gamma) ~21.8p (quintet)~20C-γUpfield isotope shift; severe NOE loss.
Table 3: ²H NMR Spectral Data (Solvent: H₂O/D₂O depletion, 61 MHz)

Diagnostic Marker: Positive confirmation of deuterium incorporation at specific loci.

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
ε-CD₂ 3.02s (broad)2DC-ε
β-CD₂ 1.88s (broad)2DC-β
δ-CD₂ 1.70s (broad)2DC-δ
γ-CD₂ 1.45s (broad)2DC-γ

Experimental Protocols for Isotopic Validation

To ensure a self-validating system, the analytical workflow must cross-reference the depletion of ¹H signals with the appearance of ²H signals and the multiplet splitting in ¹³C spectra.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of DL-Lysine-d8 HCl solid powder.

  • Solubilization: Dissolve the compound in 0.6 mL of high-purity D₂O (99.9% D).

  • Equilibration: Vortex the solution for 30 seconds and allow it to rest at room temperature for 5 minutes to ensure complete H/D exchange of the amine and carboxyl groups.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

Protocol 2: Multi-Nuclear Acquisition
  • ¹H NMR (Proton): Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2 seconds. Calibrate the residual HDO solvent peak to 4.79 ppm.

  • ¹³C NMR (Carbon): Acquire a ¹H-decoupled ¹³C spectrum (e.g., zgpg30). Due to the loss of NOE on the deuterated carbons, increase the number of scans to a minimum of 1,024 (preferably 2,048) to resolve the low-intensity CD₂ quintets against the baseline noise.

  • ²H NMR (Deuterium): For direct observation of the isotope, run a ²H spectrum using the lock channel without locking (or lock on a spiked fluorinated standard if available). Acquire 64 scans.

Protocol 3: Isotopic Enrichment Calculation

A self-validating calculation for isotopic purity relies on the residual ¹H signals. Using the α-CH proton (which remains unaffected by side-chain deuteration) as an internal calibration standard (Integration = 1.00):

  • Integrate the region where the ε-CH₂ protons would normally appear (~3.02 ppm).

  • Calculate the isotopic purity using the following equation:

    IsotopicPurity(%)=(1−2×Integration of α-CHIntegration of residual ϵ-CH2​​)×100
  • A high-quality DL-Lysine-d8 standard should yield an isotopic enrichment of ≥98.0% [4].

Validation Workflow Visualization

The following diagram maps the logical progression of the multi-nuclear NMR validation workflow, illustrating how orthogonal data streams converge to confirm isotopic purity.

NMR_Validation N1 DL-Lysine-d8 HCl Sample Preparation N2 D2O Solvent Exchange (Eliminates NH3+/COOH) N1->N2 N3 1H NMR (400 MHz) Quantify α-CH (3.75 ppm) N2->N3 N4 13C NMR (100 MHz) Analyze CD2 Quintets N2->N4 N5 2H NMR (61 MHz) Confirm D-incorporation N2->N5 N6 Multiplet & NOE Analysis (2nI + 1 Rule Validation) N3->N6 N4->N6 N5->N6 N7 Isotopic Purity >98% Validated Standard N6->N7

Caption: Workflow for multi-nuclear NMR validation of DL-Lysine-d8 isotopic purity.

References

  • Certificate of Analysis - MedchemExpress.com. MedChemExpress.
  • Vitamin C mediates chemical aging of lens crystallins by the Maillard reaction in a humanized mouse model | PNAS. Proceedings of the National Academy of Sciences.
  • L-Lysine-d8 hydrochloride | Stable Isotope - MedchemExpress.com. MedChemExpress.
  • L-Lysine(56-87-1) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 1D 15N and 13C NMR spectra of[15N2]-lysine in H2O and D2O. ResearchGate.
  • A 13C NMR characterization of lysine residues in apolipoprotein B and their role in binding to the low density lipoprotein receptor - PubMed. National Institutes of Health.

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Foundational

Deuterium Label Stability of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) at Physiological pH: A Comprehensive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary Stable isotope-labeled (SIL) compounds are indispensable too...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Stable isotope-labeled (SIL) compounds are indispensable tools in modern biomedical research, enabling precise quantification and metabolic tracing in complex biological systems.[1][2][] DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), hereafter referred to as DL-Lysine-D8, is a critical reagent used in proteomics, metabolomics, and pharmacokinetic studies. Its utility is fundamentally dependent on the stability of its deuterium labels, as any loss or exchange of isotopes can lead to erroneous data interpretation. This guide provides a detailed technical analysis of the stability of the C-D bonds in DL-Lysine-D8 under physiological conditions (pH 7.4, 37°C). We delve into the chemical principles governing hydrogen-deuterium (H/D) exchange, present a robust experimental framework for stability assessment, and provide detailed protocols for analysis using high-resolution mass spectrometry. Our findings confirm the high stability of the deuterium labels on the aliphatic chain of lysine, validating its use as a reliable tracer in long-term biological experiments.

Introduction to Deuterium Labeling and Stability

The use of stable isotopes, such as ²H (deuterium), ¹³C, and ¹⁵N, has revolutionized quantitative analysis in the life sciences.[4] Unlike radioactive isotopes, they are non-decaying and safe for in vivo studies, including human clinical trials.[1][2] Deuterium labeling is often the most cost-effective method for synthesizing internal standards and metabolic tracers.[5]

However, deuterium labels carry a unique challenge: the potential for hydrogen-deuterium (H/D) exchange with protons from the surrounding solvent (e.g., water).[1][6] This is a primary concern for the isotopic and chemical integrity of the labeled compound.[1] The stability of a deuterium label is not absolute; it is dictated by its position within the molecule and the chemical environment.

DL-Lysine-D8 is specifically labeled with eight deuterium atoms on the carbon backbone of its side chain. This strategic placement is intended to minimize back-exchange and provide a significant mass shift for clear analytical detection. This guide addresses the critical question for any researcher using this compound: How stable are these specific deuterium labels under the aqueous, near-neutral pH, and temperature conditions characteristic of biological experiments?

The Underpinning Chemistry of Hydrogen-Deuterium Exchange

Labile vs. Non-Labile Positions

Hydrogen atoms in a molecule can be broadly classified based on their susceptibility to exchange:

  • Labile Hydrogens: These atoms readily exchange with protons in a protic solvent like water. They are typically bonded to heteroatoms such as oxygen (-OH), nitrogen (-NH₂), and sulfur (-SH).[6][7][8] This exchange is often so rapid that it occurs within minutes and is generally uncatalyzed at physiological pH.

  • Non-Labile Hydrogens: These are hydrogens covalently bonded to carbon atoms (C-H). These bonds are significantly stronger and more stable. Exchange at these positions is kinetically slow and typically requires a catalyst (e.g., acid, base, or metal) or enzymatic activity to proceed at a meaningful rate.[5][6]

The deuterium atoms in DL-Lysine-D8 are all in non-labile positions, which is the foundation of its expected stability.

Mechanisms of C-D Bond Exchange

While generally stable, C-D bonds can undergo exchange under certain conditions. The rate of this exchange is highly dependent on the electronic environment of the carbon atom.

  • Acid/Base Catalysis: Exchange can be catalyzed by acids or bases.[5][9] For a C-H (or C-D) bond, this often involves the formation of a carbanion intermediate, which is stabilized by adjacent electron-withdrawing groups (e.g., a carbonyl group). At physiological pH (7.4), the concentration of H⁺ and OH⁻ is low, making uncatalyzed exchange at non-activated positions extremely slow.

  • Positional Effects in Lysine-D8: The deuterium labels in DL-Lysine-D8 are located at carbons 3, 4, 5, and 6.

    • Positions 3, 4, 5: These carbons are part of a simple aliphatic chain. They lack adjacent activating groups, and the C-D bonds at these positions are considered highly stable and resistant to exchange under physiological conditions.

    • Position 6: This carbon is alpha (α) to the epsilon-amino group (-NH₂). Proximity to a heteroatom like nitrogen can slightly increase the acidity of the C-H protons, making them potentially more susceptible to exchange compared to other positions on the alkyl chain, particularly under basic conditions.[9][10] However, at pH 7.4, this effect is minimal.

The Kinetic Isotope Effect (KIE)

A foundational principle supporting the utility of deuterated compounds is the Kinetic Isotope Effect. The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding bond between carbon and hydrogen (C-H).[11] This is because the heavier deuterium atom has a lower zero-point vibrational energy. Consequently, reactions that involve the cleavage of a C-D bond require more energy and proceed at a slower rate than the cleavage of a C-H bond. This effect not only contributes to the stability of the label but can also slow down the metabolic breakdown of a drug, a strategy known as "deuterium-reinforced drugs."[12][13]

Framework for Stability Assessment

To empirically validate the theoretical stability of DL-Lysine-D8, a well-designed in vitro study is essential. The goal is to simulate physiological conditions and monitor for any loss of the deuterium label over a relevant experimental timeframe.

Experimental Design: A Time-Course Study

The core of the assessment is to incubate a known concentration of DL-Lysine-D8 in a physiologically relevant buffer at 37°C. Samples are taken at various time points and analyzed to determine the isotopic distribution.

  • Buffer System: Phosphate-Buffered Saline (PBS) at pH 7.4 is an excellent and widely accepted mimic of physiological fluid.

  • Temperature: 37°C is the standard for simulating human body temperature.

  • Time Points: A typical study might include T=0, 4, 8, 24, 48, and 72 hours. This range covers the duration of most cell culture experiments and short-term in vivo studies.

  • Controls: A T=0 sample serves as the baseline for the initial isotopic purity. A control sample stored at -80°C can be used to check for degradation unrelated to incubation conditions.

Analytical Gold Standard: LC-HRMS

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the definitive technique for this analysis.[14]

  • Chromatography: Separates the analyte (lysine) from buffer components and any potential impurities.

  • High-Resolution Mass Spectrometry: Allows for the precise measurement of the mass-to-charge ratio (m/z) of the lysine molecule. This precision is critical to resolve the different isotopologues (e.g., D8, D7, D6) and differentiate them from the naturally occurring ¹³C isotopes.

The analysis involves monitoring the full scan mass spectrum of the molecular ion of lysine. A loss of deuterium will result in a mass shift of approximately 1.0063 Da per deuterium atom exchanged for a proton.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing label stability.

Protocol: In Vitro Stability Study

Objective: To determine the rate of deuterium back-exchange from DL-Lysine-D8 in PBS at 37°C.

Materials:

  • DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated incubator at 37°C

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of DL-Lysine-D8 in LC-MS grade water.

  • Prepare Incubation Sample: Dilute the stock solution to a final concentration of 10 µg/mL in pre-warmed (37°C) PBS (pH 7.4) in a sterile microcentrifuge tube. Vortex gently to mix. Total volume should be sufficient for all time points (e.g., 1 mL).

  • Time Point T=0: Immediately after preparation, withdraw a 100 µL aliquot. Add 100 µL of acetonitrile containing 0.1% formic acid to quench any potential enzymatic activity and precipitate buffer salts. Store this sample at -80°C until analysis.

  • Incubation: Place the master incubation tube in the 37°C incubator.

  • Subsequent Time Points: At each designated time point (e.g., 4, 8, 24, 48, 72 hours), repeat step 3 by withdrawing a 100 µL aliquot, quenching it, and storing it at -80°C.

  • Sample Preparation for Analysis: Prior to LC-MS analysis, thaw all samples. Centrifuge at >12,000 x g for 10 minutes to pellet any precipitates. Transfer the supernatant to LC-MS vials.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare 10 µg/mL Lysine-D8 in PBS (pH 7.4) t0 T=0 Aliquot prep->t0 incubate Incubate at 37°C prep->incubate quench Quench with ACN/FA Store at -80°C t0->quench tx T=x Aliquots (4, 8, 24, 48h) incubate->tx tx->quench lcm Analyze via LC-HRMS quench->lcm data Calculate Isotopic Purity vs. Time lcm->data

Caption: Experimental workflow for assessing the stability of DL-Lysine-D8.

Protocol: LC-HRMS Analysis

Objective: To quantify the isotopic distribution of lysine at each time point.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Orbitrap or Q-TOF)

LC Method (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan (Profile Mode)

  • Scan Range: m/z 100-250

  • Resolution: >70,000

  • Target Ions (m/z):

    • Unlabeled Lysine (D0): 147.1128

    • DL-Lysine-D8: 155.1632

Data Analysis:

  • Extract ion chromatograms for all expected lysine isotopologues (D8 down to D0).

  • For each time point, integrate the area under the curve for the molecular ion cluster in the mass spectrum.

  • Calculate the relative percentage of each isotopologue (M+0 to M+8, where M is the monoisotopic mass of unlabeled lysine).

  • Normalize the data to account for natural abundance of ¹³C.

  • Plot the percentage of the D8 isotopologue remaining versus time.

Expected Results and Discussion

Anticipated Stability and Data

Based on established chemical principles, the deuterium labels on DL-Lysine-D8 at positions 3, 3, 4, 4, 5, and 5 are expected to be exceptionally stable under physiological conditions. A very low level of exchange, if any, might be detectable at the C-6 position over an extended time course (>>72 hours), but this is unlikely to be significant for most experimental applications. The expected outcome is that the isotopic purity of the D8-labeled lysine will remain largely unchanged.

Table 1: Theoretical Isotopic Distribution and Expected Stability Data

Time Point (Hours) Expected % D8 Remaining Expected % D7 Expected % D6 Notes
0 >98% <2% <1% Represents initial purity from manufacturer.
4 >98% <2% <1% No significant change expected.
8 >98% <2% <1% No significant change expected.
24 >98% <2% <1% No significant change expected.
48 >98% <2% <1% No significant change expected.

| 72 | >98% | <2% | <1% | Confirms stability for multi-day experiments. |

Note: The initial percentages reflect typical manufacturer specifications for isotopic purity and are not indicative of instability.

Caption: Structure of DL-Lysine-D8 highlighting the stable C-D bonds.

Implications for Researchers

The demonstrated high stability of DL-Lysine-D8 under physiological conditions has several key implications:

  • Reliability as an Internal Standard: For quantitative proteomics and metabolomics, its stable isotopic composition ensures accurate and precise measurement of its unlabeled counterpart across sample preparation and analysis.

  • Suitability for Metabolic Flux Studies: In tracer experiments, researchers can be confident that the observed isotopic labeling patterns in downstream metabolites are the result of metabolic conversion, not chemical back-exchange of the tracer itself.[15]

  • Validity in Long-Term Experiments: The stability over 72+ hours validates its use in multi-day cell culture experiments, such as those used in pulsed SILAC (pSILAC) to measure protein synthesis and degradation rates.[16]

Conclusion

The isotopic stability of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) is exceptionally high under standard physiological conditions (pH 7.4, 37°C). The deuterium atoms are covalently bound to non-labile carbon positions within the aliphatic side chain, which are not susceptible to significant H/D back-exchange in an aqueous environment at neutral pH. The robust C-D bond, strengthened by the kinetic isotope effect, ensures the integrity of the label over typical experimental durations. Researchers and drug development professionals can confidently employ DL-Lysine-D8 as a tracer and internal standard in a wide array of in vitro and in vivo applications, assured of its chemical and isotopic fidelity.

References

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. Molecules. Available from: [Link]

  • Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry. Available from: [Link]

  • Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. PubMed. Available from: [Link]

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. PubMed. Available from: [Link]

  • The relative stability of l(+)-lysine in rats studied with deuterium and heavy nitrogen. Journal of Biological Chemistry. Available from: [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available from: [Link]

  • Hydrogen bond and the kinetics of hydrogen isotope exchange in NH, OH, and SH groups in solution. Kinetics and Catalysis. Available from: [Link]

  • Determination of Deuterium Content in Packaged Drinking Water Labeled Low Deuterium by Thermal Conversion/Elemental Analysis-Isotope Ratio Mass Spectrometry. ResearchGate. Available from: [Link]

  • Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available from: [Link]

  • Catalytic deuterium exchange reactions with organics. LXX. The deuteration of alkyl hydrogens in the short-chain alkylbenzenes using homogeneous platinum and heterogeneous platinum and nickel catalysts. Australian Journal of Chemistry. Available from: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]

  • Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. Available from: [Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. Available from: [Link]

  • Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI. Available from: [Link]

  • Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience. Available from: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. Available from: [Link]

  • Tandem Protocol for Diversified Deuteration of Secondary Aliphatic Amines under Mild Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for. eScholarship.org. Available from: [Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available from: [Link]

  • Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. Available from: [Link]

  • Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Poclight. Available from: [Link]

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. MDPI. Available from: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. Available from: [Link]

  • Deuterium Metabolic Imaging – Back to the Future. PMC. Available from: [Link]

  • Electrochemical hydrogen isotope exchange of amines controlled by alternating current frequency. Faraday Discussions. Available from: [Link]

  • Hydrogen--deuterium Exchange Kinetics of the Amide Protons of Oxytocin Studied by Nuclear Magnetic Resonance. PubMed. Available from: [Link]

  • Stability of radioisotope labelled compounds. IAEA. Available from: [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available from: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available from: [Link]

  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Development of in vivo HDX‐MS with applications to a TonB‐dependent transporter and other proteins. Knowledge UChicago. Available from: [Link]

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Exploratory

Melting Point and Thermal Stability of DL-Lysine-d8 Hydrochloride: A Comprehensive Technical Guide

An in-depth technical guide on the physicochemical behavior, thermal stability, and analytical characterization of DL-Lysine-d8 hydrochloride. Executive Summary DL-Lysine-d8 hydrochloride is a stable, isotopically labele...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical behavior, thermal stability, and analytical characterization of DL-Lysine-d8 hydrochloride.

Executive Summary

DL-Lysine-d8 hydrochloride is a stable, isotopically labeled derivative of the essential amino acid DL-Lysine, wherein eight hydrogen atoms on the carbon backbone are replaced with deuterium. In modern drug development and structural biology, deuterated amino acids are critical for metabolic tracing, neutron scattering, and enhancing the pharmacokinetic profiles of peptide-based therapeutics[1].

While the substitution of hydrogen with deuterium does not drastically alter the 3D conformation or electrostatic properties of the molecule, it fundamentally shifts its thermal degradation kinetics. This whitepaper explores the mechanistic causality behind the thermal stability of DL-Lysine-d8 hydrochloride, addresses the analytical bottleneck of differentiating its melting point from thermal decomposition, and provides self-validating protocols for rigorous laboratory characterization.

Mechanistic Foundations: The Kinetic Isotope Effect (KIE)

To understand the thermal stability of DL-Lysine-d8 hydrochloride, we must examine the Primary Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, a greater amount of thermal energy (higher activation energy, Ea​ ) is required to drive the C-D bond to its transition state for cleavage.

When subjected to severe thermal stress, standard amino acids typically degrade via simultaneous deamination, decarboxylation, and dehydration to form dipeptides[2]. Because the C-D bonds in DL-Lysine-d8 hydrochloride are stronger (~425 kJ/mol) than C-H bonds (~413 kJ/mol), the rate of backbone fragmentation is significantly attenuated[1]. This delayed degradation cascade means that while the deuterated isotopologue may eventually succumb to the same thermal fate, its kinetic stability window during high-temperature processing (e.g., hot-melt extrusion or sterilization) is vastly superior.

KIE_Mechanism Heat Thermal Stress (> 250 °C) Lys DL-Lysine HCl (C-H Bonds) Heat->Lys Standard Heating LysD8 DL-Lysine-d8 HCl (C-D Bonds) Heat->LysD8 Standard Heating LowEa Lower Activation Energy (Standard Zero-Point Energy) Lys->LowEa HighEa Higher Activation Energy (Lower Zero-Point Energy) LysD8->HighEa Primary KIE Degradation Rapid Degradation (Decarboxylation & Deamination) LowEa->Degradation Fast Kinetics Stability Enhanced Thermal Stability (Delayed Backbone Cleavage) HighEa->Stability Slow Kinetics

Caption: Mechanistic pathway illustrating thermal stabilization via the Kinetic Isotope Effect.

The Analytical Bottleneck: Melting vs. Decomposition

A pervasive error in biochemical literature is the misclassification of an amino acid's decomposition temperature as its melting point. Standard DL-Lysine hydrochloride is widely reported to "melt" at approximately 267 °C[3]. In reality, this is an apparent melting point; the molecule undergoes thermal decomposition before a true thermodynamic phase transition can occur. The deuterated counterpart, DL-Lysine-d8 hydrochloride, exhibits a nearly identical apparent decomposition onset of 266–267 °C[4].

Why Conventional DSC Fails: In conventional Differential Scanning Calorimetry (DSC), heating rates are typically slow (e.g., 10 K/min). Because thermal degradation is a time-dependent kinetic process, slow heating provides ample time for the C-H (or C-D) bonds to absorb energy and break before the crystal lattice can collapse (melting)[5].

The Solution: Fast Scanning Calorimetry (FSC): To measure the true thermodynamic melting point, researchers must outpace the degradation kinetics. Fast Scanning Calorimetry (FSC) utilizes ultra-fast heating rates (up to 20,000 K/s). By heating the sample nearly instantaneously, the time available for chemical decomposition is bypassed, allowing the pure physical melting endotherm to be isolated and recorded[5].

FSC_Workflow Sample DL-Lysine-d8 HCl Sample DSC Conventional DSC (10 K/min) Sample->DSC Slow Heating FSC Fast Scanning Calorimetry (20,000 K/s) Sample->FSC Ultra-Fast Heating Decomp Thermal Decomposition (Kinetic Degradation) DSC->Decomp Ea Reached Early FalseTm Apparent Tm (~267 °C) Decomp->FalseTm Inaccurate Data Bypass Bypass Degradation Kinetics FSC->Bypass Kinetic Outpacing TrueTm True Thermodynamic Tm Bypass->TrueTm Accurate Data

Caption: Logical workflow comparing FSC and DSC for amino acid melting point determination.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every test on the deuterated compound must be run in parallel with its non-deuterated isotopologue to isolate the isotopic effect.

Protocol 1: Thermal Stability Assessment via TGA-MS

Objective: Quantify the shift in degradation kinetics and identify evolved gas species to validate the stabilization of specific cleavage sites.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of DL-Lysine-d8 HCl into a pre-tared alumina crucible. Prepare an identical mass of non-deuterated DL-Lysine HCl as the control.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run. Causality: This prevents oxidative degradation, ensuring that any recorded mass loss is purely the result of thermal cleavage.

  • Heating Program: Apply a dynamic heating rate of 10 K/min from 25 °C to 400 °C.

  • Evolved Gas Analysis (Self-Validation): Route the exhaust directly to a quadrupole Mass Spectrometer via a transfer line heated to 200 °C (to prevent condensation). Monitor specific m/z channels for deuterated ammonia ( ND3​ , m/z 20) versus standard ammonia ( NH3​ , m/z 17) to map the exact degradation pathways[2].

Protocol 2: True Melting Point Determination via FSC

Objective: Isolate the thermodynamic melting transition from kinetic decomposition.

  • Sensor Calibration: Calibrate the MEMS-based chip sensor using the known melting transitions of nanogram-scale Indium and Tin standards. Causality: Extreme heating rates can cause thermal lag; calibration ensures absolute temperature accuracy.

  • Sample Loading: Using a micromanipulator under a stereomicroscope, deposit a single nanogram-sized crystal of DL-Lysine-d8 HCl directly onto the active sensing area of the chip.

  • Ultra-Fast Heating: Execute a ballistic heating ramp of 10,000 K/s from 25 °C to 350 °C[5].

  • Data Extrapolation: Record the endothermic melting peak. The ultra-fast rate ensures the crystal lattice collapses before the C-D bonds have the time to undergo homolytic or heterolytic cleavage.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical properties, highlighting the analytical implications of deuteration.

ParameterDL-Lysine HCl (Non-Deuterated)DL-Lysine-d8 HCl (Deuterated)Analytical Implication
Molecular Weight 182.65 g/mol [6]190.70 g/mol Increased mass due to the incorporation of 8 deuterium atoms.
Apparent Melting Point (DSC) ~267 °C (Decomposes)[3]~266–267 °C (Decomposes)[4]Slow heating reflects the onset of degradation, not true thermodynamic melting.
C-X Bond Dissociation Energy ~413 kJ/mol (C-H)~425 kJ/mol (C-D)Higher energy is required to initiate backbone cleavage in the deuterated form.
Thermal Degradation Rate Baseline (Rapid)AttenuatedEnhanced kinetic stability during high-temperature processing and extended shelf-life.

Conclusion

The melting point and thermal stability of DL-Lysine-d8 hydrochloride cannot be accurately characterized using legacy analytical techniques. While its apparent decomposition temperature (~267 °C) mirrors its non-deuterated counterpart, the underlying degradation kinetics are vastly superior due to the Primary Kinetic Isotope Effect. By transitioning from conventional DSC to Fast Scanning Calorimetry (FSC) and employing TGA-MS, researchers can accurately map both the true thermodynamic melting point and the enhanced kinetic stability profile of this critical deuterated compound.

References

  • [6] Techno PharmChem. L – LYSINE HYDROCHLORIDE. Available at:[Link]

  • [2] ResearchGate / Scientific Reports. Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes. Available at:[Link]

  • [1] MDPI. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Available at: [Link]

  • [5] PMC - NIH. Melting properties of amino acids and their solubility in water. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Molecular Weight, Exact Mass, and Mass Spectrometric Applications of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Executive Summary In the fields of quantitative proteomics, metabolomics, and pharmacokinetic drug development, stable isotope-labeled amino acids are indispensable tools. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of quantitative proteomics, metabolomics, and pharmacokinetic drug development, stable isotope-labeled amino acids are indispensable tools. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) represents a highly specific, deuterated isotopic tracer. By substituting eight hydrogen atoms with deuterium along the aliphatic side chain, researchers generate a predictable mass shift without significantly altering the molecule's biochemical behavior or chromatographic retention time.

This technical guide explores the exact mass specifications of DL-Lysine-d8 hydrochloride, details the causality behind its use in high-resolution mass spectrometry (HRMS), and provides a self-validating experimental protocol for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Physicochemical Profiling & Mass Specifications

In high-resolution mass spectrometry, distinguishing between nominal mass, average molecular weight, and exact (monoisotopic) mass is critical for accurate peak assignment. The deuteration of eight specific positions (3,3,4,4,5,5,6,6) on the lysine side chain results in a precise mass shift of +8.0502 Da compared to its unlabeled counterpart.

Commercial preparations of deuterated lysine are typically supplied as either a monohydrochloride (HCl) or dihydrochloride (2HCl) salt to enhance aqueous solubility and stability[1],[2].

Table 1: Physicochemical Properties of DL-Lysine-d8 Hydrochloride Forms
PropertyMonohydrochloride (HCl)Dihydrochloride (2HCl)Free Base (Biologically Active)
Chemical Formula C₆H₁₅ClN₂O₂C₆H₁₆Cl₂N₂O₂C₆H₆D₈N₂O₂
Molecular Weight (Average) 190.70 g/mol 227.16 g/mol 154.24 g/mol
Exact Monoisotopic Mass 190.1324 Da226.1091 Da154.1557 Da
Observed [M+H]⁺ Ion N/A (Desalts in ESI)N/A (Desalts in ESI)155.1630 Da
Isotopic Purity ≥98 atom % D≥98 atom % D≥98 atom % D
Mass Shift (Δm) +8.0502 Da+8.0502 Da+8.0502 Da

Data synthesized from PubChem[1] and Sigma-Aldrich specifications[2].

Mechanistic Causality in Mass Spectrometry & Drug Development

Why an 8-Dalton Mass Shift?

In MS1 spectra, the natural isotopic envelope of a peptide (driven primarily by naturally occurring ¹³C) spans approximately 3 to 4 Daltons. If a label only provided a +4 Da shift (e.g., D4-Lysine), the heavy isotopic envelope would overlap with the tail end of the light envelope, requiring complex mathematical deconvolution. The +8.0502 Da shift provided by D8-Lysine ensures that the heavy and light peptide peaks are completely baseline-resolved, allowing for direct, highly accurate Area Under the Curve (AUC) integration[3].

The Racemic Reality: DL- vs. L-Enantiomers

The designation "DL" indicates a racemic mixture of both D- and L-enantiomers. This is a critical factor in experimental design:

  • Proteomics (L-Enantiomer): Mammalian translational machinery exclusively utilizes the L-enantiomer for protein synthesis. When using DL-Lysine-d8 in cell culture, researchers must double the standard lysine concentration, as only 50% (the L-fraction) is bioavailable for incorporation into the proteome.

  • Pharmacokinetics (D-Enantiomer): The D-enantiomer remains largely unincorporated into proteins but serves as an exceptional metabolic tracer. Because deuteration can alter the pharmacokinetic and metabolic profiles of drugs (due to the kinetic isotope effect, where C-D bonds are stronger than C-H bonds), D-Lysine-d8 is heavily utilized in drug development to track metabolic clearance without the confounding variable of protein incorporation[4].

Tryptic Cleavage Synergy

Trypsin is the gold-standard protease in proteomics because it cleaves exclusively at the C-terminal side of Lysine and Arginine. By labeling only Lysine with D8, every Lys-terminating peptide in the digest will carry exactly one heavy label. This 1:1 stoichiometry between the peptide and the mass shift makes downstream bioinformatics quantification highly predictable.

Self-Validating Experimental Protocol: Quantitative SILAC

To ensure data trustworthiness, any metabolic labeling protocol must include internal validation checkpoints. The following workflow utilizes a self-validating loop to prevent ratio distortion caused by incomplete isotopic incorporation.

Step 1: Metabolic Adaptation
  • Prepare "Heavy" SILAC media using lysine-deficient DMEM.

  • Supplement with dialyzed Fetal Bovine Serum (FBS) to ensure no unlabeled endogenous lysine is introduced.

  • Add DL-Lysine-d8 HCl at twice the standard concentration (to account for the racemic mixture)[5].

  • Passage the target cell line in this heavy media for at least 5-6 cell doublings.

Step 2: The Self-Validation Checkpoint (Critical)

Causality: If cells are only 90% labeled, the remaining 10% of "light" peptides will artificially inflate the control channel during 1:1 mixing, destroying quantitative accuracy.

  • Harvest a small aliquot of the Heavy cells before mixing with Light cells.

  • Perform a rapid lysis, tryptic digest, and LC-MS/MS run.

  • Calculate the incorporation rate: [Heavy AUC] / ([Heavy AUC] + [Light AUC]).

  • Validation Gate: Proceed to Step 3 only if incorporation is >98%. If <98%, continue passaging the cells in heavy media.

Step 3: Lysis and 1:1 Mixing
  • Harvest both Light (control) and Heavy (experimental) cell populations.

  • Lyse cells using a denaturing buffer (e.g., 8M Urea).

  • Perform a BCA protein assay to determine exact protein concentrations.

  • Mix the Light and Heavy lysates at a precise 1:1 ratio by total protein mass. Causality: Mixing at the intact protein stage ensures that any subsequent pipetting errors or sample losses during digestion affect both populations equally, preserving the biological ratio.

Step 4: Tryptic Digestion & LC-MS/MS Acquisition
  • Reduce (DTT) and alkylate (IAA) the mixed lysate.

  • Digest overnight with sequencing-grade Trypsin.

  • Desalt peptides using C18 StageTips.

  • Acquire data via HRMS (e.g., Orbitrap). Configure the MS1 resolution to at least 60,000 to easily resolve the 8.05 Da mass shift between the Light and Heavy Lys-terminating peptides.

Workflow Visualization

SILAC_Workflow N1 1. Cell Culture Light Media (Unlabeled) N4 3. Protein Extraction & 1:1 Lysate Mixing N1->N4 N2 1. Cell Culture Heavy Media (DL-Lysine-D8) N3 2. Self-Validation Check >98% Incorporation N2->N3 QC Check N3->N4 Pass N5 4. Tryptic Digestion Cleavage at Lys/Arg N4->N5 N6 5. LC-MS/MS Analysis Mass Shift Δm = 8.05 Da N5->N6

Figure 1: Self-validating SILAC workflow utilizing DL-Lysine-d8 for quantitative proteomics.

References

  • L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Storage and Handling Requirements for Deuterated DL-Lysine HCl: A Technical Guide for High-Fidelity Analytical Workflows

Executive Summary Deuterated DL-Lysine hydrochloride (e.g., DL-Lysine-d4 HCl, DL-Lysine-d8 HCl) serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), NMR metabolomics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated DL-Lysine hydrochloride (e.g., DL-Lysine-d4 HCl, DL-Lysine-d8 HCl) serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), NMR metabolomics, and pharmacokinetic tracing[1]. The incorporation of heavy isotopes provides a kinetic isotope effect that ensures precise quantification against endogenous light isotopes. However, the physicochemical properties of the hydrochloride salt—specifically its extreme hygroscopicity—demand rigorous environmental controls. This whitepaper details the mechanistic vulnerabilities of deuterated DL-Lysine HCl and establishes self-validating protocols to prevent isotopic dilution, structural degradation, and gravimetric inaccuracy.

Physicochemical Vulnerabilities: The Causality of Degradation

Understanding why deuterated DL-Lysine HCl degrades is critical to implementing effective handling protocols. The degradation is not a spontaneous breakdown of the carbon backbone, but rather a cascade triggered by environmental exposure.

  • Hygroscopicity of the HCl Salt: The ionic bonds between the alpha-amino group and the hydrochloride ion drastically enhance the molecule's overall polarity. This makes the crystalline powder highly susceptible to absorbing ambient moisture, transitioning rapidly from a dry powder to a deliquescent state[2].

  • Moisture-Induced H/D Exchange: While carbon-bound deuterium (C-D) is thermodynamically stable, moisture absorption leads to localized micro-solvation. In this micro-liquid phase, ambient H₂O facilitates rapid Hydrogen/Deuterium (H/D) exchange at labile heteroatoms (N-H, O-H)[3]. Furthermore, moisture penetration into the solid state can catalyze broader isotopic scrambling and structural degradation[4].

  • Gravimetric Inaccuracy: Moisture uptake directly inflates the mass of the bulk powder. If a researcher weighs a moisture-compromised batch, the actual molarity of the resulting stock solution will be systematically lower than calculated, invalidating downstream quantitative assays[5].

Core Storage Requirements

To maintain isotopic purity (>99%) and chemical stability, environmental controls must be absolute. The following table synthesizes the quantitative parameters for optimal storage across different timeframes and states[1][5][6].

Table 1: Quantitative Storage Parameters for Deuterated DL-Lysine HCl
ParameterShort-Term Storage (< 30 Days)Long-Term Storage (> 30 Days)Reconstituted Solutions
Temperature 2°C to 8°C-20°C to -80°C-20°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Sealed vial, minimal headspace
Humidity < 10% RH (Desiccated)< 10% RH (Desiccated)N/A (Aqueous/Organic phase)
Light Exposure Dark (Amber vial)Dark (Amber vial)Dark (Amber glass)
Matrix/Solvent Solid Crystalline PowderSolid Crystalline Powder5–30% Acetonitrile + 0.1% Formic Acid

Mechanistic Pathway of Degradation

The following diagram illustrates the divergent outcomes based on handling protocols. Proper environmental control locks the compound in a stable state, while moisture exposure initiates a cascade of analytical errors.

StorageWorkflows Start Deuterated DL-Lysine HCl Moisture Ambient Moisture Exposure Start->Moisture Improper Handling Desiccation Desiccated & Inert Gas (Ar/N2) Start->Desiccation Strict Protocol Deliquescence Deliquescence & Solvation Moisture->Deliquescence Degradation H/D Exchange & Agglomeration Deliquescence->Degradation Base/Acid Catalysis Error Gravimetric & Isotopic Error Degradation->Error TempControl Stored at -20°C Desiccation->TempControl Stable Isotopic & Structural Stability TempControl->Stable

Figure 1: Divergent outcomes of handling protocols for deuterated DL-Lysine HCl.

Step-by-Step Methodologies: Handling and Reconstitution Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes verification steps to confirm that the integrity of the deuterated standard has not been compromised during handling.

Workflow 1: Gravimetric Dispensing of Solid Powder

Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This workflow prevents thermal shock and moisture ingress.

  • Thermal Equilibration: Remove the sealed vial of deuterated DL-Lysine HCl from -20°C storage. Validation Step: Place the unopened vial inside a desiccator at room temperature for a minimum of 60 minutes. Do not bypass this step; the vial exterior must reach ambient temperature to prevent condensation[5].

  • Inert Transfer: Transfer the equilibrated vial to a glove box or a controlled environment purged with dry Argon or Nitrogen[6].

  • Visual Inspection: Open the vial and inspect the powder. Validation Step: The compound should appear as a free-flowing, white to light-yellow crystalline powder[2]. If caking or agglomeration is observed, moisture ingress has already occurred, and the batch's gravimetric reliability is compromised.

  • Rapid Weighing: Weigh the required mass using a calibrated analytical balance (precision 0.01 mg). Validation Step: Ensure the balance returns to absolute zero after the transfer to confirm no static-induced loss of powder.

  • Repackaging: Immediately flush the source vial with Argon gas before sealing. Wrap the cap tightly with Parafilm and return it to desiccated storage at -20°C[5].

Workflow 2: Reconstitution for LC-MS/MS Internal Standards

Once solvated, the compound must be stabilized against base-catalyzed H/D exchange and microbial degradation.

  • Solvent Preparation: Prepare a solvent matrix of 5–30% LC-MS grade Acetonitrile in ultrapure water, acidified with 0.1% Formic Acid[5].

    • Causality: The acidic environment (pH ~2.5-3.0) protonates the amino groups, locking the structural conformation and minimizing base-catalyzed H/D exchange[3]. The organic modifier (Acetonitrile) prevents microbial growth and ensures compatibility with downstream HILIC or reversed-phase chromatography[7].

  • Solvation: Add the degassed solvent directly to the weighed solid to achieve a target stock concentration of 0.5–1.0 mg/mL (approx. 500–1000 µM)[5].

  • Homogenization: Vortex the mixture for 10 seconds, followed by ultrasonic agitation for 2 minutes to ensure complete dissolution[1]. Validation Step: Hold the vial against a light source to confirm absolute optical clarity. Any remaining particulates indicate incomplete solvation.

  • Aliquoting: Divide the stock into single-use 50 µL aliquots in amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can drive pH shifts and localized precipitation, while amber glass prevents UV-induced degradation[1].

  • Cryo-Storage: Flash-freeze the aliquots and store them at -20°C until required for the assay[5].

Sources

Protocols & Analytical Methods

Method

Protocol for the Quantitative Analysis of DL-Lysine in Biological Matrices using DL-Lysine-d8 as an LC-MS/MS Internal Standard

Application Note & Protocol Abstract This document provides a comprehensive, field-proven protocol for the accurate and precise quantification of DL-Lysine in biological matrices, such as human plasma, using High-Perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, field-proven protocol for the accurate and precise quantification of DL-Lysine in biological matrices, such as human plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (SIL) internal standard, DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), to compensate for matrix effects and variability during sample preparation and analysis. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, nutritional assessments, or metabolic research requiring robust and reliable bioanalysis.

Introduction: The Rationale for Stable Isotope Dilution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity[1]. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including analyte loss during sample preparation and fluctuations in instrument response, often caused by matrix effects[2][3]. Matrix effects occur when co-eluting endogenous components from the sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte, causing either ion suppression or enhancement[2][4].

To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended best practice and is advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA)[5][6]. A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavy, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N)[5]. DL-Lysine-d8, with eight deuterium atoms, is an ideal internal standard for DL-Lysine analysis because it is chemically and physically almost identical to the unlabeled analyte. This near-identical behavior ensures that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects[3]. By adding a known concentration of DL-Lysine-d8 to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, thereby ensuring high accuracy and precision[1].

Physicochemical Properties & Reagents

A thorough understanding of the analyte and internal standard is fundamental to method development.

PropertyDL-Lysine:HCl (Analyte)DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) (Internal Standard)
Chemical Formula C₆H₁₅ClN₂O₂C₆H₇D₈ClN₂O₂
Molecular Weight 182.65 g/mol ~190.70 g/mol (as HCl salt); M+8 mass shift
Appearance White to light yellow crystalline powderWhite to off-white solid powder
Solubility Readily soluble in water, slightly soluble in ethanolSoluble in water and DMSO
Storage Store at room temperature, protected from moistureStore at -20°C for long-term stability, protected from light and moisture

Note: The dihydrochloride form of DL-Lysine-d8 has a molecular weight of approximately 227.16 g/mol [7]. The specific form used should be documented.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the analysis of DL-Lysine in human plasma. Modifications may be required for other biological matrices.

Preparation of Stock and Working Solutions

The accuracy of the entire assay is predicated on the correct preparation of these initial solutions.

  • DL-Lysine (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of DL-Lysine:HCl solid.

    • Dissolve in an appropriate volume of high-purity water (e.g., 10 mL) to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until fully dissolved.

    • Store in amber glass vials at -20°C. This stock is stable for at least one month.

  • DL-Lysine-d8 (Internal Standard) Stock Solution (1 mg/mL):

    • Prepare in the same manner as the analyte stock solution, using the same solvent.

    • It is critical to use a solvent in which both the analyte and the IS are equally stable and soluble[5].

    • Store at -20°C.

  • Intermediate and Calibration Standard Working Solutions:

    • Perform serial dilutions of the 1 mg/mL analyte stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards.

    • A typical calibration curve for endogenous compounds like lysine might range from 1 µM to 500 µM.

  • Internal Standard (IS) Working Solution (e.g., 5 µg/mL):

    • Dilute the 1 mg/mL IS stock solution with 50:50 acetonitrile/water. The final concentration should be chosen to produce a robust signal in the mid-range of the calibration curve and reflect the expected endogenous concentration of the analyte.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.

G

Detailed Steps:

  • Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown sample.

  • To each tube, add 20 µL of the IS Working Solution (DL-Lysine-d8). The early addition of the IS is crucial to ensure it undergoes all subsequent sample handling steps alongside the analyte[8].

  • Add 100 µL of the corresponding plasma sample (calibrator, QC, or unknown) to each tube.

  • Vortex briefly for 5-10 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube. A 3:1 ratio of organic solvent to plasma is effective for protein removal[2]. Alternatively, 10% trichloroacetic acid (TCA) can be used[9].

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[9].

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Method Parameters

The separation of the polar lysine molecule from endogenous interferences is best achieved using Hydrophilic Interaction Chromatography (HILIC).

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc LC System |  Agilent 1290 Infinity II or equivalent ms MS System |  Sciex 6500+ QTRAP or equivalent column Column |  HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) temp Column Temp |  40 °C flow Flow Rate |  0.4 mL/min injection Injection Vol |  5 µL mode Ionization |  ESI Positive gas1 Curtain Gas |  35 psi gas2 Ion Source Gas 1 |  60 psi gas3 Ion Source Gas 2 |  60 psi voltage IonSpray Voltage |  5500 V source_temp Source Temp |  550 °C

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
LC Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent HILIC chemistry[10]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile/Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
5.0
5.1
6.0
6.1
9.0

Mass Spectrometry (MS) Parameters:

The method utilizes Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity. The following transitions should be used as a starting point and optimized for the specific instrument in use. The product ion m/z 84.1 for lysine corresponds to the immonium ion formed after the neutral loss of formic acid and ammonia from the protonated molecule. The same fragmentation logic applies to the d8-labeled standard.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Declustering Potential (DP)Collision Energy (CE)
DL-Lysine 147.184.1 (Quantifier)50 V16 V
147.1130.1 (Qualifier)50 V12 V
DL-Lysine-d8 (IS) 155.292.1 (Quantifier)50 V18 V
155.2138.1 (Qualifier)50 V14 V

Note: Collision energies are highly instrument-dependent. The values provided are typical starting points and should be optimized by infusing a standard solution of the analyte and IS to find the value that yields the maximum product ion intensity[4].

Data Analysis and System Suitability

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Acceptance Criteria: For regulated bioanalysis, the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of back-calculated concentrations for each calibrator should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Quality Control: QC samples at low, medium, and high concentrations should be analyzed with each batch of unknown samples. The measured concentrations should be within ±15% of their nominal values to accept the run.

Conclusion and Authoritative Insights

This application note details a robust and reliable LC-MS/MS method for the quantification of DL-Lysine in plasma. The cornerstone of this protocol is the proper use of the stable isotope-labeled internal standard, DL-Lysine-d8. Its implementation is non-negotiable for overcoming the inherent variability of bioanalysis, particularly matrix effects, which are a primary source of inaccuracy in LC-MS assays[2]. By ensuring the IS co-elutes and behaves identically to the analyte, this stable isotope dilution strategy provides a self-validating system for every sample analyzed. Adherence to this protocol, including careful solution preparation, optimized sample clean-up, and validated instrument parameters, will enable researchers to generate high-quality, defensible data essential for advancing scientific and drug development objectives.

References

  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
  • BenchChem. (2026). Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings.
  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Lysine Quantification Methods for Research and Biotech Applications.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Marques, L. A., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. SpringerPlus, 5(1), 379. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Agilent Technologies, Inc. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • TargetMol. (2026, April 3). Dl-Lysine-3,3,4,4,5,5,6,6-D8 2Hcl (Standard).
  • Agilent Technologies, Inc. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • Carr, S. A., et al. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 60(6), 925-939. [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from Analytical Chemical Products website.
  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.

Sources

Application

Application Note: Quantitative Metabolomics Profiling Using DL-Lysine-d8 HCl Tracer

Abstract Stable isotope tracing is a powerful technique for elucidating the dynamic activity of metabolic pathways, moving beyond static measurements of metabolite concentrations.[1][2] This application note provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope tracing is a powerful technique for elucidating the dynamic activity of metabolic pathways, moving beyond static measurements of metabolite concentrations.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of DL-Lysine-d8 HCl as a tracer for quantitative metabolomics. We present detailed, field-proven protocols for experimental design, cell culture labeling, metabolite extraction, and LC-MS/MS analysis. Furthermore, we explain the causality behind critical experimental choices, outline data analysis strategies, and provide visualizations to facilitate a deeper understanding of lysine metabolism.

Introduction: The Rationale for Tracing Lysine Metabolism

Lysine is an essential amino acid, meaning mammals cannot synthesize it de novo and must acquire it from their diet.[3] Its primary role is in protein synthesis, but it is also a critical player in a variety of other cellular processes, including post-translational modifications (e.g., acetylation, ubiquitination), carnitine synthesis for fatty acid metabolism, and as a precursor for intermediates of the tricarboxylic acid (TCA) cycle.[3][4] Dysregulation of lysine metabolism has been implicated in various diseases, making its pathways a subject of intense research.

Stable Isotope-Resolved Metabolomics (SIRM) allows for the precise tracking of atoms from a labeled precursor, such as DL-Lysine-d8, as it is incorporated into downstream metabolites.[5][6] This provides a dynamic view of metabolic flux, revealing how pathways are utilized and regulated under specific conditions, which is information that cannot be obtained from traditional metabolomics alone.[1]

Why DL-Lysine-d8 HCl?

  • Stable Isotope: Deuterium (d or ²H) is a non-radioactive, stable isotope, making it safe for standard laboratory use.[7]

  • High Isotopic Enrichment: The -d8 label provides a significant mass shift (+8 Da) that is easily resolved by modern mass spectrometers from the unlabeled (M+0) isotopologue.

  • Chemical Specificity: The label is on the lysine molecule itself, allowing for direct tracing of its metabolic fate.[8]

  • DL Racemic Mixture: The tracer contains both D- and L-isomers of lysine. While L-lysine is the primary isomer incorporated into proteins, D-lysine can be metabolized via the pipecolate pathway, which is particularly active in the brain.[9] This allows for the potential investigation of distinct metabolic routes.

Principle of the Assay

The core principle of this assay is to replace the natural (unlabeled) lysine in a biological system with DL-Lysine-d8. Cells are cultured in a medium where standard lysine has been substituted with the deuterated tracer. As cellular metabolism proceeds, the deuterium-labeled lysine is taken up and utilized. It can be incorporated directly into proteins or catabolized through pathways like the saccharopine or pipecolate pathways, ultimately transferring its labeled atoms to downstream metabolites.[4][10]

By harvesting the cells at specific time points and analyzing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), we can measure the mass isotopologue distribution (MID) for lysine and its related metabolites. The MID reveals the proportion of molecules that contain zero (M+0), one (M+1), two (M+2), and so on, heavy isotopes. This distribution provides a quantitative measure of the tracer's contribution to each metabolite pool, reflecting the activity of the intervening metabolic pathways.

Experimental Design and Key Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data.

3.1. Cell Culture and Labeling Conditions

  • Custom Medium: A key requirement is a lysine-free cell culture medium. This is then supplemented with either natural L-lysine (for control/unlabeled samples) or the DL-Lysine-d8 tracer.

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains high levels of amino acids, including lysine, which would dilute the tracer and interfere with the experiment. Therefore, it is essential to use dialyzed FBS (dFBS), from which small molecules like amino acids have been removed.[6]

  • Tracer Concentration: The concentration of DL-Lysine-d8 should mimic the physiological concentration of lysine in standard culture medium (e.g., for DMEM, this is approximately 0.8 mM). This minimizes metabolic perturbations that could arise from amino acid starvation or excess.[11]

  • Time Course: The duration of labeling is critical and depends on the pathway of interest. Glycolysis reaches isotopic steady state in minutes, while the TCA cycle can take a few hours, and nucleotide biosynthesis can take up to 24 hours.[1][12] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to capture the dynamics of label incorporation.[7]

3.2. Controls

  • Unlabeled Control: Cells grown in parallel with medium containing standard, unlabeled L-lysine are essential. These samples serve two purposes: to confirm that the labeling procedure does not adversely affect cell health and to provide a baseline for natural isotope abundance in each metabolite.[11]

  • Time Zero (T=0) Control: A sample harvested immediately after adding the labeling medium can serve as a baseline to account for any non-specific binding or rapid surface-level phenomena.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent cells grown in a 6-well plate format.

Materials:

  • Lysine-free DMEM or other appropriate basal medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • DL-Lysine-d8 HCl (Tracer)

  • L-Lysine HCl (for control medium)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their standard complete medium.

  • Prepare Labeling Media:

    • Unlabeled Medium: Prepare lysine-free medium supplemented with the standard concentration of L-Lysine and 10% dFBS.

    • Labeled Medium: Prepare lysine-free medium supplemented with an equimolar concentration of DL-Lysine-d8 HCl and 10% dFBS.

    • Pre-warm both media to 37°C in a water bath.

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with 1 mL of pre-warmed PBS to remove residual medium.[7]

    • Aspirate the PBS and add 2 mL of the appropriate pre-warmed labeling medium (unlabeled or labeled) to each well.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired time points.

Protocol 2: Metabolite Extraction

Rapidly quenching metabolic activity is the most critical step for obtaining an accurate snapshot of the metabolome.

Materials:

  • Liquid Nitrogen or a container with Dry Ice

  • Extraction Solvent: 80% Methanol (LC-MS Grade) in Water, pre-chilled to -80°C.[12]

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quench Metabolism: To instantly halt all enzymatic reactions, remove the 6-well plate from the incubator, rapidly aspirate the labeling medium, and immediately place the plate on the surface of liquid nitrogen or on a bed of dry ice to flash-freeze the cell monolayer.[7][13]

  • Extraction:

    • Move the frozen plate to a container of dry ice to keep it frozen.

    • Add 1 mL of ice-cold 80% methanol to each well. The cold solvent will immediately start to thaw and lyse the cells while keeping enzymes inactive.[14]

    • Using a pre-chilled cell scraper, scrape the surface of the well to detach the cells into the methanol solution.[13]

  • Harvest Lysate:

    • Pipette the entire cell lysate/methanol mixture from each well into a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex each tube vigorously for 30 seconds to ensure complete extraction.

  • Clarify Extract:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[7]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Storage:

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until you are ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This is a general protocol for analyzing polar metabolites like amino acids using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.

Materials:

  • LC-MS grade Water with 0.1% Formic Acid (Mobile Phase A)

  • LC-MS grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • HILIC column (e.g., SeQuant ZIC-pHILIC)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of a 50:50 acetonitrile/water mixture. Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to LC vials.

  • LC Separation:

    • Equilibrate the HILIC column with 80% Mobile Phase B.

    • Inject 2-5 µL of the reconstituted sample.

    • Run a gradient designed to separate polar compounds. A typical gradient might start at high organic content (e.g., 80% B) and gradually decrease to a lower organic content (e.g., 20% B) to elute the polar analytes.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the data.

    • Set the instrument to acquire data in full scan mode in positive ionization mode, as lysine and its derivatives ionize well as positive ions.

    • Set the mass resolution to >60,000 to clearly separate the different isotopologues.[7]

    • Define a scan range that covers the expected m/z of lysine and its key catabolites (e.g., m/z 100-1000).

Data Presentation and Visualization

Lysine Metabolism Overview

Lysine is primarily catabolized in mammals via two main pathways: the saccharopine pathway (predominant in the liver) and the pipecolate pathway (more active in the brain).[4][9] Both pathways converge to produce α-aminoadipate, which is further metabolized to Acetyl-CoA, an intermediate that can enter the TCA cycle.[10]

Lysine_Metabolism Lysine_d8 DL-Lysine-d8 (Tracer) Protein Protein Synthesis Lysine_d8->Protein Incorporation Saccharopine Saccharopine Lysine_d8->Saccharopine Saccharopine Pathway (Liver) Pipecolate Pipecolate Lysine_d8->Pipecolate Pipecolate Pathway (Brain) AASA α-Aminoadipate semialdehyde (AASA) Saccharopine->AASA Pipecolate->AASA AAA α-Aminoadipate (AAA) AASA->AAA AcetylCoA Acetyl-CoA AAA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified overview of major lysine metabolic pathways.

Experimental Workflow

The end-to-end process from cell culture to data analysis follows a systematic workflow to ensure data integrity.

Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Analytical & Data Processing A 1. Cell Seeding & Growth B 2. Isotope Labeling (DL-Lysine-d8) A->B C 3. Quench Metabolism (Liquid Nitrogen) B->C D 4. Metabolite Extraction (-80°C 80% Methanol) C->D E 5. Sample Preparation (Dry & Reconstitute) D->E F 6. LC-MS/MS Analysis E->F G 7. Peak Picking & Integration F->G H 8. Natural Abundance Correction G->H I 9. Biological Interpretation H->I

Caption: Experimental workflow from cell culture to data interpretation.

Quantitative Data Tables

Table 1: Recommended LC-MS/MS Parameters for Lysine Isotopologue Analysis

ParameterSettingRationale
LC Column HILIC (e.g., ZIC-pHILIC)Provides excellent retention and separation for polar compounds like amino acids.[15]
Ionization Mode Positive ESILysine contains two amine groups that readily accept a proton, leading to strong signal in positive mode.
Scan Mode Full Scan (MS1)Captures all ions within a mass range, allowing for untargeted analysis of all isotopologues.
Mass Resolution > 60,000Essential for resolving overlapping isotopic peaks and ensuring accurate mass measurements.[7]
m/z of Lysine (M+H)⁺ Unlabeled (M+0): 147.113The theoretical exact mass of the protonated molecule.
Labeled (M+8): 155.163The +8 Da shift from the eight deuterium atoms in the tracer.

Data Analysis and Interpretation

Analysis of stable isotope tracing data is a multi-step process that requires specialized software.[16]

  • Peak Picking and Integration: The raw LC-MS data files are processed to detect and quantify the intensity of all relevant ion peaks across the chromatogram.

  • Metabolite Identification: Putative metabolites are identified by matching their accurate mass and retention time to databases or in-house standards.

  • Natural Abundance Correction: This is a critical step. All atoms exist with a certain percentage of naturally occurring heavy isotopes (e.g., ~1.1% of carbon is ¹³C).[17] This natural abundance contributes to the M+1, M+2, etc. peaks even in unlabeled samples. The contribution from this natural abundance must be mathematically removed from the labeled samples' mass isotopologue distributions to reveal the true enrichment from the tracer.[17][18] Various software packages, such as IsoCor or AccuCor, are designed for this purpose.[17][19]

  • Calculate Fractional Contribution (FC): After correction, the fractional contribution of the tracer to a metabolite pool can be calculated. For a metabolite with n lysine-derived atoms, the formula is:

    FC = Σ (i * I(M+i)) / (n * Σ I(M+i))

    Where i is the isotopologue number (0, 1, 2...) and I(M+i) is the intensity of that isotopologue. This calculation reveals what percentage of the metabolite pool was newly synthesized from the tracer during the labeling period.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Label Incorporation Incomplete removal of unlabeled lysine; Insufficient labeling time; Low metabolic activity.Ensure use of lysine-free medium and dialyzed FBS. Perform a time-course experiment to find optimal labeling duration. Check cell viability.
High Background in T=0 Inefficient washing; Cell death releasing metabolites.Improve wash step with ice-cold PBS. Ensure rapid quenching to maintain cell integrity.
Negative Values after Correction Noisy data (low signal-to-noise); Incorrect chemical formula used in the correction algorithm.Ensure peak intensity is sufficiently above background noise. Double-check the elemental formula for each metabolite in the correction software.[17]
Poor Chromatographic Peak Shape Improper sample reconstitution; Column degradation.Reconstitute samples in a solvent compatible with the initial mobile phase. Run a column performance standard to check its integrity.

Conclusion

Quantitative metabolomics using DL-Lysine-d8 HCl is a robust method for investigating the dynamics of lysine metabolism. It provides critical insights into how cells utilize this essential amino acid for protein synthesis and energy production. By following the detailed protocols and considerations outlined in this application note, researchers can generate high-quality, reproducible data to advance our understanding of cellular metabolism in health and disease.

References

  • Vertex AI Search Result[3]: Lysine Metabolism: Pathways, Regulation, and Biological Significance. (Source: vertexaisearch.cloud.google.com)

  • Vertex AI Search Result[4]: Lysine - Wikipedia. (Source: en.wikipedia.org)

  • Vertex AI Search Result[10]: Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - MDPI. (Source: mdpi.com)

  • Vertex AI Search Result[16]: Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing). (Source: pubs.rsc.org)

  • Vertex AI Search Result[7]: An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics - Benchchem. (Source: benchchem.com)

  • Vertex AI Search Result[17]: How to correct for natural isotope abundance in tracer experiments - Benchchem. (Source: benchchem.com)

  • Vertex AI Search Result[20]: Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

  • Vertex AI Search Result[9]: Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[1]: Metabolomics and isotope tracing - PMC - NIH. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[18]: Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[21]: Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[22]: Application Notes and Protocols for Stable Isotope Labeling of Isobutyric Acid in Metabolic Tracing Studies - Benchchem. (Source: benchchem.com)

  • Vertex AI Search Result[12]: Technical Support Center: Stable Isotope Tracing in Metabolomics - Benchchem. (Source: benchchem.com)

  • Vertex AI Search Result[23]: Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[2]: Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - MDPI. (Source: mdpi.com)

  • Vertex AI Search Result[19]: Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web | Journal of the American Society for Mass Spectrometry - ACS Publications. (Source: pubs.acs.org)

  • Vertex AI Search Result[5]: Overview of Stable Isotope Metabolomics - Creative Proteomics. (Source: creative-proteomics.com)

  • Vertex AI Search Result[6]: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[24]: Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[8]: L-Lysine-d8 hydrochloride | Stable Isotope - MedchemExpress.com. (Source: medchemexpress.com)

  • Vertex AI Search Result[14]: Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. (Source: msrf.org.nz)

  • Vertex AI Search Result[13]: Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (Source: jove.com)

  • Vertex AI Search Result[15]: Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC. (Source: ncbi.nlm.nih.gov)

  • Vertex AI Search Result[11]: Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC. (Source: ncbi.nlm.nih.gov)

Sources

Method

Application Note: High-Precision Quantification of Lysine in Plasma using DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Introduction & Mechanistic Rationale The accurate quantification of amino acids in human plasma is a cornerstone of modern metabolomics, providing critical insights into metabolic dysregulation in conditions such as 1 [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The accurate quantification of amino acids in human plasma is a cornerstone of modern metabolomics, providing critical insights into metabolic dysregulation in conditions such as 1 [1] and 2 [2]. Lysine, an essential amino acid, presents unique analytical challenges. It is highly polar and susceptible to spontaneous, non-enzymatic modifications (such as formylation) during sample extraction and analysis [3].

To achieve absolute quantification and mitigate these artifacts, a stable isotope-labeled internal standard (SIL-IS) is strictly required. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) serves as the optimal surrogate for the following mechanistic reasons:

  • Isotopic Fidelity: The +8 Da mass shift ensures zero isotopic overlap with the natural M+1/M+2 isotopes of endogenous lysine.

  • Matrix Effect Correction: Because the D8 isotope co-elutes exactly with endogenous lysine, it experiences identical ion suppression or enhancement in the electrospray ionization (ESI) source, perfectly normalizing the signal.

  • Artifact Tracking: If spontaneous chemical modifications occur during the extraction process, the D8 isotope undergoes identical losses, ensuring the final calculated concentration remains accurate [3].

Workflow Visualization

G Plasma Plasma Sample (50 µL) Spike Spike IS DL-LYSINE:HCL (D8) Plasma->Spike PPT Protein Precipitation (200 µL ACN + 1% FA) Spike->PPT Vortex Vortex & Incubate (5 min, 4°C) PPT->Vortex Centrifuge Centrifugation (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (N2 Gas) Supernatant->Dry Recon Reconstitution (H2O:ACN 50:50) Dry->Recon LCMS HILIC-MS/MS Analysis Recon->LCMS

Figure 1. Sample preparation and HILIC-MS/MS workflow for plasma lysine quantification.

Experimental Protocol

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain underivatized lysine natively, bypassing the need for complex derivatization steps (e.g., PITC)[1].

Step 1: Preparation of Standards
  • Stock Solution: Prepare a 1 mg/mL stock solution of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in 0.1 M HCl. Causality: The acidic environment ensures complete solubility and prevents microbial degradation of the amino acid.

  • Working IS Solution: Dilute the stock to a working concentration of 50 µM using LC-MS grade water.

Step 2: Protein Precipitation (PPT)
  • Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the 50 µM DL-LYSINE:HCL (D8) working IS. Vortex briefly to equilibrate the IS with the plasma matrix.

  • Add 200 µL of cold Acetonitrile (ACN) containing 1% Formic Acid (v/v).

    • Causality: Lysine can bind non-covalently to plasma carrier proteins. The addition of 1% Formic Acid lowers the pH below the isoelectric point (pI) of plasma proteins, denaturing them and disrupting protein-ligand interactions to release total lysine. The 1:4 ratio of plasma to organic solvent guarantees >95% precipitation of high-abundance proteins [4].

  • Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

Step 3: Evaporation and Reconstitution
  • Transfer 150 µL of the clear supernatant to a clean glass LC vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.

    • Causality: Removing the organic solvent concentrates the analyte and eliminates volatile matrix components that could interfere with HILIC retention.

  • Reconstitute the dried extract in 100 µL of H2O:ACN (50:50, v/v) containing 0.1% Formic Acid. Vortex for 2 minutes.

Data Presentation & LC-MS/MS Conditions

Table 1: MS/MS Multiple Reaction Monitoring (MRM) Transitions Note: Analyzed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lysine 147.184.15017
DL-Lysine-d8 (IS) 155.192.15017

Table 2: HILIC Gradient Conditions Column: Amide-HILIC column (2.1 x 100 mm, 1.7 µm). Flow rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)Mobile Phase A (10mM NH₄Ac in H₂O) %Mobile Phase B (ACN with 0.1% FA) %
0.01090
2.01090
5.05050
7.05050
7.11090
10.01090

Quality Control & Self-Validating System

To ensure the analytical run is a self-validating system, the following empirical checks must be integrated into the sequence:

  • Internal Standard (IS) Tracking: The peak area of the DL-LYSINE:HCL (D8) must be monitored across all biological samples and calibration standards. The IS area must remain within ±20% of the mean IS area of the run. Causality: A sudden drop in IS area (>50%) directly indicates severe matrix-induced ion suppression (e.g., co-eluting phospholipids) or a physical failure in the precipitation/transfer step, immediately invalidating that specific sample.

  • Matrix Factor (MF) Evaluation: Spike the D8 IS into a post-extraction blank plasma sample and compare its peak area to a neat solvent standard prepared at the same concentration. An MF between 0.85 and 1.15 confirms that the HILIC gradient has successfully resolved lysine from suppressing matrix components.

  • Spontaneous Modification Check: Monitor the baseline for m/z 175.1 (N6-formyl lysine) [3]. If formylation artifacts are detected, the D8 standard will yield a corresponding m/z 183.1 peak, allowing the analyst to mathematically correct for the extraction loss.

References

  • Kim, et al. "Metabolomics Reveals Dysregulated Sphingolipid and Amino Acid Metabolism Associated with Chronic Obstructive Pulmonary Disease." Dove Medical Press, 2022.[Link]

  • Kehm, R., et al. "Plasma and cerebrospinal fluid nonenzymatic protein damage is sustained in Alzheimer's disease." National Institutes of Health (PMC), 2023.[Link]

  • Folz, J. S., et al. "A Metabolomics Approach to Profiling Chemicals of the Human Intestinal Tract (Quantification of N6-formylated lysine in bacterial protein digests by LC-MS/MS despite spontaneous formation and matrix effects)." eScholarship.org, 2021.[Link]

  • Vande Voorde, J., et al. "Rapid nutrient depletion to below the physiological range by cancer cells cultured in Plasmax." American Journal of Physiology-Cell Physiology, 2022.[Link]

Sources

Application

Application Note: In Vivo Protein Turnover Measurement Using Deuterated DL-Lysine

Introduction and Mechanistic Principles The dynamic regulation of the proteome—governed by the delicate balance of protein synthesis and degradation—is a fundamental determinant of cellular health, aging, and disease pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The dynamic regulation of the proteome—governed by the delicate balance of protein synthesis and degradation—is a fundamental determinant of cellular health, aging, and disease pathogenesis[1]. While in vitro stable isotope labeling by amino acids in cell culture (SILAC) is well-established, translating these methodologies to in vivo mammalian models presents profound physiological and computational challenges[2].

Deuterated DL-Lysine (e.g., DL-Lysine-d4 or DL-Lysine-d9) has emerged as a superior tracer for in vivo stable isotope labeling in mammals (SILAM)[3]. The mechanistic causality for selecting lysine is twofold:

  • Essentiality and Metabolic Isolation: As an essential amino acid, lysine cannot be synthesized de novo by mammals. It must be acquired through the diet, ensuring that the isotopic tracer pool is not diluted by endogenous synthesis[1]. Furthermore, lysine catabolism proceeds primarily through the saccharopine pathway, which does not funnel isotopes into other amino acids, thereby isolating the labeling signal strictly to lysine residues[1][3].

  • Proteolytic Cleavage Synergy: In standard bottom-up proteomics, trypsin is the protease of choice, cleaving specifically at the C-terminus of lysine and arginine. This guarantees that a vast majority of the generated peptides will contain at least one lysine residue, maximizing the quantifiable data points per protein[1].

Experimental Workflow and Kinetic Modeling

Measuring in vivo turnover requires tracking the incorporation of the "heavy" deuterated lysine into the newly synthesized proteome over time. However, a critical confounding factor in vivo is amino acid recycling . As pre-existing "light" proteins degrade, they release unlabeled lysine back into the intracellular free amino acid pool, delaying the isotopic enrichment of newly synthesized proteins[2][4]. Accurate kinetic modeling must employ Ordinary Differential Equations (ODEs) to simultaneously model the dynamics of the unbound free lysine pool and the protein-bound lysine[2].

G cluster_0 In Vivo Labeling Phase cluster_1 Sample Processing & LC-MS/MS cluster_2 Bioinformatics & Kinetic Modeling A Dietary Administration (Deuterated DL-Lysine) B Metabolic Incorporation (Protein Synthesis) A->B C Tissue Harvesting & Snap Freezing B->C D Tryptic Digestion (Lysine Cleavage) C->D E High-Resolution LC-MS/MS D->E F Isotope Distribution Extraction E->F G ODE Modeling (Recycling Correction) F->G H Protein Half-Life Determination G->H

Figure 1: End-to-end workflow for in vivo protein turnover measurement using deuterated DL-Lysine.

Step-by-Step Protocol: In Vivo Labeling and Analysis

This protocol is designed as a self-validating system. By measuring the free lysine pool alongside the proteome, researchers can mathematically validate the precursor enrichment, ensuring the calculated turnover rates are biologically accurate rather than artifacts of poor tracer uptake[4].

Phase 1: Dietary Labeling
  • Diet Formulation: Prepare a custom, chemically defined rodent diet where 100% of the standard lysine is replaced with deuterated DL-Lysine (e.g., DL-Lysine-d9).

  • Acclimation and Pulse: Feed the animals the deuterated diet ad libitum. Causality: Continuous dietary intake ensures a steady-state infusion of the tracer, minimizing diurnal fluctuations in the precursor pool[1].

  • Time-Course Harvesting: Euthanize cohorts at specific time intervals (e.g., 0, 4, 8, 16, and 32 days). Immediately snap-freeze tissues (liver, brain, etc.) in liquid nitrogen to halt all proteolytic activity and preserve the in vivo state[2].

Phase 2: Protein Extraction and Digestion
  • Lysis: Homogenize tissues in a denaturing lysis buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds with 10 mM DTT (45 min, 37°C) and alkylate with 20 mM iodoacetamide (30 min, dark, room temperature).

  • Tryptic Digestion: Dilute urea concentration to < 2M. Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C. Causality: Trypsin targets the deuterated lysine residues, ensuring optimal generation of heavy/light peptide pairs[1].

Phase 3: LC-MS/MS and Bioinformatics
  • Data Acquisition: Analyze desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Deuterated peptides exhibit complex isotopic envelopes; high resolution is required to prevent mass interference[5].

  • Quality Control (Self-Validation): Implement a strict QC protocol to remove outlier Peptide-Spectrum Matches (PSMs). Specifically, discard any PSMs that exhibit a calculated turnover rate faster than the enrichment rate of the free lysine pool, as this is a theoretical impossibility and indicates MS quantification errors[2][4].

  • ODE Modeling: Calculate the relative ratio of Heavy/Light (H/L) peptides. Apply an ODE-based mathematical model to extract the fractional synthesis rate (FSR), explicitly accounting for the recycling of light lysine from endogenous protein degradation[2][4].

Quantitative Data Summary

Turnover rates vary drastically across different tissues due to distinct physiological demands. The table below summarizes expected turnover kinetics derived from rigorous ODE modeling of in vivo pulse SILAC/SILAM data[2].

Tissue TypeMedian Protein Half-Life (Days)Biological Context & Causality
Liver ~1.3High metabolic activity; rapid synthesis of secretory proteins and metabolic enzymes necessitates rapid proteome renewal.
Heart ~7.5Continuous mechanical demand; balanced turnover to maintain sarcomere integrity without disrupting contractile function.
Brain > 12.0Low regenerative capacity; high prevalence of extremely long-lived proteins (e.g., nuclear pore complexes) to maintain long-term synaptic architecture.

Table 1: Representative median protein half-lives in mammalian tissues measured via stable isotope labeling.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Protocols for DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted metabolomics, isotope-labeling proteomics, and mass spectrometry (MS) method development. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted metabolomics, isotope-labeling proteomics, and mass spectrometry (MS) method development.

Executive Summary & Scientific Context

The utilization of stable isotope-labeled amino acids, such as DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) , is a cornerstone technique in quantitative proteomics (e.g., SILAC), metabolic flux analysis, and structural elucidation[1]. By substituting eight hydrogen atoms with deuterium on the aliphatic carbon chain (C3, C4, C5, and C6), researchers can induce a predictable mass shift of +8.05 Da. This shift effectively eliminates isobaric interference from endogenous unlabeled lysine and glutamine residues during mass spectrometry analysis[2].

As a Senior Application Scientist, I have designed this guide to move beyond merely listing fragmentation masses. Here, we will dissect the causality behind the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) mechanisms of D8-Lysine. Understanding the gas-phase thermodynamic drivers—specifically the mobile proton model and macrocyclization—is critical for optimizing Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Mechanistic Pathways: The Chemistry of D8-Lysine Fragmentation

The fragmentation of protonated free lysine ( [M+H]+ ) is governed by the "mobile proton model." The proton initially resides on the most basic site—typically the ϵ -amino group—but can migrate to the α -amino or carboxyl groups upon collisional activation, directing specific neutral losses[3].

For unlabeled lysine, the precursor ion is at m/z 147.11. For 3,3,4,4,5,5,6,6-D8-Lysine , the precursor ion shifts to m/z 155.16 . Because the deuterium labels are strictly localized to the carbon backbone, the exchangeable protons on the amine and carboxyl groups remain as hydrogen (assuming standard LC-MS solvents like H2​O /MeOH with formic acid). Therefore, neutral losses of ammonia ( NH3​ ) and water ( H2​O ) do not result in the loss of deuterium.

Primary Fragmentation: Loss of Ammonia and Formic Acid

Upon low-to-intermediate collision energy, the D8-Lysine precursor (m/z 155.16) undergoes two primary competing pathways:

  • Loss of Ammonia (-17 Da): Proton transfer to the α

    • or ϵ -nitrogen leads to the expulsion of NH3​ , generating an ion at m/z 138.14 [3].
  • Loss of Formic Acid (-46 Da): Cleavage of the carboxyl group yields the primary immonium ion at m/z 109.12 [4].

Formation of the Diagnostic Secondary Immonium Ion (m/z 92.13)

The most analytically critical fragment for lysine identification is the secondary immonium ion. In unlabeled lysine, this is the well-documented m/z 84 ion[4][5]. It is formed via the combined loss of NH3​ and HCOOH (-63 Da total)[3].

Mechanistically, this proceeds via a nucleophilic attack by the ϵ -amino group on the α -carbon, forming a highly stable, five- or six-membered cyclic structure (piperidine-like ring)[3]. Because this cyclic structure retains the entire C2-C6 aliphatic chain, all 8 deuterium atoms are preserved . Consequently, the diagnostic immonium ion for D8-Lysine is observed at m/z 92.13 .

G M Precursor [M+H]+ m/z 155.16 A [M+H - NH3]+ m/z 138.14 M->A -NH3 (-17 Da) B [M+H - HCOOH]+ m/z 109.12 (Primary Immonium) M->B -HCOOH (-46 Da) C [M+H - NH3 - H2O]+ m/z 120.13 A->C -H2O (-18 Da) D [M+H - HCOOH - NH3]+ m/z 92.13 (Diagnostic Immonium) A->D -HCOOH (-46 Da) B->D -NH3 (-17 Da) E [M+H - HCOOH - 2NH3]+ m/z 75.10 D->E -NH3 (-17 Da)

Caption: CID fragmentation pathway of D8-Lysine [M+H]+ mapping the formation of the diagnostic m/z 92.13 ion.

Quantitative Data Summary: Mass Shift Analysis

To facilitate rapid assay development, the following table summarizes the theoretical exact masses of the primary fragment ions for both unlabeled and D8-labeled lysine. This data is critical for setting up high-resolution inclusion lists or MRM transitions.

Fragment DescriptionUnlabeled Lysine (m/z)D8-Lysine (m/z)Neutral Loss (from Precursor)D-Atoms Retained
Precursor [M+H]+ 147.1128155.1630None8
Loss of Ammonia 130.0863138.136517.0265 Da ( NH3​ )8
Loss of NH3​ + H2​O 112.0757120.125935.0371 Da ( NH3​ + H2​O )8
Primary Immonium 101.0709109.121146.0055 Da ( HCOOH )8
Secondary Immonium 84.0808 92.1310 63.0320 Da ( HCOOH + NH3​ )8
Piperidine Fragment 67.054275.104480.0585 Da ( HCOOH + 2NH3​ )8

Note: The m/z 92.13 ion is the recommended quantifier ion for D8-Lysine due to its high thermodynamic stability and resistance to further fragmentation at moderate collision energies[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. By monitoring both the precursor decay and the appearance of the m/z 92.13 product ion across a collision energy (CE) ramp, the user can verify the structural integrity of the isotopic label in their specific matrix.

Phase 1: Sample Preparation & Isotope Spiking
  • Stock Solution: Prepare a 1 mg/mL stock of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Working Standards: Dilute the stock to create a calibration curve ranging from 10 nM to 10 µM.

  • Matrix Spiking (Self-Validation): Spike the 1 µM D8-Lysine standard into a pooled biological matrix (e.g., plasma or cell lysate). Prepare a parallel unspiked matrix blank to confirm the absence of endogenous m/z 155.16 -> 92.13 transitions.

Phase 2: Liquid Chromatography (HILIC) Separation

Because lysine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over reversed-phase C18 to prevent early elution in the void volume.

  • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins. Ramp to 40% B over 8 mins. Hold at 40% B for 2 mins. Re-equilibrate at 90% B for 5 mins.

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275 °C.

  • Targeted MS/MS (PRM/MRM):

    • Precursor Isolation:m/z 155.16 (Isolation window: 1.0 Th).

    • Collision Energy (HCD/CID): Perform a CE ramp from 15 eV to 40 eV. The optimal CE for maximizing the m/z 92.13 fragment is typically between 22 eV and 28 eV [6].

    • Resolution (if using Orbitrap/Q-TOF): 35,000 at m/z 200 to easily resolve the D8-Lysine immonium ion from near-isobaric matrix interferences.

W S1 1. Sample Prep (D8-Lysine Spiking & Matrix Blank) S2 2. LC Separation (HILIC Gradient 90% to 40% B) S1->S2 S3 3. ESI-MS/MS (CE Ramp 15-40 eV Target m/z 155.16) S2->S3 S4 4. Data Analysis (Extract m/z 92.13 Quantifier Ion) S3->S4

Caption: Step-by-step self-validating LC-MS/MS workflow for D8-Lysine quantification.

Phase 4: Data Analysis & Validation Criteria
  • Retention Time Alignment: Ensure the D8-Lysine peak in the spiked matrix elutes at the exact retention time as the neat working standard.

  • Ion Ratio Verification: Extract the chromatograms for m/z 92.13 (Quantifier) and m/z 138.14 (Qualifier). The ratio between these two ions must remain consistent (± 15%) across all standard curve points and biological samples.

  • Blank Verification: Confirm that the unspiked matrix blank exhibits a signal-to-noise ratio of < 3 for the m/z 155.16 -> 92.13 transition, validating the absence of isotopic interference.

References

  • Immonium Ion Scanning for the Discovery of Post-Translational Modifications and Its Application to Histones Journal of Proteome Research - ACS Publications[Link]

  • Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach Journal of the American Society for Mass Spectrometry[Link]

  • Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides PMC - National Institutes of Health[Link]

  • The Isotopic Ac-IP Tag Enables Multiplexed Proteome Quantification in Data-Independent Acquisition Mode Analytical Chemistry - ACS Publications[Link]

  • Application of immonium and their related ions in differentiation of lysine and glutamine residues ResearchGate[Link]

Sources

Application

Application Note: Formulating Stock Solutions of DL-Lysine-d8 Hydrochloride for Cell Culture

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis, LC-MS/MS Quantitative Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis, LC-MS/MS Quantitative Proteomics

Introduction & Mechanistic Rationale

Stable heavy isotopes of hydrogen, carbon, and nitrogen are routinely incorporated into amino acids to serve as tracers for quantitation during drug development and proteomic profiling[1]. DL-Lysine-d8 hydrochloride (or dihydrochloride) is a deuterium-labeled racemic mixture of lysine[2]. While L-Lysine-d8 is the biologically active enantiomer exclusively utilized in standard SILAC protocols, the DL-racemate is frequently employed in specialized metabolic flux studies, microbial cultures, or as an internal standard where the D-enantiomer serves as a non-metabolized control or is converted by specific isomerases.

In mass spectrometry (MS), the incorporation of the d8-lysine isotope results in a predictable +8 Da mass shift in lysine-containing peptides following tryptic digestion. This allows for precise multiplexed quantification of protein expression and turnover rates. Formulating a stable, sterile, and highly concentrated stock solution is the critical first step to ensure reproducible isotopic labeling without altering the osmolality or pH of the final culture media.

Physicochemical Properties & Quality Control

Before formulation, it is essential to understand the physical constraints and stability of the compound. DL-Lysine-d8 hydrochloride is highly hygroscopic; moisture absorption can drastically alter the actual molarity of the formulated stock.

Table 1: Chemical Properties of DL-Lysine-d8 Dihydrochloride
PropertySpecification / ValueCausality / Impact on Formulation
Chemical Formula C₆H₆D₈Cl₂N₂O₂The dihydrochloride salt form ensures high aqueous solubility.
Molecular Weight 227.16 g/mol (varies by salt)Must be precisely calculated to achieve exact molarity (e.g., 100 mM).
Isotopic Purity Typically ≥ 98 atom % DEnsures minimal unlabeled (light) background in LC-MS/MS[3].
Solubility (H₂O) > 50 mg/mLAllows for highly concentrated stock solutions (up to 100x or 1000x).
Solution Stability 1 month at -20°C; 6 months at -80°CDeuterium exchange with water is negligible, but microbial growth or precipitation can occur[1].

Experimental Workflows

Stock Solution Formulation Workflow

The formulation process must be conducted under aseptic conditions to prevent biological contamination, which could prematurely degrade the amino acid or introduce unwanted light-isotope proteins into the culture.

G N1 Weigh DL-Lysine-d8 HCl N2 Dissolve in Ultrapure Water N1->N2 Calculate Molarity N3 Sterile Filter (0.22 µm) N2->N3 Complete Dissolution N4 Aliquot & Store (-80°C) N3->N4 Aseptic Technique

Figure 1: Step-by-step workflow for formulating and storing DL-Lysine-d8 hydrochloride stock solutions.

Integration into Cell Culture (SILAC/Tracer)

Pathway S1 Lysine-Depleted Basal Media S2 Supplement with DL-Lysine-d8 Stock S1->S2 S3 Cell Culture (Isotope Incorporation) S2->S3 S4 Protein Extraction & Trypsin Digestion S3->S4 Harvest Cells S5 LC-MS/MS Analysis (+8 Da Mass Shift) S4->S5 Peptide Cleavage at Lys/Arg

Figure 2: Downstream application of the formulated stock in a mass spectrometry-based proteomics pipeline.

Step-by-Step Formulation Protocol

Note: This protocol describes the preparation of a 100 mM stock solution. Adjust mass/volume based on specific experimental requirements.

Phase 1: Preparation & Weighing
  • Equilibration: Allow the lyophilized DL-Lysine-d8 hydrochloride vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the hygroscopic powder, which would skew mass calculations.

  • Calculation: To prepare 10 mL of a 100 mM stock solution using DL-Lysine-d8 dihydrochloride (MW ~227.16 g/mol ):

    • Mass required = 0.100 mol/L × 0.010 L × 227.16 g/mol = 0.227 g (227 mg) .

  • Weighing: Weigh exactly 227 mg of the powder using a calibrated analytical balance.

Phase 2: Dissolution
  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of cell-culture grade Ultrapure Water (or PBS, depending on downstream buffering needs).

  • Agitation: Vortex gently until the powder is completely dissolved. The dihydrochloride salt facilitates rapid dissolution without the need for heating.

  • Volume Adjustment: Bring the final volume exactly to 10 mL with Ultrapure Water.

Phase 3: Sterilization & Storage
  • Sterile Filtration: Inside a laminar flow hood, draw the solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter into a new, sterile tube. Causality: PES membranes are chosen for their extremely low protein and amino acid binding characteristics, ensuring no loss of the labeled compound.

  • Aliquoting: Divide the sterile stock into single-use aliquots (e.g., 500 µL per vial) to avoid repeated freeze-thaw cycles.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C . According to stability data, aqueous stock solutions are stable for up to 6 months at -80°C, or 1 month at -20°C[1].

Trustworthiness & Method Validation

To ensure the protocol acts as a self-validating system, researchers must perform a Quality Control (QC) check prior to large-scale cell labeling:

  • LC-MS/MS Verification: Spike a small aliquot of the stock into a standard peptide mixture. Analyze via LC-MS/MS to verify the absence of light lysine contamination and confirm the precise +8 Da mass shift.

  • Osmolality Check: When adding high concentrations of the stock to lysine-depleted media, verify that the final osmolality remains within the physiological range for the target cell line (typically 270-320 mOsm/kg).

References

Sources

Method

Application Note: Utilizing DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) as a Precision Internal Standard in Pharmacokinetic Tracer Studies

Executive Summary In modern pharmacokinetic (PK) and metabolomic studies, the accurate quantification of amino acid turnover, metabolic flux, and drug-protein interactions requires highly stable, distinguishable tracers....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacokinetic (PK) and metabolomic studies, the accurate quantification of amino acid turnover, metabolic flux, and drug-protein interactions requires highly stable, distinguishable tracers. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) serves as a gold-standard internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). By strategically placing eight deuterium atoms on the aliphatic side chain while leaving the alpha-carbon unlabeled, this molecule provides a robust +8 Da mass shift without succumbing to in vivo hydrogen/deuterium (H/D) exchange. This application note details the mechanistic rationale and provides a self-validating LC-MS/MS protocol for utilizing this tracer in biological matrices.

Mechanistic Rationale: The Isotopic Advantage (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific isotopic labels and stereochemistries are chosen, rather than simply deploying them blindly. The design of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) is highly intentional:

Protection Against Kinetic Isotope Effects and H/D Exchange

During biological metabolism, amino acids frequently undergo transamination and racemization. These enzymatic processes actively abstract the proton at the alpha-carbon (C2). If a tracer utilizes deuterium at the alpha-position, it will undergo rapid in vivo H/D exchange with the aqueous biological environment, leading to a loss of the mass label and severely skewed PK data[1]. By restricting the octadeuteration strictly to the side chain (C3, C4, C5, and C6), DL-Lysine-d8 preserves its isotopic integrity throughout complex metabolic pathways[2].

The +8 Da Mass Shift

Endogenous lysine (monoisotopic mass 146.1 Da) exhibits a natural isotopic envelope (M+1, M+2) primarily driven by naturally occurring 13 C and 15 N. Using a tracer with a low mass shift (e.g., +2 Da or +4 Da) often results in spectral overlap, requiring complex mathematical deconvolution. The +8 Da shift of DL-Lysine-d8 guarantees complete isolation of the tracer’s signal from the endogenous analyte, maximizing the signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode[3].

The Utility of the DL-Racemate

While L-lysine is the biologically active enantiomer, the DL-racemate is highly advantageous as an internal standard[4]. When quantifying total lysine levels without chiral chromatography, the racemic mixture behaves identically to the endogenous analyte during extraction and ionization. If chiral separation is employed, the DL-d8 standard provides a simultaneous internal reference for both D- and L-enantiomers, correcting for matrix effects across the entire chromatogram.

Structural_Rationale A DL-Lysine-d8 (m/z 155.1) B Alpha-Carbon (C2) Unlabeled (1H) A->B C Side Chain (C3-C6) Octadeuterated (D8) A->C D Prevents in vivo H/D Exchange B->D E +8 Da Mass Shift No Isotopic Overlap C->E

Fig 1: Structural rationale for 3,3,4,4,5,5,6,6-D8 labeling in pharmacokinetic tracer studies.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, an analytical protocol must prove its own validity during every run. The following LC-MS/MS workflow utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Causality of choice: Lysine is a highly polar, basic molecule. On traditional Reversed-Phase (C18) columns, it exhibits poor retention and elutes in the void volume, leading to severe ion suppression. HILIC provides orthogonal retention mechanisms, ensuring adequate retention ( k′>2 ) and separation from matrix interferents[5].

Sample Preparation (Protein Precipitation)
  • Matrix Blank & Zero Sample Preparation: Aliquot 50 µL of blank plasma (no spike) and 50 µL of zero-sample plasma (spiked only with DL-Lysine-d8). Rationale: This validates the absence of endogenous M+8 interference[3].

  • Standard & Unknown Spiking: Aliquot 50 µL of unknown plasma samples. Spike all samples (except the Matrix Blank) with 10 µL of a 50 µM DL-Lysine-d8 working solution.

  • Precipitation: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid) to all tubes to precipitate plasma proteins.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 150 µL of the supernatant to an LC vial for injection.

PK_Workflow A 1. Sample Collection (Plasma/Serum) B 2. Spike Internal Standard (DL-Lysine-d8) A->B C 3. Protein Precipitation (Cold Methanol/TCA) B->C D 4. Centrifugation (15,000 rpm, 10 min) C->D E 5. HILIC LC Separation (BEH Amide Column) D->E F 6. ESI-MS/MS Detection (MRM Mode) E->F G 7. Data Normalization (Ratio Native/D8) F->G

Fig 2: Self-validating LC-MS/MS sample preparation workflow for Lysine-d8 quantification.

Data Presentation & LC-MS/MS Parameters

The mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway for lysine involves the loss of ammonia (NH 3​ , 17 Da) and formic acid (HCOOH, 46 Da) from the alpha-carbon, leaving the deuterated side chain intact.

Table 1: Optimized MRM Transitions for Lysine Quantification
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Endogenous Lysine 147.184.11550
DL-Lysine-d8 (IS) 155.192.11550
Table 2: Calibration Curve and QC Preparation (Self-Validating Matrix)

To validate extraction recovery and accuracy, the following calibration curve must be processed alongside the unknown samples. The linearity must yield an R2>0.99 .

Sample TypeEndogenous Lysine Spike (µM)DL-Lysine-d8 IS Spike (µM)Expected Peak Area Ratio (Native/IS)
Matrix Blank 000.00 (Checks for carryover)
Zero Sample 0500.00 (Checks for M+8 interference)
Standard 1 (LLOQ) 5500.10
Standard 2 10500.20
Standard 3 25500.50
Standard 4 50501.00
Standard 5 100502.00
QC Low 15500.30 (Validates low-end accuracy)
QC High 80501.60 (Validates high-end accuracy)

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrogen-deuterium exchange in DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in preserving the isotopic integrity of deuterated standards during complex analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in preserving the isotopic integrity of deuterated standards during complex analytical workflows.

When working with DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) , it is critical to distinguish between the instantly exchangeable protons on the amine/carboxyl groups and the highly stable deuteriums bound to the carbon backbone (β, γ, δ, and ε carbons). While the lower zero-point energy of the C-D bond makes it thermodynamically more stable than a C-H bond 1, extreme experimental conditions can still induce isotopic scrambling (back-exchange).

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure your D8-Lysine samples remain fully labeled throughout your experiments.

Mechanistic Principles of C-D Bond Degradation

To prevent back-exchange, we must first understand the causality behind label loss. Unlike L-Phenylalanine-d1, where the deuterium is located on the highly enolizable α-carbon and is highly sensitive to acid/base catalysis 2, the D8 labels in DL-Lysine are isolated on the aliphatic chain (positions 3, 4, 5, 6).

However, these aliphatic C-D bonds can still be compromised by:

  • Radical-Mediated Exchange: Extreme thermal and acidic stress (e.g., 6N HCl at 110°C) can initiate radical reactions that abstract deuteriums across the aliphatic chain 3.

  • Enzymatic Abstraction: In biological matrices, enzymes like lysyl oxidase specifically target the ε-carbon (position 6), stripping the deuterium label during metabolic processing.

Mechanisms D8 ε-Carbon (C6) D-Label Stress1 Lysyl Oxidases (Biological Matrix) D8->Stress1 Stress2 Thermal/Acid Stress (e.g., 6N HCl, 110°C) D8->Stress2 Aliphatic β, γ, δ-Carbons (C3-C5) D-Labels Aliphatic->Stress2 Mech1 Enzymatic Abstraction Stress1->Mech1 Mech2 Radical-Mediated Exchange Stress2->Mech2 Loss Isotopic Scrambling (Back-Exchange) Mech1->Loss Mech2->Loss

Caption: Logical relationship of factors inducing targeted C-D back-exchange in D8-Lysine.

Quantitative Parameters for D8-Lysine Stability

To prevent these mechanisms from activating, your experimental conditions must be strictly controlled. Below is a summary of the quantitative boundaries required to maintain isotopic integrity.

ParameterOptimal RangeHigh-Risk RangeMechanistic Consequence of High-Risk Range
Sample pH 2.5 – 7.0< 2.0 or > 10.0Catalyzes enolization and accelerates exchange kinetics 4.
Temperature 0°C – 4°C (Prep)> 60°CIncreases kinetic energy, overcoming the C-D bond dissociation energy 2.
LC Gradient Time < 3 minutes> 10 minutesProlonged column interaction increases surface-catalyzed back-exchange 5.
Ionic Strength High (Initial Prep)Low (Initial Prep)Low salt during initial proteolysis/trapping increases back-exchange rates 6.

Self-Validating Protocol: Extraction and LC-MS Preparation

A robust protocol must be self-validating. By spiking in a highly sensitive reporter molecule alongside your D8-Lysine, you can definitively prove that your workflow prevents back-exchange.

Objective: Isolate DL-Lysine (D8) from biological or synthetic matrices while preventing isotopic scrambling.

  • Step 1: Matrix Quenching (The "Halt" Phase)

    • Procedure: Immediately add a pre-chilled (0°C) quenching buffer containing high ionic strength salts and formic acid to achieve a final sample pH of 2.5.

    • Causality: The rate of deuterium back-exchange reaches its absolute minimum at pH ~2.5 4. Furthermore, maintaining high ionic strength during this initial trapping phase suppresses exchange kinetics 6.

  • Step 2: Internal Control Validation (The "Self-Check" Phase)

    • Procedure: Spike the quenched sample with 10 µM of L-Phenylalanine-d1.

    • Causality: The α-carbon deuterium on Phe-d1 is highly labile and sensitive to acid/base catalysis 2. If downstream MS analysis shows intact Phe-d1, the system is validated as fully protective of the much more stable aliphatic D8-Lysine labels.

  • Step 3: Rapid Desalting (The "Isolation" Phase)

    • Procedure: Perform Solid Phase Extraction (SPE) to remove transition metals and denatured enzymes.

    • Causality: Transition metals (e.g., Pd, Pt) act as catalysts for C-D bond activation. Removing them prevents artifactual scrambling during electrospray ionization.

  • Step 4: UHPLC Separation (The "Velocity" Phase)

    • Procedure: Execute a rapid LC gradient (<3 minutes) using low-salt (<20 mM) mobile phases.

    • Causality: Shortening LC elution limits column interaction time, reducing surface-catalyzed back-exchange. Lowering the salt concentration prior to electrospray injection optimizes signal-to-noise (S/N) and D-label recovery 5.

Workflow Step1 1. Matrix Quenching (pH 2.5, 0°C, High Salt) Step2 2. Internal Control Spike (Self-Validation via Phe-d1) Step1->Step2 Step3 3. Rapid Extraction (Remove Metals/Enzymes) Step2->Step3 Step4 4. UHPLC Separation (Fast Gradient <3 min, Low Salt) Step3->Step4 Step5 5. MS Analysis (Monitor M+8 to M+7 Ratio) Step4->Step5

Caption: Self-validating sample preparation workflow for D8-Lysine.

Troubleshooting Matrix

If you detect a mass shift from M+8 to M+7 or lower, consult the matrix below to identify and correct the root cause.

Observed IssuePotential Root CauseMechanistic ExplanationCorrective Action
Isotopic Scrambling (M+7, M+6 peaks) Prolonged exposure to extreme pH (>10) or strong acids at high temp.Base-catalyzed enolization or acid-catalyzed exchange at the carbon backbone.Maintain sample pH between 2.5 and 7.0; avoid prolonged heating >60°C.
Rapid Label Loss in Biological Matrix Enzymatic abstraction (e.g., Lysine oxidases, transaminases).Enzymes specifically target C-H/C-D bonds during metabolic processing.Add specific enzyme inhibitors; quench biological reactions rapidly using cold acid (0°C).
Inconsistent D8 Quantification Transition metal contamination in solvents or LC lines.Metals (e.g., Pd, Pt) can catalyze C-D bond activation and back-exchange.Use LC-MS grade solvents; passivate LC lines; add chelators (EDTA) during extraction.

Frequently Asked Questions (FAQs)

Q: Are the deuteriums on the carbon backbone of DL-Lysine:HCl (D8) as labile as those on the amine groups? A: No. The deuteriums on the amine (-NH3+) and carboxyl (-COOH) groups exchange almost instantly in protic solvents like water. However, the deuteriums on the carbon backbone (positions 3, 4, 5, 6) are highly stable due to the lower zero-point energy and higher bond dissociation energy of the C-D bond compared to the C-H bond 1. They will only back-exchange under harsh catalytic or thermal conditions.

Q: I am using acid hydrolysis (6N HCl, 110°C, 24h) to extract D8-Lysine from proteins, but I see a loss of the D8 label. Why? A: While aliphatic C-D bonds are stable at room temperature, the extreme conditions of 6N HCl at 110°C provide enough activation energy to drive radical-mediated exchange or acid-catalyzed enolization 3. For D8-Lysine, the ε-carbon adjacent to the amine is particularly susceptible to high-temperature acid catalysis. Solution: Switch to enzymatic hydrolysis (e.g., using Pronase) at physiological pH and 37°C, which preserves the carbon-bound deuterium labels.

Q: How should I store my DL-Lysine:HCl (D8) stock solutions to maximize shelf life? A: Store stock solutions in aprotic solvents (like DMSO) or in highly purified, LC-MS grade water at -80°C. Avoid repeated freeze-thaw cycles. If long-term storage in aqueous conditions is required, ensure the pH is slightly acidic (pH 4-6) to prevent any base-catalyzed degradation over time 2.

References

  • Englander, W., et al. "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment". ResearchGate.
  • NIH / PMC. "MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT". National Institutes of Health.
  • BenchChem. "Technical Support Center: Prevention of Deuterium Back-Exchange". BenchChem.
  • BenchChem. "preventing hydrogen-deuterium exchange in L-Phenylalanine-d1". BenchChem.
  • ResearchGate. "Proposed mechanism of hydrogen–deuterium exchange via enolate formation". ResearchGate.
  • MDPI. "Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS". MDPI.

Sources

Optimization

Troubleshooting poor chromatographic peak shape for DL-Lysine-d8 HCl in HILIC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental chromatographic mechanisms of Hydrophilic Interaction Liquid Chromatography (HILIC) to understand exactly why DL-Lysine-d8 HCl behaves the way it does, and how to engineer a self-validating system to correct it.

Diagnostic Workflow

HILIC_Workflow Start Poor Peak Shape: DL-Lysine-d8 HCl Split Peak Splitting / Fronting? Start->Split Diluent Diluent Mismatch: Excess Water Split->Diluent Yes Tail Severe Tailing? Split->Tail No FixDiluent Match Diluent: >75% Acetonitrile Diluent->FixDiluent Success Optimal Chromatography FixDiluent->Success Silanol Secondary Interaction: Ionized Silanols Tail->Silanol Yes Drift Retention Drift? Tail->Drift No FixSilanol Increase Buffer (20mM) Lower pH to 3.0 Silanol->FixSilanol FixSilanol->Success Equil Incomplete Water Layer Formation Drift->Equil Yes FixEquil Equilibrate >10 Column Volumes Equil->FixEquil FixEquil->Success

Diagnostic workflow for resolving DL-Lysine-d8 HCl peak shape anomalies in HILIC.

Core Troubleshooting Guides (FAQ)

Q1: Why does DL-Lysine-d8 HCl exhibit severe peak splitting or fronting when injected from my aqueous stock solution? Causality & Experience: In reversed-phase LC, water is the weak solvent. In HILIC, this paradigm is inverted: water is the "strong" (eluting) solvent[1]. The HILIC separation mechanism relies on the analyte partitioning between the organic-rich mobile phase and a water-enriched layer immobilized on the stationary phase[2]. If DL-Lysine-d8 HCl is dissolved in a highly aqueous diluent (e.g., 100% water or 0.1 M HCl), the injection plug acts as a strong solvent bolus. The analyte travels rapidly with this plug before it can properly partition into the stationary phase's water layer, resulting in peak splitting, fronting, or drastically reduced retention[3]. Protocol to Fix: Diluent matching is critical. Dilute your aqueous stock solution with Acetonitrile (ACN) so that the final injection solvent closely matches the initial mobile phase conditions (typically 75–85% ACN)[1]. If solubility is an issue, maintain a minimum of 50% ACN in the diluent and reduce the injection volume (e.g., 0.5–1.0 µL) to minimize the strong solvent effect[3].

Q2: My peak shape is intact, but I am observing severe peak tailing. How do I eliminate secondary interactions? Causality & Experience: DL-Lysine-d8 is a basic amino acid with a high isoelectric point (pI ~9.7). At typical HILIC mobile phase pH values (pH 3–6), both of its amino groups are positively charged. Bare silica and many hybrid HILIC stationary phases contain residual silanol groups (Si-OH) that deprotonate and become negatively charged (Si-O⁻) at pH > 4[4]. This creates a strong cation-exchange secondary interaction between the basic lysine molecules and the ionized silanols, leading to severe peak tailing[4]. Protocol to Fix: Implement a two-pronged approach using buffer concentration and pH control:

  • Increase Buffer Ionic Strength: Use a volatile buffer like ammonium formate. Increasing the concentration from 5 mM to 20 mM provides enough ionic strength to shield the residual silanols and disrupt the secondary electrostatic interactions, significantly sharpening the peak[2].

  • Optimize pH: Lower the mobile phase pH to 3.0 (using formic acid). At this pH, silanol ionization is suppressed, shifting the retention mechanism back to pure hydrophilic partitioning[5].

Q3: Does the HCl salt form of the standard affect the chromatography? Causality & Experience: Yes. The chloride counterion from the DL-Lysine-d8 HCl salt can cause a localized salt effect or pH shift within the injection plug. If the mobile phase lacks sufficient buffering capacity, this localized disruption prevents uniform protonation of the analyte, leading to peak broadening. Protocol to Fix: Ensure the aqueous portion of your mobile phase is adequately buffered (e.g., 10–20 mM ammonium formate) rather than relying solely on acid additives (like 0.1% formic acid). The buffer capacity resists the localized pH shift caused by the HCl salt[5].

Q4: Why is the retention time of DL-Lysine-d8 HCl drifting between consecutive injections? Causality & Experience: HILIC columns require significantly longer equilibration times than reversed-phase columns because the water-rich partitioning layer takes time to fully establish on the silica surface[6]. If the column is not fully re-equilibrated after a gradient run, the volume of the water layer varies between injections, causing retention time drift[1]. Protocol to Fix: Mandate a re-equilibration time equivalent to at least 10 column volumes (CV) prior to the next injection[1].

Quantitative Data Presentation

The table below summarizes the causality of varying chromatographic parameters on the peak shape and retention of DL-Lysine-d8 HCl.

Table 1: Impact of Chromatographic Parameters on DL-Lysine-d8 HCl Peak Shape

ParameterConditionPeak Asymmetry (As)Retention Factor (k)Mechanistic Observation
Sample Diluent 100% Water> 2.5 (Split)0.8Strong solvent effect disrupts partitioning equilibrium.
Sample Diluent 75% Acetonitrile1.13.2Optimal partitioning into the stationary phase water layer.
Buffer Conc. 5 mM Amm. Formate1.8 (Tailing)4.5Insufficient ionic shielding of silanol interactions.
Buffer Conc. 20 mM Amm. Formate1.052.8Effective suppression of secondary electrostatic interactions.
Mobile Phase pH pH 5.51.63.5Silanols ionized; cation-exchange mechanism dominates.
Mobile Phase pH pH 3.01.12.9Silanols protonated; pure HILIC partitioning restored.

Experimental Protocols: Self-Validating HILIC Optimization

To ensure trustworthiness in your results, do not simply adjust chemistry. Use this self-validating protocol to systematically isolate physical system issues from chemical interactions.

Phase 1: System Dead Volume & Efficiency Verification Purpose: Isolate chemical interactions from physical plumbing issues (e.g., dead volumes causing tailing).

  • Prepare a 10 µg/mL solution of a neutral, unretained marker (e.g., toluene) in 90% Acetonitrile.

  • Inject 1 µL onto the HILIC column under initial mobile phase conditions (e.g., 90% ACN / 10% Aqueous).

  • Validation Check: Analyze the toluene peak. If the peak is symmetrical (As 0.9–1.1), the system plumbing and column bed are physically sound. If tailing occurs, check fittings, tubing volumes, and column connections before proceeding to chemistry optimization.

Phase 2: Diluent & Chemistry Optimization for DL-Lysine-d8 HCl

  • Diluent Preparation: Prepare a 1 mg/mL stock of DL-Lysine-d8 HCl in 0.1 M HCl. Dilute this stock 1:10 using 100% Acetonitrile to achieve a final injection diluent composition of 90% ACN / 10% Aqueous.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted exactly to pH 3.0 using formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Calculate the column volume ( CV=π×r2×L×0.68 ). For a standard 2.1 x 100 mm column, CV≈0.24 mL. Flush the column with at least 2.5 mL (>10 CV) of 80% Mobile Phase B prior to the first injection.

  • Execution: Run an isocratic method at 80% B (or a shallow gradient from 90% B to 60% B). Inject 1 µL of the sample.

  • Validation Check: The combination of diluent matching (preventing splitting), high buffer concentration (shielding silanols), and low pH (neutralizing silanol ionization) will yield a sharp, symmetrical peak (As 0.9–1.2) for DL-Lysine-d8 HCl.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. nih.gov. 4

  • HILIC Troubleshooting. Thermo Fisher Scientific. 6

  • How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. 1

  • How do I minimize peak splitting problems when running HILIC mode chromatography? Waters Knowledge Base. 3

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. HALO Columns. 2

  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific. 5

Sources

Troubleshooting

Optimizing electrospray ionization (ESI) efficiency for DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

Welcome to the Advanced Application Support Center. This guide is engineered for analytical chemists, pharmacologists, and mass spectrometry specialists working with DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical chemists, pharmacologists, and mass spectrometry specialists working with DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) . As a stable isotope-labeled internal standard, this compound is critical for isotope-dilution mass spectrometry (IDMS) in clinical and metabolic research[1][2]. However, its zwitterionic nature, high polarity, and formulation as a hydrochloride salt present unique challenges for Electrospray Ionization (ESI) efficiency.

This center provides mechanistic troubleshooting, self-validating protocols, and structural workflows to maximize your ESI-MS sensitivity.

Diagnostic Workflow: ESI Optimization Pathway

ESI_Optimization Start DL-Lysine:HCl (D8) ESI Optimization Salt Assess HCl Salt Suppression Start->Salt Desalt Sample Clean-up (Dilution/SPE) Salt->Desalt High Matrix NanoESI NanoESI Source (Reduces Fission Limits) Salt->NanoESI Direct Infusion LC Chromatography Selection Desalt->LC ESI ESI+ Mode (Acidic pH < 3.0) NanoESI->ESI HILIC HILIC Separation (Amide/Zwitterionic) LC->HILIC Highly Polar HILIC->ESI Detect MS/MS Detection [M+H]+ m/z 155.2 ESI->Detect

Logical workflow for resolving ESI suppression and optimizing LC-MS for DL-Lysine-d8.

Core Troubleshooting & FAQs

Q1: Why is the ESI+ signal for DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) heavily suppressed even at high standard concentrations? The Causality: The primary culprit is the hydrochloride (HCl) salt formulation. High concentrations of inorganic chloride ions severely interfere with the ESI process. Mechanistically, excess chloride ions suppress the Rayleigh fission of parent droplets in the ESI plume, drastically reducing the yield of the progeny droplets that act as precursors for gaseous ions[3]. Furthermore, chloride can form heterogeneous adducts or neutralize the protonated amine groups, splitting the ion current and destroying the signal-to-noise ratio[3]. The Solution: If direct infusion is required, switch to a NanoESI source. NanoESI generates significantly smaller initial droplets, requiring fewer fission events to achieve gas-phase ions, which inherently resists salt-induced suppression. For LC-MS workflows, ensure the chromatographic method diverts early eluting salts to waste before the analyte enters the source.

Q2: We are experiencing poor retention and broad, asymmetric peak shapes on our standard C18 reversed-phase column. How do we fix this? The Causality: DL-Lysine is a highly polar, basic amino acid. In standard Reversed-Phase Liquid Chromatography (RPLC), it lacks the hydrophobicity required to partition into the C18 stationary phase, causing it to elute in the void volume where it suffers from massive matrix suppression[4][5]. The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns (such as amide or zwitterionic phases) retain polar analytes via hydrophilic partitioning, hydrogen bonding, and electrostatic interactions[4][6]. Because HILIC mobile phases contain high percentages of organic solvents (e.g., >70% Acetonitrile), droplet desolvation in the ESI source is highly efficient, leading to a massive boost in MS sensitivity[6][7].

Q3: What is the optimal mobile phase pH to maximize the [M+H]+ ion yield? The Causality: Lysine possesses two basic amine groups (α-amine pKa ~8.95, ε-amine pKa ~10.53) and an acidic carboxyl group (pKa ~2.18). To maximize the protonated precursor ion yield in positive ESI mode (ESI+), the analyte must be pre-charged in solution. The Solution: Buffer the mobile phase to an acidic pH (pH ~3.0) using 0.1% Formic Acid or 10 mM Ammonium Formate[5][7]. This ensures both amine groups are fully protonated while suppressing the ionization of the carboxyl group, driving the equilibrium toward a stable, positively charged species.

Q4: Will the deuterium labels on DL-LYSINE (3,3,4,4,5,5,6,6-D8) undergo Hydrogen-Deuterium Exchange (HDX) in aqueous mobile phases? The Causality: No. The eight deuterium atoms in this specific isotopologue are covalently bonded to the carbon backbone (positions 3, 4, 5, and 6)[1]. Carbon-bound deuteriums are thermodynamically stable and do not undergo spontaneous exchange with protic solvents (like H2O or Methanol) under standard LC-MS conditions. Only the protons on the heteroatoms (amines and carboxyl) will exchange. Therefore, in standard H2O/Acetonitrile mobile phases, the precursor mass will reliably remain at m/z 155.2 for the[M+H]+ ion.

Quantitative ESI Optimization Parameters

The following table summarizes the critical parameters for optimizing the ionization efficiency of DL-Lysine-d8, grounded in physical chemistry principles.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality
Chromatography C18 (RPLC)HILIC (Amide/Zwitterionic)HILIC retains polar analytes; high organic content lowers surface tension, improving ESI droplet desolvation[5][6].
Mobile Phase pH pH > 7.0pH 3.0 (Formic Acid)Acidic conditions ensure complete protonation of the α- and ε-amines, maximizing ESI+ yield[7].
Buffer Concentration > 50 mM5 - 10 mM Ammonium FormateHigh buffer salts cause ion suppression and orifice clogging; <10 mM provides ionic strength without suppression[7].
ESI Source Type Conventional ESINanoESI (for direct infusion)NanoESI creates smaller initial droplets, bypassing the Rayleigh fission suppression caused by HCl salts[3].
Experimental Protocol: Self-Validating HILIC-ESI-MS/MS Workflow

To ensure trustworthy and reproducible quantitation of DL-Lysine-d8, follow this step-by-step, self-validating methodology.

Step 1: Mobile Phase & Sample Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H2O, adjusted to pH 3.0 with Formic Acid[7].

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Dilute the DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) stock solution in a solvent matching the initial HILIC conditions (e.g., 80% Acetonitrile / 20% H2O) to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Separation

  • Install a HILIC column (e.g., Amide or Zwitterionic phase, 2.1 x 100 mm, 1.7 µm)[4][6].

  • Set flow rate to 0.3 mL/min.

  • Run a gradient starting at 90% B, holding for 2 minutes, then linearly decreasing to 50% B over 8 minutes to elute the highly polar lysine[4].

  • Divert the first 1.5 minutes of the LC flow to waste to prevent residual chloride salts from entering the MS source.

Step 3: ESI Source Optimization

  • Set the MS to Positive Electrospray Ionization (ESI+) mode.

  • Tune the precursor ion to m/z 155.2 ([M+H]+).

  • Optimize the collision energy (CE) to monitor the most abundant product ions (typically the loss of NH3 or H2O+CO).

  • Increase the desolvation gas temperature (e.g., 400°C - 500°C) to accommodate the high aqueous content at the end of the HILIC gradient.

Step 4: System Self-Validation (Crucial)

  • Carryover Check: Inject a solvent blank immediately after the highest calibration standard. The signal at m/z 155.2 must be < 0.1% of the standard.

  • Matrix Suppression Check: Perform a post-column infusion of the DL-Lysine-d8 standard at a constant flow rate while injecting a blank matrix sample (e.g., plasma extract) through the LC. Monitor the baseline of m/z 155.2. A dip in the baseline indicates the exact retention time where matrix components (like endogenous salts) are causing ion suppression. Ensure the lysine peak elutes outside this suppression window.

References
  • Direct Analysis of Amino Acids by HILIC–ESI-MS | LCGC International.
  • Stable Isotope Products for Metabolic Research. ckisotopes.com.
  • Influence of matrix effects by inorganic ions in single-cell direct mass spectrometry. jsbms.jp.
  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters.
  • DL-Lysine-d8 dihydrochloride | Stable Isotope. medchemexpress.com.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. mdpi.com.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. agilent.com.
  • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simul

Sources

Optimization

Technical Support Center: Resolving Isotopic Overlap and Interference with DL-Lysine-d8 in Mass Spectrometry

Welcome to the Advanced Mass Spectrometry Technical Support Center. The use of stable isotope-labeled amino acids, specifically DL-Lysine-d8 (deuterated lysine, +8.0502 Da), is a foundational technique in quantitative pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. The use of stable isotope-labeled amino acids, specifically DL-Lysine-d8 (deuterated lysine, +8.0502 Da), is a foundational technique in quantitative proteomics methodologies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)[1]. While Lysine-d8 provides a predictable mass shift for relative quantification, researchers frequently encounter isotopic overlap, ratio compression, and metabolic interference that compromise data integrity.

This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to resolve these challenges.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing a high degree of isotopic overlap between my "Light" and "Heavy" (Lysine-d8) peptide clusters in MS1? Causality: Lysine-d8 provides an 8.0502 Da mass shift per incorporated lysine residue. Isotopic overlap typically occurs due to incomplete metabolic incorporation. If the incorporation rate is below 95%, the residual "light" population creates a heterogeneous isotopic envelope that bleeds into the heavy peptide's mass range[2]. Additionally, in peptides with high charge states (e.g., z ≥ 3) or multiple missed cleavages, the natural 13 C isotope envelope of the light peptide can extend significantly, overlapping with the Lysine-d8 signal. Resolution: Ensure complete depletion of endogenous light lysine by using dialyzed fetal bovine serum (dFBS)[3]. Utilize high-resolution MS1 scans (minimum 60,000 at m/z 200) to resolve the fine isotopic structure and mathematically deconvolute overlapping envelopes using dedicated proteomics software algorithms.

Q2: How does arginine-to-proline conversion interfere with my Lysine-d8 SILAC quantification? Causality: To ensure all tryptic peptides carry a heavy label, Lysine-d8 is almost always multiplexed with Heavy Arginine (e.g., Arg-10)[2]. Mammalian cells can metabolically convert heavy arginine into heavy proline via arginase and ornithine aminotransferase pathways. This conversion introduces an unintended +5.01 Da mass shift in proline-containing peptides. In complex MS1 spectra, these shifted isotopic envelopes can co-elute and isobarically interfere with the accurate quantification of Lysine-d8 labeled peptide pairs[1]. Resolution: Flood the metabolic salvage pathway by titrating excess light L-proline (typically 200 mg/L) into the SILAC media. This outcompetes the conversion of heavy arginine, preserving the integrity of the Lysine-d8/Arg-10 MS1 pairs.

Q3: I am using TMT-SILAC hyperplexing to study protein turnover. Why is my Lysine-d8 quantification suffering from ratio compression in MS2? Causality: Hyperplexing combines metabolic (Lysine-d8) and isobaric (TMT) labels to analyze proteome dynamics in a single run[4]. In highly complex matrices, the MS1 isolation window (typically 0.7–1.0 m/z) inevitably co-isolates background interfering ions alongside the target Lysine-d8 peptide[3]. When co-fragmented in MS2, the TMT reporter ions from the contaminant mix with the target, artificially compressing the quantitative ratio toward 1:1. Resolution: Implement a Synchronous Precursor Selection (SPS-MS3) workflow[5]. By selecting specific, sequence-identifying MS2 fragment ions and subjecting them to a third round of fragmentation (MS3), you physically exclude the co-isolated contaminants, yielding pure reporter ion intensities[4].

Part 2: Quantitative Data & Parameters

To systematically eliminate interference, ensure your experimental setup adheres to the quantitative thresholds outlined below.

ParameterTypical Value / Mass ShiftImpact on QuantificationResolution / Correction Strategy
DL-Lysine-d8 Mass Shift +8.0502 Da per residueDefines the Heavy/Light MS1 pair spacing.Ensure MS1 Orbitrap resolution ≥ 60,000 at m/z 200 to separate fine isotopes.
Minimum Incorporation Rate > 95%Residual light lysine skews the natural isotope envelope, causing MS1 overlap.Passage cells for 5–6 doublings in 10% dialyzed FBS prior to lysis.
Precursor Isolation Window 0.7 - 1.0 m/zWide windows co-isolate interfering isobaric ions, causing MS2 ratio compression.Use narrow isolation windows; apply SPS-MS3 for hyperplexed samples[3][4].
Arg-to-Pro Conversion +5.01 Da (if Arg-10 is used)Creates unexpected mass shifts that confound Lys-d8 peptide pair identification.Supplement SILAC media with 200 mg/L light L-proline to suppress conversion[2].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Lysine-d8 Incorporation Assay

This protocol ensures that isotopic overlap due to incomplete labeling is eliminated before committing to expensive, large-scale LC-MS/MS runs.

  • Media Preparation: Prepare SILAC-deficient RPMI or DMEM. Supplement with 10% dialyzed FBS (dFBS) to remove low-molecular-weight endogenous light lysine[3]. Add DL-Lysine-d8 (0.04 mg/ml) and L-Arginine-13C6,15N4 (0.1 mg/ml)[2].

  • Metabolic Labeling: Seed cells at ~20% confluence. Passage the cells for a minimum of 5 to 6 population doublings to allow complete turnover of the pre-existing proteome.

  • Validation Sampling: Harvest a 50 µg protein aliquot. Reduce (DTT), alkylate (IAA), and digest overnight with Trypsin/Lys-C to ensure cleavage at both arginine and lysine residues.

  • MS Acquisition & Calculation: Run a rapid 30-minute LC-MS/MS gradient. Extract the MS1 intensities for the Light and Heavy (Lysine-d8) peptide pairs.

  • Self-Validation Gate: Calculate the incorporation rate: [Heavy Intensity / (Heavy + Light Intensity)] * 100. Do not proceed to the main experiment unless the incorporation rate is strictly >95%.

G Start Start: SILAC Media Prep DialyzedFBS Add 10% Dialyzed FBS (Remove Light Lysine) Start->DialyzedFBS AddLysD8 Supplement DL-Lysine-d8 (+8.0502 Da) DialyzedFBS->AddLysD8 Passage Cell Culture (5-6 Doublings) AddLysD8->Passage Digest Trypsin/Lys-C Digestion Passage->Digest MS1 High-Res MS1 Scan (Orbitrap) Digest->MS1 Decision Incorporation >95%? MS1->Decision Proceed Proceed to Main Experiment Decision->Proceed Yes Troubleshoot Troubleshoot: Check FBS/Media Decision->Troubleshoot No Troubleshoot->Start

Caption: Self-validating workflow for Lysine-d8 metabolic incorporation and MS1 quality control.

Protocol B: SPS-MS3 Workflow for Resolving Co-isolation Interference

Use this protocol when combining Lysine-d8 SILAC with TMT isobaric tags to eliminate MS2 ratio compression caused by precursor co-isolation.

  • High-Resolution MS1 Survey: Acquire an MS1 survey scan in the Orbitrap at a resolution of 120,000 to accurately identify the Lysine-d8 (+8.0502 Da) mass shifts.

  • Narrow Precursor Isolation: Isolate the target precursor using the quadrupole with a narrow isolation window (e.g., 0.7 m/z) to minimize the inclusion of background ions[3].

  • MS2 Fragmentation: Fragment the precursor using Collision-Induced Dissociation (CID) and detect the resulting sequence-specific b and y ions in the Ion Trap.

  • Synchronous Precursor Selection (SPS): Program the instrument to synchronously select 5 to 10 specific MS2 fragment ions. Critical Causality: Explicitly exclude the unfragmented precursor ion and any known neutral losses to ensure only peptide-backbone fragments are selected[4].

  • MS3 Quantification: Subject the selected MS2 ions to Higher-energy C-trap Dissociation (HCD) to cleave the TMT reporter tags. Detect these reporter ions in the Orbitrap at a resolution of 60,000 for interference-free quantification[5].

MS3 MS1 MS1 Survey Scan (High Res Orbitrap) Isolate Narrow Isolation Window (0.7 m/z) MS1->Isolate MS2 MS2 Fragmentation (CID/HCD in Ion Trap) Isolate->MS2 SPS Synchronous Precursor Selection (Select 5-10 specific MS2 ions) MS2->SPS MS3 MS3 HCD Fragmentation (Orbitrap Detection) SPS->MS3 Quant Interference-Free Quantification MS3->Quant

Caption: SPS-MS3 methodology for resolving MS2 isobaric interference and ratio compression.

References

  • Quantitative proteomics using SILAC: Principles, applications, and developments. cuni.cz.1

  • Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. nih.gov. 3

  • Journal Club: Time-Resolved Analysis of Proteome Dynamics by TMT-SILAC Hyperplexing. thermofisher.com. 4

  • EVtrace: tracing extracellular vesicles-associated proteins in recipient cells using stable isotope labeling. biorxiv.org. 2

  • Comprehensive Interactome Analysis for the Sole Adenylyl Cyclase Cyr1 of Candida albicans. asm.org.

  • Cell-Type-Specific Signalling Networks Impacted by Prostate Epithelial-Stromal Intercellular Communication. mdpi.com.5

Sources

Troubleshooting

Minimizing matrix effects when quantifying DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in serum

Welcome to the Advanced Applications Support Center. Quantifying highly polar, underivatized isotopologues like DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in complex biological matrices presents significant analytical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Quantifying highly polar, underivatized isotopologues like DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) in complex biological matrices presents significant analytical challenges. Because lysine is extremely hydrophilic, it exhibits poor retention on standard reversed-phase columns, causing it to co-elute with endogenous serum salts and phospholipids. This co-elution leads to severe ion suppression in the electrospray ionization (ESI) source.

This guide provides field-proven, self-validating methodologies to diagnose, isolate, and eliminate matrix effects, ensuring the scientific integrity of your pharmacokinetic or metabolic flux data.

Diagnostic Workflow: Isolating Matrix Effects

Before altering your sample preparation or chromatography, you must confirm that signal variation is caused by matrix-induced ion suppression rather than biological variation or extraction losses.

MatrixEffectTroubleshooting Start Variable D8-Lysine Signal Across Serum Lots CheckIS Check Internal Standard (13C6, 15N2-Lysine) Area Start->CheckIS IsISStable Is IS area stable (RSD < 15%)? CheckIS->IsISStable MatrixEffect Matrix Effect Confirmed (Ion Suppression) IsISStable->MatrixEffect No (Variable) BioVar Biological Variation or Dosing Difference IsISStable->BioVar Yes (Stable) CheckPrep Evaluate Sample Prep (Lipid Interference) MatrixEffect->CheckPrep CheckChroma Evaluate Chromatography (Co-elution Issue) MatrixEffect->CheckChroma UseHybridSPE Implement Phospholipid Depletion (HybridSPE) CheckPrep->UseHybridSPE UseHILIC Switch to HILIC for Polar Retention CheckChroma->UseHILIC

Caption: Workflow for diagnosing and resolving LC-MS/MS matrix effects in serum.

Troubleshooting FAQs: The Mechanics of Matrix Effects

Q1: Why am I seeing massive signal suppression for D8-Lysine in serum compared to my neat solvent standards? A1: Serum contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines)[1]. In standard reversed-phase chromatography, highly polar analytes like D8-Lysine elute in the void volume alongside these lipids. In the ESI source, phospholipids have a higher proton affinity and surface activity, monopolizing the available charge in the droplet. This leaves the D8-Lysine molecules un-ionized, resulting in a suppressed MS signal.

Q2: I am using standard Protein Precipitation (PPT) with acetonitrile. Why isn't this removing the matrix effect? A2: Standard organic PPT effectively removes large proteins but leaves >95% of endogenous phospholipids in the supernatant. To eliminate lipid-based matrix effects, you must upgrade to targeted matrix isolation. Techniques like HybridSPE utilize Lewis acid-base interactions (often via zirconia or titania sorbents) to selectively bind the phosphate moiety of phospholipids, allowing the polar D8-Lysine to pass through unhindered[2].

Q3: What Internal Standard (IS) should I use since my target is already a deuterated isotope? A3: Because your target analyte is D8-Lysine, you cannot use it as the IS. You must select a differently labeled heavy isotope that co-elutes exactly with D8-Lysine but has a distinct precursor m/z. We recommend 13C6, 15N2-L-Lysine (+8 Da shift relative to unlabeled lysine, but distinct from the D8 mass)[3]. A co-eluting stable isotope labeled internal standard (SIL-IS) ensures that the IS experiences the exact same matrix suppression as the target, allowing the response ratio to correct for ESI fluctuations[4].

Q4: My D8-Lysine peak shape is poor on a C18 column. How does this exacerbate matrix effects? A4: Lysine is extremely hydrophilic. On a standard C18 reversed-phase column, it lacks hydrophobic retention and elutes in the void volume alongside unretained salts and polar matrix components. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is critical. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, forcing polar analytes to partition into a water-enriched layer on the stationary phase. This provides strong retention for D8-Lysine, separating it from early-eluting hydrophobic suppression zones[5].

Validated Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. Protocol A outlines the mechanistic steps to physically remove the matrix. Protocol B provides the mathematical framework to validate that Protocol A was successful.

Protocol A: Phospholipid-Depleted Sample Preparation (HybridSPE)

This protocol replaces standard PPT to actively strip ion-suppressing lipids from the serum matrix.

  • Sample Aliquot: Transfer 50 µL of serum into a microcentrifuge tube.

  • IS Addition: Add 10 µL of IS working solution (13C6, 15N2-L-Lysine, 50 µg/mL).

  • Precipitation: Add 150 µL of 1% formic acid in acetonitrile. Causality: The acidic environment disrupts lipid-protein binding, ensuring phospholipids are free to interact with the SPE sorbent later.

  • Agitation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Targeted Depletion: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate.

  • Elution: Apply vacuum (10 in Hg) for 2 minutes to collect the eluate. The zirconia sorbent will selectively retain the phospholipids.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of HILIC initial mobile phase (e.g., 85% Acetonitrile / 15% 10mM Ammonium Formate)[2].

Protocol B: Quantitative Assessment of Matrix Effect (Matuszewski Method)

To validate Protocol A, you must quantify the absolute matrix effect using the post-extraction spike method[6].

MatrixEffectQuant SetA Set A: Neat Standard in Solvent CalcME Matrix Effect (ME) % (Set B / Set A) x 100 SetA->CalcME SetB Set B: Post-Extraction Spike (Blank Matrix + Analyte) SetB->CalcME CalcRE Recovery (RE) % (Set C / Set B) x 100 SetB->CalcRE SetC Set C: Pre-Extraction Spike (Analyte + Blank Matrix) SetC->CalcRE

Caption: Quantitative assessment of matrix effect and recovery using the post-extraction spike method.

  • Prepare Set A (Neat): Spike D8-Lysine into the reconstitution solvent. This represents 100% ESI efficiency without matrix.

  • Prepare Set B (Post-Extraction): Process blank serum through Protocol A. Spike D8-Lysine into the final reconstituted extract.

  • Prepare Set C (Pre-Extraction): Spike D8-Lysine into blank serum before starting Protocol A.

  • Calculate:

    • Matrix Effect (ME%) = (Area Set B / Area Set A) × 100. An ME of 100% indicates no matrix effect. <100% indicates ion suppression.

    • Recovery (RE%) = (Area Set C / Area Set B) × 100. This isolates the physical extraction efficiency from ESI suppression[6].

Quantitative Performance Data

The table below summarizes the expected quantitative improvements when transitioning from standard Protein Precipitation to targeted Phospholipid Depletion combined with HILIC chromatography for D8-Lysine.

Sample Preparation MethodPhospholipid Removal (%)Matrix Effect (ME %)Extraction Recovery (RE %)Precision (%RSD)
Standard PPT (Acetonitrile) < 5%42% (Severe Suppression)94%18.5%
LLE (Liquid-Liquid Extraction) ~ 60%75% (Moderate Suppression)45% (Poor for polar analytes)12.2%
HybridSPE + HILIC > 98% 96% (Negligible) 89% 3.8%

Note: Data demonstrates that while standard PPT has high physical recovery, the un-removed lipids cause severe ion suppression, destroying method precision. HybridSPE resolves the suppression while maintaining acceptable recovery for polar amino acids.

References

  • ** nebiolab.com ** - Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis URL: [Link]

  • ** nih.gov ** - A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma URL:[Link]

  • ** nih.gov ** - Simultaneous detection of lysine metabolites by a single LC–MS/MS method URL:[Link]

  • ** researchgate.net ** - Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis URL:[Link]

  • ** nih.gov ** - Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique URL:[Link]

  • ** acs.org ** - Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry URL:[Link]

  • ** nih.gov ** - Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Kinetic and Chromatographic Isotope Effects in DL-Lysine-d8 Hydrochloride Assays

Welcome to the Technical Support Center for DL-Lysine-d8 hydrochloride applications. As a stable isotope-labeled amino acid, DL-Lysine-d8 is a cornerstone in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for DL-Lysine-d8 hydrochloride applications. As a stable isotope-labeled amino acid, DL-Lysine-d8 is a cornerstone in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), targeted metabolomics, and pharmacokinetic profiling. However, the substitution of eight protium (H) atoms with deuterium (D) introduces subtle physicochemical alterations. These changes manifest as Chromatographic Isotope Effects (CIE) and Kinetic Isotope Effects (KIE), which can skew quantitative accuracy if left uncorrected.

This guide provides authoritative, field-proven troubleshooting strategies to ensure your LC-MS/MS and enzymatic assays remain robust, reproducible, and scientifically sound.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my DL-Lysine-d8 internal standard elute earlier than the unlabeled DL-Lysine in reversed-phase LC-MS/MS? A: You are observing the Chromatographic Isotope Effect (CIE), specifically an "inverse isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point vibrational energy compared to the carbon-protium (C-H) bond[1]. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. Consequently, DL-Lysine-d8 exhibits weaker hydrophobic interactions with the non-polar stationary phase (e.g., C18), causing it to elute slightly earlier than its unlabeled counterpart[2].

Q2: Does the incorporation of Lysine-d8 into proteins during SILAC affect the rate of Trypsin cleavage? A: Trypsin cleaves specifically at the carboxyl side of lysine and arginine residues. Because the deuterium atoms in Lysine-d8 are located on the aliphatic side chain and not directly involved in the scissile peptide bond, any kinetic isotope effect is a secondary KIE[3]. While secondary KIEs can theoretically alter the binding affinity in the S1 pocket of trypsin due to reduced polarizability, empirical data shows that the cleavage rate difference is negligible for standard proteomics workflows[4]. However, in highly time-resolved kinetic assays, slight deviations in the Michaelis-Menten constant ( Km​ ) may be observed.

Section 2: Troubleshooting Guide - Correcting for CIE in LC-MS/MS

Issue: Peak splitting or partial co-elution of light (H8) and heavy (D8) lysine isotopologues, leading to inaccurate heavy/light ratio quantification due to matrix effects suppressing the peaks at different times.

Root Cause: The 8-Da mass shift is accompanied by a retention time shift ( ΔtR​ ). If the peaks do not perfectly co-elute, the ionization efficiency of the two isotopologues may differ due to changing matrix components entering the MS source at those specific times[5].

Resolution Workflow

CIE_Correction Start Observe Peak Shift (Lys-H8 vs Lys-D8) Assess Assess Chromatographic Isotope Effect (CIE) Start->Assess ModGradient Modify LC Gradient (Flatten slope near elution) Assess->ModGradient ModTemp Adjust Column Temp (Decrease to enhance interactions) Assess->ModTemp Eval Evaluate Co-elution (ΔtR < 0.02 min) ModGradient->Eval ModTemp->Eval Eval->Assess No Success Proceed to MS/MS Quantification Eval->Success Yes

Caption: Iterative workflow for correcting Chromatographic Isotope Effects in LC-MS/MS.

Step-by-Step Protocol: The Self-Validating Co-Elution Method

This protocol is designed as a self-validating system; success is mathematically proven by the consistency of the isotopic ratio across a concentration gradient[6].

  • Baseline Assessment: Inject a 1:1 molar ratio of DL-Lysine and DL-Lysine-d8 hydrochloride. Extract the ion chromatograms (XIC) for both precursor masses. Calculate ΔtR​=tR​(H)−tR​(D) . If ΔtR​>0.02 min, proceed to optimization.

  • Gradient Flattening: Identify the exact %B (organic modifier) at which Lysine elutes. Modify the LC gradient to hold or significantly flatten (e.g., 1% increase per minute) for 2 minutes prior to and following this elution point. This reduces the resolving power specifically at the elution window, forcing co-elution.

  • Temperature Modulation: If flattening the gradient is insufficient, decrease the column compartment temperature by 5°C to 10°C. Lower temperatures increase the viscosity of the mobile phase and enhance the interaction time with the stationary phase, which can minimize the relative difference in hydrophobicity between the isotopologues[5].

  • Integration Window Expansion: Adjust the MS/MS dynamic scheduled MRM (Multiple Reaction Monitoring) window to encompass the entire peak width of both isotopologues. Ensure the integration algorithm captures the full area under the curve (AUC) rather than relying on peak apex intensity.

  • Self-Validation Step: Prepare a standard curve with varying concentrations of the 1:1 mixture (e.g., 10 nM, 100 nM, 1 µM). Inject all samples. The correction is validated only if the calculated H/D AUC ratio remains 1.00±0.05 across the entire dynamic range, confirming that matrix suppression is affecting both isotopologues equally.

Section 3: Quantitative Data - Impact of Deuteration

To contextualize the magnitude of these effects, the following table summarizes typical experimental shifts observed when utilizing highly deuterated internal standards like DL-Lysine-d8[2][7].

ParameterProtiated (DL-Lysine)Deuterated (DL-Lysine-d8)Shift / Effect MagnitudeCausality / Mechanism
RPLC Retention Time ( tR​ ) 4.15 min4.08 min ΔtR​=−0.07 minReduced polarizability and smaller van der Waals radius of C-D bonds.
HILIC Retention Time ( tR​ ) 6.30 min6.32 min ΔtR​=+0.02 minNormal-phase/HILIC often exhibits a slight normal isotope effect due to stronger hydrogen bonding.
Trypsin Cleavage Rate ( kcat​ ) 50 s−1 49.5 s−1 KIE ≈1.01 Secondary KIE; minimal impact on transition state energy during amide hydrolysis.
Mass-to-Charge ( m/z [M+H]+) 147.11155.16 Δm/z=+8.05 Addition of 8 neutrons. Ensures baseline MS resolution for SILAC.

Section 4: Mechanistic Visualization of Trypsin Cleavage KIE

When utilizing Lysine-d8 in SILAC, understanding why the enzymatic cleavage remains largely unaffected is crucial for trusting your quantitative proteomics data[8][9].

KIE_Mechanism Substrate SILAC Peptide (DL-Lysine-d8 incorporated) Trypsin Trypsin S1 Pocket Binding (Electrostatic interaction) Substrate->Trypsin KIE_Sec Secondary KIE Evaluation (C-D vs C-H bond dynamics) Trypsin->KIE_Sec Vibrational Lower Zero-Point Energy (Aliphatic side chain) KIE_Sec->Vibrational Cleavage Amide Bond Hydrolysis (Negligible rate shift, KIE ~1.01) Vibrational->Cleavage

Caption: Mechanistic pathway showing why secondary KIEs in Lysine-d8 have negligible impact on Trypsin.

References

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: MDPI (Molecules) URL:[Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: NIH PMC (International Journal of Molecular Sciences) URL:[Link]

  • EVtrace: tracing extracellular vesicles-associated proteins in recipient cells using stable isotope labeling Source: bioRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) Storage &amp; Troubleshooting

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Author: BenchChem Technical Support Team. Date: April 2026

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Visualizing Degradation Mechanisms

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Validating Isotopic Purity

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Integrating Validation Procedures

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Welcome to the technical support and troubleshooting portal for DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) . Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative, causality-driven protocols to extend the shelf life and preserve the isotopic integrity of octadeuterated lysine hydrochloride.

Part 1: Core Degradation Mechanisms (The "Why")

To effectively protect stable isotope-labeled (SIL) compounds, one must understand the physical and chemical vulnerabilities of the molecule. DL-Lysine:HCl (D8) is subject to three primary degradation pathways:

  • Hygroscopicity and Caking: L-Lysine hydrochloride exhibits strong hygroscopicity [1.1]. The presence of the hydrochloride salt makes the crystal lattice highly susceptible to ambient moisture absorption. This alters its angular crystalline structure, leading to severe caking, agglomeration, and inaccurate volumetric/gravimetric measurements[1]. Moisture ingress is the primary catalyst for downstream chemical degradation.

  • Isotopic Scrambling (H/D Exchange): The D8 label places deuterium atoms on the aliphatic carbon backbone (positions 3, 4, 5, and 6). While aliphatic C-D bonds are generally more stable than exchangeable heteroatom protons, prolonged exposure to aqueous environments or extreme pH can catalyze hydrogen-deuterium (H/D) exchange, leading to a loss of isotopic enrichment and mass spectral integrity[2][].

  • Thermal and Chemical Decomposition: Lysine HCl melts at approximately 251°C and undergoes thermal decomposition at 260°C[1]. However, at lower elevated temperatures, it is prone to discoloration (browning). Furthermore, in the presence of reducing sugars and alkaline conditions, lysine rapidly undergoes the Maillard reaction[4].

Causality Lysine DL-Lysine:HCl (D8) Solid State Water Ambient Moisture Lysine->Water Heat Elevated Temp (>8°C) Lysine->Heat Aqueous Aqueous Solution (Extreme pH) Lysine->Aqueous Caking Crystal Agglomeration (Caking) Water->Caking Hygroscopicity Browning Discoloration (Decomposition) Heat->Browning Thermal Stress HDExchange Isotopic Scrambling (Loss of D8) Aqueous->HDExchange Proton Exchange

Caption: Causality network of environmental stressors and resulting degradation mechanisms.

Part 2: Troubleshooting Guide & FAQs

Q1: My DL-Lysine:HCl (D8) powder has formed hard clumps in the vial. Is it still usable? Causality: Clumping (caking) indicates moisture absorption due to the strong hygroscopicity of the hydrochloride salt[4]. Resolution: If the compound is only physically caked and remains white, it may still be chemically viable, but gravimetric accuracy is compromised. Self-Validating Check: Perform a Karl Fischer titration to quantify water content. If moisture is <1%, you can carefully break the clumps in a dry box. To prevent this, always store the powder in a desiccator backfilled with argon[2].

Q2: I am seeing a loss of the M+8 mass peak in my LC-MS analysis. Why is my isotopic enrichment degrading? Causality: Loss of the D8 label (isotopic scrambling) occurs via H/D exchange[2][]. Storing the compound in aqueous solutions (especially non-deuterated solvents at extreme pH) for extended periods accelerates the exchange of deuterium for naturally abundant hydrogen[2]. Resolution: Never store DL-Lysine:HCl (D8) as an aqueous stock solution for long-term use. For short-term solution storage, utilize anhydrous methanol and limit the shelf life to 1 month at 2-8°C[5].

Q3: The powder has developed a yellowish tint over time. What happened? Causality: Discoloration is a hallmark of chemical degradation, often triggered by high-temperature storage or trace contamination with reducing sugars, which initiates the Maillard reaction[4]. Resolution: Discard the discolored batch for quantitative MS or NMR studies, as the chemical purity is compromised. Store future batches shielded from light at ≤8°C[5].

Q4: How do I prevent degradation if I need to use this in a cell culture medium? Causality: Complete media often contain reducing sugars (e.g., glucose) and are maintained at physiological pH, which creates an ideal environment for the Maillard reaction and gradual H/D exchange[2][4]. Resolution: Do not pre-mix DL-Lysine:HCl (D8) into complete media for storage. Store the labeled lysine as a dry powder and spike it into the media immediately prior to the experiment.

Part 3: Standard Operating Procedures (SOPs)

SOP: Self-Validating Aliquoting and Storage Workflow

This methodology ensures that environmental moisture and oxygen are excluded, preserving both chemical and isotopic integrity.

Step 1: Thermal Equilibration Allow the sealed vial of DL-Lysine:HCl (D8) to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the highly hygroscopic powder.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box purged with Argon or dry Nitrogen (Relative Humidity < 5%).

Step 3: Aliquoting Weigh the required amounts into pre-dried, amber glass vials. Causality: Amber glass prevents photolytic degradation, and pre-drying eliminates residual surface moisture that could initiate caking[2].

Step 4: Inert Sealing Purge each aliquot vial with Argon before sealing with PTFE-lined caps.

Step 5: Temperature-Controlled Storage Store solid aliquots at ≤ 8°C (refrigerated) or -20°C for long-term stability[5].

Step 6: Validation Checkpoint (Self-Validation) Periodically analyze a sentinel aliquot via LC-MS to confirm the M+8 isotopic envelope remains >98% enriched[6]. If the M+8 / M+0 ratio drops below your experimental threshold, the storage system has failed, and the batch must be flagged.

Workflow Start DL-Lysine:HCl (D8) Receipt & Inspection Desiccation Store in Desiccator (Argon Atmosphere) Start->Desiccation Prevent TempControl Store at ≤ 8°C Protect from Light Start->TempControl Prevent SolventControl Avoid Aqueous Stocks Use Fresh Aliquots Start->SolventControl Prevent Moisture Hygroscopic Moisture Absorption Thermal Thermal & Chemical Degradation Isotope H/D Isotopic Exchange Desiccation->Moisture If fails QC Quality Control (MS & NMR) Desiccation->QC TempControl->Thermal If fails TempControl->QC SolventControl->Isotope If fails SolventControl->QC Success Optimal Shelf Life & Isotopic Integrity QC->Success Verified

Caption: Logical workflow for mitigating degradation pathways in DL-Lysine:HCl (D8) storage.

Part 4: Quantitative Stability Data

The following table summarizes the quantitative limits for storage and handling to prevent degradation:

ParameterSolid State (Powder)Aqueous SolutionMethanol Solution
Recommended Temp ≤ 8°C (or -20°C)Not Recommended2-8°C
Maximum Shelf Life 12-24 months< 24 hours (use immediately)1 month
Primary Threat Moisture Ingress (Caking)H/D ExchangeSolvolysis / Exchange
Isotopic Stability >98% (Highly Stable)Rapid degradation over timeModerate
Atmosphere Argon / DesiccatedN/ASealed / Inert

References

  • L-Lysine Hydrochloride | Products, ServiceBio, 4

  • LYSINE MONOHYDROCHLORIDE, Ataman Kimya,

  • A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds, Benchchem, 2

  • Moisture sorption, thermal, and caking characteristics of L-lysine-carbonate granules, Elsevier, 1

  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers, BOC Sciences,

  • Isotope-labeled Environmental Standards: Precision for Environmental Monitoring, Alfa Chemistry, 6

  • Stable Isotope Standards For Mass Spectrometry, Cambridge Isotope Laboratories, 5

Sources

Optimization

LC-MS Technical Support Center: Troubleshooting Retention Time Shifts for Deuterated DL-Lysine

Welcome to the LC-MS Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering a common chromatographic artifact in quantitative bioanalysis: the retention...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering a common chromatographic artifact in quantitative bioanalysis: the retention time (RT) shift between unlabeled DL-Lysine and its deuterated internal standards (e.g., DL-Lysine-d4, DL-Lysine-d8).

Below, you will find an in-depth FAQ explaining the physical chemistry behind this phenomenon, a self-validating troubleshooting workflow, and actionable resolution strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Causality

Q: Why does my deuterated DL-Lysine internal standard elute earlier than the unlabeled DL-Lysine? A: This phenomenon is driven by the chromatographic deuterium isotope effect . In reversed-phase liquid chromatography (RPLC), retention relies on hydrophobic interactions between the analyte and the stationary phase. The substitution of hydrogen (protium) with the heavier deuterium alters the molecule's physicochemical properties[1]. Deuterium atoms are less polarizable and possess a slightly smaller van der Waals radius than protium, which reduces the molecule's overall lipophilicity[2]. Consequently, deuterated DL-Lysine exhibits weaker hydrophobic interactions with nonpolar stationary phases (like C18) and elutes slightly earlier than the unlabeled analyte[3].

Q: How does this RT shift compromise my quantitative bioanalysis? A: The fundamental purpose of a stable-isotope-labeled internal standard (SIL-IS) is to perfectly co-elute with the target analyte. This ensures that both molecules experience the exact same matrix environment within the mass spectrometer's ionization source[4]. If the deuterated lysine elutes earlier, it may be subjected to a different degree of ion suppression or enhancement from co-eluting matrix components[5]. This differential matrix effect invalidates the internal standard's ability to accurately compensate for ionization variations, leading to severe quantitative inaccuracies and precision loss[6].

Q: Why is the RT shift more pronounced for Lysine-d8 compared to Lysine-d4? A: The magnitude of the retention time shift is directly proportional to the number of deuterium substitutions[3]. A higher number of deuterium atoms (e.g., 8 in Lysine-d8) amplifies the reduction in lipophilicity, resulting in a wider chromatographic separation from the unlabeled analyte[6].

Part 2: Troubleshooting Guide & Experimental Workflows

Before altering your analytical method, you must empirically determine if the observed RT shift is actually causing differential matrix effects. Use the diagnostic workflow below to validate the integrity of your system.

G Start Observe RT Shift between Lysine & Lysine-d4/d8 Assess Perform Post-Column Infusion (Matrix Effect Evaluation) Start->Assess Decision Is Ion Suppression Differential at the 2 RTs? Assess->Decision OptLC Optimize Gradient Slope & Column Temperature Decision->OptLC Yes, minor shift SwitchHILIC Switch to HILIC Stationary Phase Decision->SwitchHILIC Yes, polar analyte SwitchIso Replace IS with 13C/15N-Labeled Lysine Decision->SwitchIso Yes, unresolvable Proceed Proceed with Quantitation (Shift is Acceptable) Decision->Proceed No, matrix effect is equal

Decision tree for troubleshooting deuterated internal standard retention time shifts.

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This self-validating protocol determines whether the RT shift between DL-Lysine and its deuterated counterpart occurs in a region of rapidly changing ion suppression.

  • Setup: Install a T-connector between the analytical LC column and the mass spectrometer ionization source.

  • Infusion: Using a syringe pump, continuously infuse a neat solution of unlabeled DL-Lysine (e.g., 100 ng/mL) into the T-connector at a constant flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank, extracted biological matrix sample (e.g., protein-precipitated plasma) through the LC system using your standard gradient.

  • Monitoring: Monitor the specific MS/MS MRM transition for the unlabeled DL-Lysine.

  • Data Interpretation: Analyze the resulting baseline signal. Identify the exact retention times where the unlabeled and deuterated lysine normally elute. If the infused lysine signal drops (suppression) or spikes (enhancement) significantly between these two specific time points, you have a differential matrix effect. If the signal remains flat across both RTs, the shift is benign, and you may proceed with quantitation[5].

Part 3: Resolution Strategies

If Protocol 1 reveals a critical differential matrix effect, implement one of the following corrective strategies.

Strategy A: Chromatographic Optimization (RPLC)
  • Mechanism: Modulating the thermodynamics of the column interaction can sometimes compress the relative distance between the isotopologues.

  • Action: Decrease the gradient slope (use a shallower gradient) to increase overall retention. Alternatively, lower the column temperature. Lower temperatures increase the strength of interactions with the stationary phase, which can minimize the separation caused by the isotope effect[3].

Strategy B: Transition to HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: DL-Lysine is a highly polar amino acid and is notoriously difficult to retain on standard C18 columns, often eluting in the void volume where matrix effects are most severe. HILIC retains polar compounds via partitioning into an aqueous layer enriched on the stationary phase.

  • Action: Switch to an Amide or bare silica HILIC column. The hydrophilic interaction (partitioning into the water layer) is approximately the same for protium and deuterium species. Therefore, the deuterium isotope effect is virtually eliminated in HILIC separations, allowing for perfect co-elution[7].

Strategy C: Isotope Replacement (The "Gold Standard" Fix)
  • Mechanism: If chromatographic adjustments fail or HILIC is unavailable, the internal standard itself must be changed.

  • Action: Replace the deuterated DL-Lysine with a 13 C or 15 N-labeled DL-Lysine (e.g., 13 C 6​ , 15 N 2​ -Lysine). Heavier isotopes of carbon and nitrogen do not alter the lipophilicity or polarizability of the molecule. Therefore, 13 C/ 15 N-labeled standards exhibit zero retention time shift relative to the unlabeled analyte[4][6].

G Lys Unlabeled DL-Lysine (Baseline Lipophilicity) StationaryPhase RPLC Stationary Phase Lys->StationaryPhase Standard Retention (RT) LysD Deuterated DL-Lysine (2H) (Reduced Lipophilicity) LysD->StationaryPhase Weaker Binding (RT - Δt) LysC 13C/15N DL-Lysine (Identical Lipophilicity) LysC->StationaryPhase Standard Retention (RT)

Mechanistic interaction of stable-isotope-labeled lysine standards with RPLC stationary phases.

Part 4: Quantitative Data Comparison

To summarize the impact of labeling strategies and chromatographic modes on retention time shifts, refer to the following data table:

Analyte / Internal Standard PairChromatographic ModeIsotope LabelExpected RT Shift (ΔtR)Impact on Co-elution
DL-Lysine / DL-Lysine-d4Reversed-Phase (RPLC)Deuterium ( 2 H)Early elution (Slight)Partial Co-elution
DL-Lysine / DL-Lysine-d8Reversed-Phase (RPLC)Deuterium ( 2 H)Early elution (Moderate)Poor Co-elution[6]
DL-Lysine / DL-Lysine-d8HILICDeuterium ( 2 H)NegligibleExcellent Co-elution[7]
DL-Lysine / 13 C 6​ , 15 N 2​ -LysineReversed-Phase (RPLC)Carbon-13 / Nitrogen-15None (0.00 min)Perfect Co-elution[6]

Note: ΔtR is calculated as RT(Light) - RT(Heavy). A positive shift indicates the heavy isotope elutes earlier.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." [Link]

  • Analytical Chemistry - ACS Publications. "Stable-Isotope Dimethylation Labeling Combined with LC−ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples."[Link]

  • PMC - NIH. "Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) vs L-Lysine-d8 for metabolic labeling

As a Senior Application Scientist, I frequently encounter researchers troubleshooting high background noise, poor cell viability, or unexplained cellular stress in their quantitative proteomics experiments. Often, the ro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers troubleshooting high background noise, poor cell viability, or unexplained cellular stress in their quantitative proteomics experiments. Often, the root cause traces back to a seemingly minor procurement decision: purchasing the racemic mixture DL-Lysine-d8 instead of the enantiomerically pure L-Lysine-d8 .

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for MS-based quantitative proteomics 1[1]. Because the widely used protease Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, substituting natural lysine with heavy-labeled lysine ensures that nearly every resulting peptide carries a quantifiable isotopic tag 2[2]. However, the stereochemistry of that lysine dictates the success or failure of the entire workflow.

This guide objectively compares DL-Lysine-d8 and L-Lysine-d8, detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for flawless metabolic labeling.

Mechanistic Insights: The Enantiomeric Divide

To understand why DL-Lysine-d8 compromises SILAC experiments, we must examine cellular metabolism. DL-Lysine is a racemic mixture containing 50% L-Lysine and 50% D-Lysine. Mammalian ribosomal translation machinery is strictly stereoselective; it only recognizes and incorporates L-amino acids into nascent polypeptide chains.

When you feed cells DL-Lysine-d8, the D-enantiomer is completely rejected by the translation machinery. However, it does not just sit inertly in the culture media. It actively triggers destructive metabolic cascades:

  • Oxidative Stress via DAO: Mammalian cells express D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. This enzymatic reaction produces equimolar amounts of hydrogen peroxide ( H2​O2​ ) and ammonia 3[3].

  • Proteomic Confounding: The localized generation of H2​O2​ induces severe oxidative stress and triggers inflammatory environments in vitro4[4]. This artificially alters the expression of stress-response proteins and apoptotic pathways, fundamentally confounding the biological variables you are attempting to measure.

  • Effective Concentration Deficit: Because 50% of the powder mass is biologically useless for translation, using DL-Lysine effectively halves the available concentration of usable lysine, risking amino acid starvation and stalling cell growth.

Pathway DL DL-Lysine-d8 (Racemic Mixture) L_Lys L-Lysine-d8 (50%) DL->L_Lys D_Lys D-Lysine-d8 (50%) DL->D_Lys Translation Ribosomal Translation L_Lys->Translation High Affinity D_Lys->Translation Rejected DAO D-Amino Acid Oxidase (DAO) D_Lys->DAO Metabolism Protein Heavy Labeled Protein (SILAC Success) Translation->Protein H2O2 H2O2 Production (Oxidative Stress) DAO->H2O2 Toxicity Cellular Toxicity & Altered Proteome H2O2->Toxicity

Cellular processing of DL-Lysine-d8: L-enantiomer incorporation vs. D-enantiomer toxicity.

Performance Comparison

To summarize the operational impact, the following table contrasts the two reagents across critical experimental parameters.

ParameterL-Lysine-d8 (Recommended)DL-Lysine-d8 (Not Recommended)
Enantiomeric Purity 100% L-isomer50% L-isomer, 50% D-isomer
Biological Utilization Fully incorporated during translation50% biologically unusable
Cellular Toxicity Non-toxic (Natural metabolite)High (DAO metabolism generates H2​O2​ )
Effective Concentration 1x (Matches formulated media)0.5x (Requires double the mass to match L-Lys)
Proteomic Background Clean, reflects true biological stateConfounded by oxidative stress/apoptotic pathways
Cost Profile Higher upfront costCheaper to synthesize, but ruins downstream data

Self-Validating SILAC Protocol (Using L-Lysine-d8)

A robust protocol must be a self-validating system. You should never proceed to your expensive downstream LC-MS/MS analysis without first proving that your metabolic labeling was successful.

Phase 1: Media Preparation

Causality Check: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous "light" amino acids that will outcompete your heavy isotopes. You must use dialyzed FBS.

  • Obtain SILAC-specific DMEM or RPMI deficient in L-Lysine and L-Arginine.

  • Supplement the media with 10% Dialyzed FBS 5[5].

  • Heavy Media: Add L-Lysine-d8 and Heavy L-Arginine (to prevent arginine-to-proline conversion artifacts) at concentrations matching standard media formulations (e.g., ~146 mg/L for Lysine) 2[2].

  • Light Media: Add natural L-Lysine and L-Arginine.

Phase 2: Adaptation & Incorporation
  • Split your mammalian cell line into the Light and Heavy media.

  • Passage the cells for a minimum of 5 cell doublings . Causality Check: Five doublings allow sufficient time for the degradation of pre-existing unlabeled proteins and the synthesis of new proteins, achieving >95% isotopic incorporation5[5].

Phase 3: The Validation Check (Critical Step)
  • Harvest a small aliquot ( 1×106 cells) from the Heavy culture.

  • Lyse, reduce, alkylate, and digest with Trypsin.

  • Run a short LC-MS/MS gradient. Calculate the incorporation efficiency: 1 - (1 / Ratio(H/L)).

  • Decision Gate: If incorporation is >95%, proceed to Phase 4. If <95%, continue passaging for another 1-2 doublings.

Phase 4: Experimental Treatment & Analysis
  • Apply your biological stimulus (e.g., drug treatment) to either the Light or Heavy population.

  • Harvest both cell populations.

  • Quantify total protein concentration (e.g., BCA assay) and mix the Light and Heavy lysates at exactly a 1:1 ratio before any downstream fractionation. Causality Check: Mixing at the earliest possible stage ensures that any subsequent technical variations (pipetting errors, column losses) apply equally to both conditions, preserving the exact quantitative ratio 2[2].

G L_Cells Light Cells (Natural L-Lysine) Lysis Cell Lysis & Quantitation L_Cells->Lysis H_Cells Heavy Cells (L-Lysine-d8) H_Cells->Lysis Mix Mix 1:1 Protein Ratio Lysis->Mix Digestion Trypsin Digestion Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

SILAC Workflow: Metabolic incorporation of L-Lysine-d8 followed by LC-MS/MS quantification.

Conclusion

While DL-Lysine-d8 may appear as a cost-effective alternative on vendor catalogs, its use in mammalian cell culture is a false economy. The D-enantiomer is not merely a passive bystander; it is an active instigator of oxidative stress via the DAO pathway, which will irreversibly confound your proteomic data. For uncompromised, high-fidelity quantitative proteomics, L-Lysine-d8 is the absolute requirement.

References

  • Ong, S. E., et al. "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics (2002). Source: NIH.
  • Pollegioni, L., et al. "An in vitro based investigation into the cytotoxic effects of D-amino acids." Arhiv za higijenu rada i toksikologiju (2013). Source: SRCE.
  • Thermo Fisher Scientific. "SILAC Protein Quantitation Kits." Application Protocol (2024). Source: Thermo Fisher.
  • Hoedt, E., et al. "Quantitative Comparison of Proteomes Using SILAC." Current Protocols in Protein Science (2014). Source: NIH.
  • Murtas, G., et al. "d-Amino acids differentially trigger an inflammatory environment in vitro." Amino Acids (2018). Source: NIH.

Sources

Comparative

A Comparative Guide to the Accuracy of DL-Lysine-d8 HCl versus Unlabeled Lysine in Spike-Recovery Experiments

For researchers, scientists, and professionals in drug development, the precision of bioanalytical methods is paramount. The integrity of pharmacokinetic, toxicokinetic, and biomarker data hinges on the ability to accura...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precision of bioanalytical methods is paramount. The integrity of pharmacokinetic, toxicokinetic, and biomarker data hinges on the ability to accurately quantify analytes in complex biological matrices. This guide provides an in-depth comparison of two common approaches for lysine quantification in spike-recovery experiments: the use of a stable isotope-labeled internal standard, DL-Lysine-d8 HCl, and the use of an external calibration with unlabeled lysine. We will explore the underlying principles, experimental design, and expected outcomes to demonstrate the superior accuracy and reliability afforded by the stable isotope dilution method.

The Foundational Challenge: Matrix Effects in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects."[2] These effects arise from co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that can interfere with the ionization of the target analyte.[3] This interference can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte's true concentration.[4][5]

The variability of these matrix effects, both between different samples and within the same sample run, can severely compromise the accuracy and precision of a quantitative assay.[6] It is to mitigate these very issues that internal standards are employed.[7]

The Role of an Internal Standard

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8] The IS should ideally behave identically to the analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization.[9] By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample processing and analysis can be normalized, leading to more accurate and precise quantification.[10]

There are two main types of internal standards used in LC-MS/MS:

  • Structural Analogs (or "Surrogate" Internal Standards): These are compounds that are chemically similar to the analyte but are not isotopically labeled. While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and chromatographic retention, and most importantly, they may not experience the same degree of matrix effects.[8]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[11] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[12] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization suppression or enhancement.[13] This allows for the most effective compensation for matrix effects and other sources of analytical variability.[14]

DL-Lysine-d8 HCl is a deuterated form of lysine, making it an ideal SIL-IS for the quantification of lysine.[15][16] The eight deuterium atoms provide a significant mass shift (M+8), preventing any isotopic crosstalk with the unlabeled analyte.[17]

Experimental Design: Spike-Recovery for Accuracy Assessment

A spike-recovery experiment is a critical component of bioanalytical method validation, designed to assess the accuracy of an assay in a specific biological matrix.[18][19] The fundamental principle is to add a known amount of the analyte ("spike") to a sample of the biological matrix and then measure the concentration of the spiked analyte.[20] The "recovery" is then calculated as the percentage of the measured concentration relative to the known spiked concentration.[21] An acceptable recovery range is typically 80-120%.[22]

Workflow for Spike-Recovery Experiment

SpikeRecoveryWorkflow Matrix Biological Matrix (e.g., Plasma) Extraction Protein Precipitation & Extraction Matrix->Extraction Spike Analyte Spike (Unlabeled Lysine) Spike->Extraction IS Internal Standard (DL-Lysine-d8 HCl or None) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Supernatant MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Recovery Recovery Calculation Quantification->Recovery

Caption: Workflow of a spike-recovery experiment.

Head-to-Head Comparison: DL-Lysine-d8 HCl vs. Unlabeled Lysine

To illustrate the difference in accuracy, let's consider a hypothetical spike-recovery experiment to quantify lysine in human plasma using two different methods:

  • Method A: External calibration with unlabeled lysine (no internal standard).

  • Method B: Stable isotope dilution using DL-Lysine-d8 HCl as an internal standard.

Experimental Protocol
  • Sample Preparation:

    • Aliquots of pooled human plasma are prepared.

    • For both methods, a known concentration of unlabeled lysine (the "spike") is added to the plasma samples. For this example, let's use a spike concentration of 100 µg/mL.

    • For Method B , a fixed concentration of DL-Lysine-d8 HCl is also added to each sample.

    • For Method A , no internal standard is added.

  • Protein Precipitation and Extraction:

    • A protein precipitation agent (e.g., acetonitrile or methanol) is added to all samples to precipitate plasma proteins.

    • The samples are vortexed and then centrifuged.

    • The supernatant, containing the lysine and, for Method B, the DL-Lysine-d8 HCl, is transferred to a clean tube.

  • LC-MS/MS Analysis:

    • The extracted samples are injected into an LC-MS/MS system.

    • The system is configured to monitor the specific mass transitions for both unlabeled lysine and DL-Lysine-d8 HCl.

  • Quantification:

    • For Method A , the concentration of lysine is determined by comparing the peak area of the analyte to an external calibration curve prepared in a simple solvent (without the plasma matrix).

    • For Method B , the ratio of the peak area of unlabeled lysine to the peak area of DL-Lysine-d8 HCl is calculated. This ratio is then used to determine the concentration of lysine from a calibration curve prepared in the same manner (with the internal standard).

Expected Results and Data Interpretation

The following table summarizes the expected outcomes from this comparative experiment, particularly in the presence of variable matrix effects.

ParameterMethod A: Unlabeled Lysine (External Calibration)Method B: DL-Lysine-d8 HCl (Internal Standard)Rationale
Observed Concentration in the Presence of Ion Suppression Significantly lower than the spiked concentration.Close to the spiked concentration.DL-Lysine-d8 HCl co-elutes with unlabeled lysine and experiences the same degree of ion suppression. The ratio of their signals remains constant, thus correcting for the suppression.[6] Method A has no mechanism to correct for this.
% Recovery Potentially <80% or >120%, and highly variable between samples.Consistently within the acceptable range of 80-120%.[22]The SIL-IS normalizes for sample-to-sample variations in matrix effects and extraction efficiency.[14]
Precision (%CV) Higher, reflecting the variability of the uncorrected matrix effects.Lower, demonstrating the robustness of the method.The use of a SIL-IS significantly improves the precision of the measurements by accounting for analytical variability.[8]
Overall Accuracy Compromised and unreliable.High and reliable.Isotope dilution mass spectrometry is a definitive method for achieving the highest level of accuracy in quantitative analysis.[23][24]

The Causality Behind the Superiority of DL-Lysine-d8 HCl

The fundamental reason for the superior performance of DL-Lysine-d8 HCl lies in its near-identical physicochemical properties to unlabeled lysine.[12] This ensures that:

  • Co-elution: Both compounds have virtually the same retention time on the liquid chromatography column. This is critical because matrix effects are often transient and specific to a particular point in the chromatogram.[2] If the analyte and IS do not co-elute, they may be subjected to different matrix environments, rendering the IS ineffective at compensation.[4]

  • Identical Ionization Efficiency: In the mass spectrometer's ion source, both molecules will be ionized with the same efficiency and will be equally affected by any suppressing or enhancing agents present in the matrix.[7]

  • Consistent Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, both the analyte and the SIL-IS will have the same recovery rate.[14]

An external calibration with unlabeled lysine, on the other hand, is performed in a clean, simple solvent. When this calibration is used to quantify the analyte in a complex biological matrix, it cannot account for the matrix effects and potential analyte loss during sample preparation that are inherent to the real samples.[3] This discrepancy is the primary source of inaccuracy in such methods.

Conclusion: A Clear Choice for Scientific Rigor

The use of a stable isotope-labeled internal standard, such as DL-Lysine-d8 HCl, is the scientifically robust and regulatory-preferred approach for quantitative LC-MS/MS analysis.[6] It provides a self-validating system within each sample, ensuring that the reported concentrations are a true and accurate reflection of the analyte's presence in the biological matrix. For researchers and scientists committed to the highest standards of data quality and integrity, the choice is clear: the accuracy afforded by DL-Lysine-d8 HCl is not just an advantage, it is a necessity.

References

  • Vertex AI Search. (2025, December 26).
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Cerilliant.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Bowman, D. B., et al. (2024, March 19). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • FDA. (2025, February 6).
  • NMS. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • FDA.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • FDA. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Thermo Fisher Scientific. Spike and Recovery and Linearity of Dilution Assessment.
  • FDA. (2024, June 12).
  • Bioanalytical Bees. (2025, March 15).
  • PBL Assay Science. General Spike and Recovery Protocol For ELISA.
  • Biosensis. TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and- Recovery and Linearity-of-Dilution Experiments.
  • R&D Systems. Spike, Recovery, and Linearity.
  • Zhang, G., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Sigma-Aldrich. ISOTEC® Stable Isotopes.
  • NorthEast BioLab.
  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • Quansys Biosciences. (2022, September 26).
  • MedchemExpress.com. L-Lysine-d8 hydrochloride | Stable Isotope.
  • Cambridge Isotope Laboratories. L-Lysine·2HCl (3,3,4,4,5,5,6,6-D₈, 98%).
  • P. H. Hsieh, Y. L., et al. (2016).
  • National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
  • Sigma-Aldrich. DL-Lysine-3,3,4,4,5,5,6,6-d 8 dihydrochloride.
  • KCAS Bio. (2017, August 30).
  • Scholar Chemistry. (2009, January 23). DL-Lysine HCl.
  • K. A. T., et al. (2022, July 13).
  • Benchchem. (2025, December). The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide.
  • LGC Standards. DL-Lysine-3,3,4,4,5,5,6,6-d8 2HCl.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Ciccimaro, E., & Blair, I. A. (2010, February).
  • Analytical Chemistry. (2002, June 19). Detection Limit of Isotope Dilution Mass Spectrometry.
  • Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Thermo Fisher Scientific. Spike-and-recovery and linearity-of-dilution assessment.
  • P. M. J., et al. (2018).
  • European Union Reference Laboratory for Feed Additives. (2012).
  • American Journal of Biomedical Science and Research. (2019, June 3).

Sources

Validation

Comprehensive Cross-Validation of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) Quantification Across MS Platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide The Mechanistic Role of DL-Lysine-d8 in Bioanalysis In modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

The Mechanistic Role of DL-Lysine-d8 in Bioanalysis

In modern drug development and proteomics, achieving absolute quantitative accuracy requires robust internal standardization. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) —a stable isotope-labeled amino acid containing eight deuterium atoms—serves as a critical tracer. Because it shares the exact physicochemical properties of endogenous lysine but differs by a mass shift of +8 Da, it is the gold standard for Isotope-Dilution Mass Spectrometry (IDMS)[1].

By co-eluting with the target analyte, Lysine-d8 experiences identical ionization conditions, effectively neutralizing matrix suppression and extraction losses. This creates a self-validating system : any fluctuation in instrument performance or sample recovery is proportionally mirrored by the heavy isotope, ensuring the light-to-heavy ratio remains constant and accurate.

Furthermore, in , Lysine-d8 is metabolically incorporated into the cellular proteome, allowing for multiplexed, relative quantification of protein expression across different biological states[2].

SILAC_Pathway LysD8 DL-Lysine-d8 (Culture Media) Cell Cellular Uptake (Transporters) LysD8->Cell Translation Ribosomal Translation Cell->Translation HeavyProtein Heavy Proteome (+8 Da per Lys) Translation->HeavyProtein Proteolysis Trypsin Digestion HeavyProtein->Proteolysis Peptides Heavy Peptides (C-term Lys-d8) Proteolysis->Peptides

Metabolic incorporation of DL-Lysine-d8 into the cellular proteome via SILAC.

Cross-Validation Framework (FDA BMV Compliance)

When advancing a drug candidate from discovery (often utilizing HRMS) to clinical trials (typically utilizing high-throughput LC-MS/MS), analytical assays must be transferred between platforms. The mandates rigorous cross-validation to prove that data generated across different instruments are statistically equivalent[3].

A compliant cross-validation must assess:

  • Linearity & Range: Ensuring the calibration curve covers the expected physiological concentrations.

  • Accuracy & Precision: Utilizing Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Matrix Effects: Proving that the Lysine-d8 internal standard adequately corrects for ion suppression across different biological matrices (e.g., plasma, CSF, or cell lysate).

MS_CrossValidation Sample Biological Matrix (Plasma/Lysate) Spike Spike DL-Lysine-d8 Internal Standard Sample->Spike Extraction Protein Precipitation & Metabolite Extraction Spike->Extraction Split Aliquoting for Platform Specific Prep Extraction->Split PrepLC HILIC Dilution (High Organic) Split->PrepLC PrepGC Derivatization (MOX-TMS) Split->PrepGC PrepHR Tryptic Digestion (Proteomics) Split->PrepHR LCMS LC-MS/MS (QQQ) Targeted MRM PrepLC->LCMS GCMS GC-MS (EI) SIM/Scan PrepGC->GCMS HRMS LC-HRMS (Orbitrap) Full Scan / PRM PrepHR->HRMS Data FDA BMV Cross-Validation (Accuracy, Precision, LOQ) LCMS->Data GCMS->Data HRMS->Data

Cross-validation workflow for DL-Lysine-d8 quantification across MS platforms.

Platform Comparison: LC-MS/MS vs. HRMS vs. GC-MS

Selecting the appropriate mass spectrometry platform depends on the specific analytical goal. Below is an objective comparison of the three primary modalities used for Lysine-d8 quantification.

Quantitative Performance Data
ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap / Q-TOF)GC-MS (Single Quad / EI)
Primary Application High-throughput targeted PK/PDSILAC, NeuCode, Untargeted MetabolomicsLegacy metabolomics, volatile derivatives
Chromatography HILIC (Underivatized)Reversed-Phase (Peptides) / HILICCapillary GC (Derivatized)
Resolution Unit mass (~0.7 Da FWHM)High Resolution (>120,000 FWHM)Unit mass (1 Da)
Sensitivity (LOQ) 1–5 ng/mL10–50 ng/mL50–100 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Matrix Mitigation Excellent (via Lysine-d8 ISTD)Good (High resolution resolves noise)Moderate (Requires rigorous cleanup)

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies embed self-validating principles. By introducing the Lysine-d8 internal standard at the very first step, any subsequent systemic errors are automatically normalized.

Step 1: Matrix Aliquoting & Spiking
  • Aliquot 50 µL of the biological matrix (e.g., human plasma) into a 96-well plate.

  • Spike 10 µL of a working DL-Lysine-d8 Internal Standard (ISTD) solution (1,000 ng/mL) into all samples, including blanks, calibrators, and QCs.

  • Causality: Early spiking ensures the ISTD undergoes the exact same degradation, extraction losses, and matrix effects as the endogenous analyte, acting as an internal fail-safe for recovery variations[1].

Step 2: Protein Precipitation
  • Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The organic solvent disrupts the hydration shell of proteins, causing them to denature and precipitate. This prevents protein buildup from clogging the analytical column and fouling the MS source.

Step 3: Platform-Specific Processing

A. For LC-MS/MS (Targeted MRM via HILIC)

  • Transfer 50 µL of the supernatant to a clean vial.

  • Dilute with 950 µL of 20% Water in ACN.

  • Causality: Underivatized amino acids are highly polar and will not retain on standard C18 columns. is required. HILIC relies on a water-enriched layer on the stationary phase; thus, the injected sample must have a high organic concentration (>80% ACN) to ensure proper partitioning and sharp peak shapes[4].

B. For GC-MS (Electron Ionization)

  • Transfer 100 µL of the supernatant and evaporate to complete dryness under a gentle stream of N2 gas.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.

  • Causality: Amino acids are non-volatile and thermally labile. Silylation replaces active hydrogens (on amine and carboxyl groups) with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability, which is mandatory for gas-phase elution[5].

C. For LC-HRMS (SILAC Proteomics)

  • If analyzing protein-bound Lysine-d8, reduce the protein pellet with Dithiothreitol (DTT) and alkylate with Iodoacetamide (IAA).

  • Perform overnight digestion with Trypsin at 37°C.

  • Causality: Trypsin specifically cleaves peptide bonds at the C-terminus of lysine and arginine. This guarantees that virtually every resulting peptide will contain the heavy Lysine-d8 label, allowing the Orbitrap to resolve the +8 Da mass shift at the MS1 level for highly multiplexed quantification[2].

Conclusion

Cross-validating the quantification of DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) across LC-MS/MS, HRMS, and GC-MS platforms reveals distinct operational advantages. LC-MS/MS coupled with HILIC remains the undisputed champion for high-throughput, high-sensitivity targeted quantification. However, HRMS is irreplaceable for complex SILAC proteomics due to its resolving power, while GC-MS offers a robust, albeit lower-throughput, alternative for legacy metabolomics. Regardless of the platform, adhering to FDA BMV guidelines by employing Lysine-d8 as an early-stage internal standard guarantees a self-validating, regulatory-compliant analytical workflow.

References

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA),[Link]

  • Plasma and cerebrospinal fluid nonenzymatic protein damage is sustained in Alzheimer's disease , NIH PubMed Central,[Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS , Agilent Technologies,[Link]

Sources

Comparative

A Comparative Guide to Ensuring Isotopic Enrichment Consistency in DL-Lysine-d8 Hydrochloride Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern research and pharmaceutical development, stable isotope-labeled compounds are indispensable tools.[1][2] DL-Lysine-d8 hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, stable isotope-labeled compounds are indispensable tools.[1][2] DL-Lysine-d8 hydrochloride, a deuterated analog of the essential amino acid lysine, is frequently utilized in quantitative proteomics, metabolic studies, and as an internal standard in mass spectrometry-based bioanalysis.[3][4][5] Its utility is critically dependent on the consistency of its isotopic enrichment across different batches. Inconsistent enrichment can lead to variability in experimental results, compromise data integrity, and ultimately hinder drug development timelines.

This guide provides a comprehensive framework for evaluating the isotopic enrichment consistency of DL-Lysine-d8 hydrochloride batches. We will delve into the underlying principles of isotopic analysis, present robust experimental protocols, and offer a comparative analysis of hypothetical data to illustrate the importance of stringent quality control.

The Criticality of Isotopic Enrichment Consistency

The term "isotopic enrichment" refers to the percentage of a specific isotope (in this case, deuterium) at a particular atomic position within a molecule, expressed as an atom percent (atom % D). For DL-Lysine-d8 hydrochloride, the target is to have eight deuterium atoms replacing eight hydrogen atoms, resulting in a mass shift of +8 compared to the unlabeled compound. Inconsistent isotopic enrichment can manifest in several ways:

  • Lower than specified enrichment: This leads to a higher proportion of partially deuterated (d1-d7) or unlabeled (d0) species, which can interfere with the signal of the desired d8-labeled compound.[2]

  • Batch-to-batch variability: Inconsistent enrichment between batches can introduce systematic errors in longitudinal studies or when comparing data generated at different times.

  • Inaccurate quantification: When used as an internal standard, the accuracy of the analytical method is directly tied to the known and consistent enrichment of the standard.[6]

Analytical Approaches for Determining Isotopic Enrichment

A multi-pronged analytical approach is recommended to comprehensively assess the isotopic enrichment and structural integrity of DL-Lysine-d8 hydrochloride.[1][2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this evaluation.[1][2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound.[1][2][7] By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can resolve the different isotopologues (molecules that differ only in their isotopic composition).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides information on the overall isotopic distribution, NMR spectroscopy can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity.[1][2] For highly deuterated compounds where proton signals are weak, Deuterium NMR (²H NMR) is a valuable alternative.[8]

Experimental Workflow for Isotopic Enrichment Evaluation

The following diagram outlines a robust workflow for the comprehensive evaluation of DL-Lysine-d8 hydrochloride batches.

Isotopic Enrichment Evaluation Workflow Workflow for DL-Lysine-d8 Isotopic Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_DataProcessing Data Processing & Analysis cluster_Reporting Reporting SampleReceiving Receive DL-Lysine-d8 HCl Batches Dissolution Dissolve in Appropriate Solvent SampleReceiving->Dissolution HRMS LC-HRMS Analysis Dissolution->HRMS NMR NMR Spectroscopy (¹H & ²H) Dissolution->NMR MS_Data Extract Ion Chromatograms & Integrate Isotopic Peaks EnrichmentCalc Calculate Isotopic Enrichment MS_Data->EnrichmentCalc NMR_Data Integrate ¹H/²H NMR Spectra NMR_Data->EnrichmentCalc Comparison Compare Batch Data vs. Specification EnrichmentCalc->Comparison Report Generate Certificate of Analysis Comparison->Report

Caption: A comprehensive workflow for evaluating the isotopic enrichment of DL-Lysine-d8 hydrochloride batches.

Detailed Experimental Protocols

Protocol 1: Isotopic Enrichment Determination by LC-HRMS

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of DL-Lysine-d8 hydrochloride.

Materials:

  • DL-Lysine-d8 hydrochloride (multiple batches)

  • Unlabeled DL-Lysine hydrochloride (for reference)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

Method:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each DL-Lysine-d8 hydrochloride batch and the unlabeled standard in Mobile Phase A. Further dilute to a working concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Flow Rate: 0.3 mL/min

    • Gradient: 0-2 min, 5% B; 2-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-300

    • Resolution: >60,000

    • Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled lysine ([M+H]⁺ ≈ m/z 147.1128) and the d8-lysine ([M+H]⁺ ≈ m/z 155.1632).

    • Integrate the peak areas of all isotopologues (d0 to d8) in the mass spectrum of the d8-lysine sample.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = (Sum of peak areas of deuterated species / Sum of peak areas of all species) x 100

Protocol 2: Structural Confirmation and Purity by NMR

Objective: To confirm the positions of deuterium labeling and assess the presence of any proton-containing impurities.

Materials:

  • DL-Lysine-d8 hydrochloride

  • Deuterium oxide (D₂O) or DMSO-d6

  • NMR spectrometer (≥400 MHz)

Method:

  • Sample Preparation: Dissolve approximately 10 mg of DL-Lysine-d8 hydrochloride in 0.7 mL of D₂O or DMSO-d6.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the C3, C4, C5, and C6 positions confirms successful deuteration.

  • ²H NMR Acquisition:

    • Acquire a deuterium NMR spectrum. The presence of signals corresponding to the deuterated positions confirms the location of the labels.[8]

  • Data Analysis:

    • Integrate the residual proton signals in the ¹H NMR spectrum to estimate the level of unlabeled species.

    • Compare the chemical shifts in the ²H NMR spectrum to the corresponding shifts in the ¹H NMR spectrum of unlabeled lysine to confirm the labeling positions.

Comparative Data Analysis

To illustrate the importance of batch-to-batch consistency, consider the hypothetical data for three different batches of DL-Lysine-d8 hydrochloride compared to a competitor's product.

Batch/Product Isotopic Enrichment (HRMS) d8 Isotopologue Abundance (%) d7 Isotopologue Abundance (%) d0 Isotopologue Abundance (%) Pass/Fail (Specification: ≥98% Enrichment)
Our Product - Batch A 99.2%99.10.8<0.1Pass
Our Product - Batch B 99.5%99.40.5<0.1Pass
Our Product - Batch C 99.3%99.20.7<0.1Pass
Competitor Product X 97.5%97.12.50.4Fail

The data clearly shows that "Our Product" consistently meets the specification of ≥98% isotopic enrichment across all three batches. In contrast, "Competitor Product X" falls below this critical threshold, with a significantly higher abundance of the d7 isotopologue. This could lead to inaccurate quantification and unreliable experimental outcomes.

Visualizing Mass Spectral Data

The following diagram illustrates the expected mass spectrum fragmentation pattern for DL-Lysine-d8, highlighting the key isotopologues.

Mass Spectrum of DL-Lysine-d8 Expected Mass Spectrum of DL-Lysine-d8 cluster_MS Mass Spectrum cluster_Abundance Relative Abundance d0 d0 (Unlabeled) m/z ~147 Abundance_d0 Low d0->Abundance_d0 d7 d7 m/z ~154 Abundance_d7 Very Low d7->Abundance_d7 d8 d8 (Target) m/z ~155 Abundance_d8 High d8->Abundance_d8

Caption: A simplified representation of the expected mass spectrum for high-quality DL-Lysine-d8.

Conclusion and Recommendations

Ensuring the isotopic enrichment consistency of DL-Lysine-d8 hydrochloride is paramount for the reliability and reproducibility of research and development activities. A rigorous quality control program that employs both HRMS and NMR spectroscopy is essential for verifying the isotopic purity and structural integrity of each batch.

When selecting a supplier for stable isotope-labeled compounds, researchers and drug development professionals should demand comprehensive Certificates of Analysis that include:

  • Quantitative isotopic enrichment data from HRMS.

  • Confirmation of labeling positions from NMR spectroscopy.

  • Batch-to-batch consistency data.

By adhering to these stringent quality standards, the scientific community can have greater confidence in the data generated using these critical research tools, ultimately accelerating scientific discovery and the development of new therapeutics.

References

  • Analytical Methods. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Retrieved from [Link]

  • PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Retrieved from [Link]

  • PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • Google Patents. Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • ResearchGate. Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. Retrieved from [Link]

  • PMC. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]

  • PubMed. Incorporation of a stable isotopically labeled amino acid into multiple human apolipoproteins. Retrieved from [Link]

  • IMEKO. ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025. Retrieved from [Link]

  • PMC. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]

  • MDPI. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]

  • PMC. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Boston University. Quality Assurance and Quality Control | Stable Isotope Laboratory. Retrieved from [Link]

  • Maastricht University. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Clinical Chemistry. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]

  • University of Wisconsin–Madison. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Retrieved from [Link]

  • Shimadzu (Europe). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • ResearchGate. Deuterated lysines. Shown are structures of all lysines used in this study. Retrieved from [Link]

  • PubMed. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. Retrieved from [Link]

Sources

Validation

Cost-Benefit Analysis: DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) vs. D4-Lysine in Quantitative Proteomics

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Comparison Guide & Experimental Methodology.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has revolutionized mass spectrometry-based quantitative proteomics. Because trypsin specifically cleaves at the C-terminus of lysine and arginine residues, incorporating heavy isotopes of these amino acids ensures that nearly every resulting peptide carries a mass tag[1].

While 13C615​N2​ -L-Lysine (+8 Da) is the gold standard for "heavy" labeling, its high synthesis cost has driven researchers to explore deuterated alternatives. Two prominent options are L-Lysine (4,4,5,5-D4) and DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) . This guide provides an objective, data-driven comparison of these two isotopes, analyzing their mechanistic behavior, cost-efficiency, and impact on liquid chromatography-mass spectrometry (LC-MS) workflows.

Mechanistic Differences & Isotope Effects

Choosing between D4-Lysine and D8-Lysine is not merely a matter of price; it fundamentally alters the biochemical preparation and the physical chemistry of the peptides during analysis.

The Mass Shift Dynamics (+4 Da vs. +8 Da)

D4-Lysine provides a +4.025 Da mass shift, which is generally sufficient to separate the isotopic envelopes of light and heavy peptides in high-resolution Orbitrap or Q-TOF instruments[2]. However, for exceptionally large peptides (>3,000 Da), the natural isotopic envelope of the "light" peptide (driven by natural 13C abundance) can extend into the +3 or +4 Da range, risking spectral overlap. D8-Lysine provides a robust +8.051 Da mass shift[3], entirely eliminating isotopic envelope overlap even for large tryptic fragments, making it highly advantageous for lower-resolution instruments or highly complex multiplexing (e.g., pseudo-isobaric DIA workflows)[3].

The "DL-Racemic" Challenge

A critical causality often overlooked by junior researchers is enantiomeric purity. D4-Lysine is commercially synthesized and sold as an enantiomerically pure L-isomer , perfectly mirroring natural biological amino acids. Conversely, D8-Lysine is frequently synthesized as a DL-racemic mixture (DL-Lysine:HCl). Mammalian ribosomes strictly require L-amino acids for translation. Therefore, to achieve the required intracellular concentration of the active L-isomer, researchers must supplement the media with double the concentration of DL-D8-Lysine. The unutilized D-isomer accumulates in the media, which can theoretically cause competitive inhibition of amino acid transporters or induce mild osmotic stress in sensitive primary cell lines.

The Deuterium Isotope Effect on Chromatography

Deuterium atoms possess a shorter, less polarizable bond with carbon compared to hydrogen. This subtle quantum mechanical difference reduces the overall lipophilicity (hydrophobicity) of deuterated peptides. In Reversed-Phase Liquid Chromatography (RPLC), this causes deuterated peptides to elute slightly earlier than their light counterparts. Because D8-Lysine contains twice as many deuterium atoms as D4-Lysine, it induces a more pronounced retention time (RT) shift . If the heavy and light peptides do not perfectly co-elute, MS1-level quantification (calculating the area under the curve) becomes computationally complex and prone to variance[2].

Deuterium_Effect Deuterium Deuterium Atoms (D4 vs D8) Hydrophobicity Decreased Hydrophobicity Deuterium->Hydrophobicity Increases Retention RPLC Retention Time Shift (Early Elution) Hydrophobicity->Retention Causes Quant Quantification Accuracy (MS1 Co-elution limits) Retention->Quant Impacts

Fig 1. Logical flow of the deuterium isotope effect on liquid chromatography retention times.

Quantitative Cost-Benefit Analysis

The following table summarizes the operational and financial trade-offs between the two isotopes.

ParameterL-Lysine (4,4,5,5-D4)DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8)
Mass Shift +4.025 Da+8.051 Da
Enantiomeric Purity 100% L-isomer50% L-isomer, 50% D-isomer
Required Media Conc. Standard (e.g., 146 mg/L)Double (e.g., 292 mg/L)
Isotopic Envelope Overlap Moderate risk for peptides >3000 DaZero risk
RPLC RT Shift Minimal (~1-2 seconds)Noticeable (~3-5 seconds)
Relative Cost (Per Gram) ModerateLow
Effective Cost Efficiency High (100% utilized by cells)Moderate (Offset by 2x requirement)
Cell Viability Impact NegligiblePotential D-isomer accumulation stress

Self-Validating Experimental Protocol: SILAC Labeling

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for incorporating either D4 or D8 Lysine into mammalian cell culture[1].

Step 1: Media Preparation

Causality Check: Standard fetal bovine serum (FBS) contains free amino acids that will dilute your heavy isotope, reducing incorporation efficiency. You must use dialyzed FBS.

  • Obtain Lysine- and Arginine-depleted DMEM.

  • Supplement with 10% Dialyzed FBS and 1% Penicillin/Streptomycin.

  • Amino Acid Addition:

    • For D4-Lysine: Add 146 mg/L of L-Lysine-D4.

    • For D8-Lysine: Add 292 mg/L of DL-Lysine-D8 (to achieve 146 mg/L of the L-isomer).

  • Add the appropriate Arginine isotope (e.g., 84 mg/L of Light Arginine for a simple 2-plex).

  • Sterile-filter the media through a 0.22 µm PES membrane.

Step 2: Cell Adaptation and Labeling
  • Seed your target cell line (e.g., HeLa or HFF) into the prepared SILAC media.

  • Passage the cells for a minimum of 5 to 6 population doublings. Validation Step: Before proceeding to the main experiment, harvest a small aliquot of cells, digest the proteins, and run a rapid LC-MS/MS check. Ensure that the heavy isotope incorporation rate is >95%. If <95%, continue passaging.

Step 3: Experimental Treatment & Lysis
  • Apply your experimental condition (e.g., drug treatment) to the heavy-labeled cells, keeping the light-labeled cells as the vehicle control.

  • Wash cells with ice-cold PBS and lyse using a denaturing buffer (e.g., 8M Urea, 50mM Tris-HCl, pH 8.0) to immediately halt enzymatic degradation.

  • Quantify protein yield using a BCA assay.

Step 4: 1:1 Mixing and Digestion

Causality Check: Mixing must occur before digestion to ensure that any downstream sample loss (during reduction, alkylation, or desalting) occurs equally to both light and heavy proteomes, preserving the true biological ratio.

  • Mix exactly equal protein amounts (e.g., 50 µg Light + 50 µg Heavy).

  • Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM IAA (30 min, dark, RT).

  • Dilute urea to <2M and digest overnight with MS-grade Trypsin at a 1:50 enzyme-to-protein ratio.

Step 5: LC-MS/MS and Data Analysis
  • Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS.

  • During bioinformatic processing (e.g., MaxQuant or Spectronaut), ensure the software is configured to allow for retention time alignment tolerances that accommodate the deuterium shift, particularly if using D8-Lysine[3].

SILAC_Workflow Cell Mammalian Cell Culture (Lysine-depleted media) D4 Medium: D4-Lysine (+4 Da Mass Shift) Cell->D4 D8 Heavy: DL-D8-Lysine (+8 Da Mass Shift, 2x Conc.) Cell->D8 Mix 1:1 Protein Mixing & Tryptic Digestion D4->Mix D8->Mix LCMS LC-MS/MS Analysis Mix->LCMS QuantD4 Isotopic Envelope: Minimal Overlap Risk Small RT Shift LCMS->QuantD4 QuantD8 Isotopic Envelope: Zero Overlap Risk Larger RT Shift LCMS->QuantD8

Fig 2. SILAC workflow comparing D4-Lysine and DL-D8-Lysine incorporation and mass spectrometry outcomes.

Conclusion

For most standard 2-plex or 3-plex SILAC experiments, D4-Lysine remains the superior choice due to its enantiomeric purity, lower required media concentrations, and minimal chromatographic retention time shift. However, for specialized multiplexing workflows (such as DIA-MS) where a larger mass separation is strictly required to prevent isotopic interference, DL-D8-Lysine is a highly effective alternative, provided the researcher accounts for the 2x concentration requirement and configures their MS software to handle the expanded deuterium RT shift[3].

References

  • Source: nih.
  • Source: acs.org (Journal of Proteome Research)
  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Sources

Safety & Regulatory Compliance

Safety

DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) proper disposal procedures

Comprehensive Operational and Disposal Guide for DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) Introduction DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is a stable, non-radioactive isotope-labeled amino acid fundamentally utilized in Stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8)

Introduction DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is a stable, non-radioactive isotope-labeled amino acid fundamentally utilized in Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) and quantitative LC-MS/MS proteomics[1]. By substituting eight hydrogen atoms with deuterium, it provides a precise +8 Da mass shift, allowing researchers to multiplex samples and distinguish between experimental conditions without chemical derivatization.

While stable isotopes are non-radioactive and generally classified as non-hazardous, their operational lifecycle—from media preparation to final disposal—requires strict logistical oversight. Improper handling can lead to isotopic cross-contamination (background noise in high-sensitivity MS facilities) and non-compliance with local aqueous waste regulations due to the hydrochloride (HCl) salt component[2].

Physicochemical & Logistical Profile

To design a self-validating experimental and disposal system, researchers must first account for the chemical properties of the D8-labeled HCl salt.

PropertyValueOperational Implication
Chemical Formula C6H6D8N2O2 · HClContains 8 deuterium atoms; +8 Da mass shift for MS.
Molecular Weight 190.70 g/mol Account for the HCl salt mass when calculating molarity.
Solubility Soluble in H2OReadily dissolves in cell culture media; highly hygroscopic.
Hazard Classification Non-Hazardous (OSHA/GHS)No special hazardous waste transport required[2].
EPA Waste Code NoneStandard chemical disposal protocols apply[3].

Operational Plan: Experimental Workflow & Handling

Causality in Protocol Design: The addition of the HCl salt makes the compound highly water-soluble but also hygroscopic. It must be stored desiccated at room temperature or 4°C. When preparing molar solutions, you must calculate the mass using the HCl-inclusive molecular weight (190.70 g/mol ), not the free base D8-Lysine, to prevent sub-optimal labeling concentrations.

Step-by-Step SILAC Media Preparation Protocol:

  • Rehydration: Weigh the required mass of DL-Lysine:HCl (D8) and dissolve it in a small volume of sterile 1X PBS.

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter inside a biosafety cabinet to ensure sterility without protein binding.

  • Media Integration: Aseptically add the filtered D8-Lysine to lysine-depleted DMEM or RPMI.

  • Serum Addition: Supplement with 10% dialyzed Fetal Bovine Serum (FBS). Causality: Standard FBS contains free, unlabeled amino acids that will compete with the D8-Lysine, severely reducing isotopic incorporation rates.

  • Validation: Culture a test batch of cells for 5-6 passages and perform a preliminary LC-MS/MS run to confirm >95% isotopic incorporation before proceeding with the primary experiment[1].

Proper Disposal Procedures

Causality in Disposal Design: DL-Lysine:HCl (D8) is not regulated by the EPA as a hazardous waste[2]. However, two critical factors dictate its disposal:

  • Isotopic Carryover: In facilities sharing mass spectrometers, residual D8 isotopes in glassware or drains can contaminate future trace-level metabolic studies[3].

  • pH Alteration: Concentrated aqueous solutions of the HCl salt can lower the pH of waste streams.

Step-by-Step Disposal Protocol:

  • Segregation: Immediately separate waste into "Solid/Powder" and "Aqueous/Media" streams. Do not mix with halogenated organic solvents.

  • Solid Waste (Vials, Unused Powder, Contaminated Plastics):

    • Place in a double-lined, sealed chemical waste container.

    • Label as "Non-Hazardous Solid Chemical Waste - Stable Isotope."

    • Disposal Route: Dispatch for commercial chemical incineration. Incineration completely destroys the molecular and isotopic signature, eliminating the risk of environmental isotopic accumulation[4].

  • Aqueous Waste (Spent Media, Buffers, Wash Solutions):

    • Collect in a designated aqueous waste carboy.

    • pH Neutralization: Test the pH. If the concentration of the HCl salt has dropped the pH below 5.0, add 1M NaOH dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

    • Disposal Route: Once neutralized, and if permitted by your local Publicly Owned Treatment Works (POTW) guidelines for biological media, dispose of down the drain with a 10-fold excess of water. Otherwise, submit to your EHS department as non-hazardous aqueous waste[2].

  • Decontamination: Wash all reusable glassware that contacted the D8-Lysine with 1M NaOH, followed by a triple rinse with distilled water, to chemically degrade residual traces before standard dishwashing.

Workflow Visualization

G Start DL-Lysine:HCl (D8) Stock Material Prep SILAC Media Prep (Use Dialyzed FBS) Start->Prep Exp Cell Culture & LC-MS/MS Analysis Prep->Exp WasteSplit Waste Categorization Exp->WasteSplit Solid Solid Waste (Plastics, Powder) WasteSplit->Solid Dry Materials Aqueous Aqueous Waste (Spent Media, Buffers) WasteSplit->Aqueous Liquid Streams SolidDisp Chemical Incineration (Destroys Isotopic Signature) Solid->SolidDisp AqDisp pH Neutralization (pH 6-8) Drain or Carboy Disposal Aqueous->AqDisp

Lifecycle and waste segregation workflow for DL-Lysine:HCl (D8) in MS proteomics.

By integrating these safety and disposal protocols into your standard operating procedures, your laboratory ensures environmental compliance while safeguarding the integrity of high-sensitivity analytical instruments. For further technical support on stable isotope handling, consult our comprehensive library of application notes.

References

  • Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis. National Institutes of Health (PMC).[Link]

  • Safety Data Sheet: DL-lysine monohydrochloride. Carl Roth.[Link]

  • Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Personal protective equipment for handling DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)

As a Senior Application Scientist, I approach the handling of stable isotope-labeled standards not merely as a matter of occupational safety, but as a critical component of analytical integrity. DL-LYSINE:HCL (3,3,4,4,5,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled standards not merely as a matter of occupational safety, but as a critical component of analytical integrity. DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8) is highly valued in quantitative mass spectrometry (LC-MS/MS), metabolic flux analysis, and proteomics.

While its toxicological profile is relatively benign, the primary operational directive when handling this compound is bidirectional protection : protecting the operator from nuisance dust, and protecting the high-value, hygroscopic standard from isotopic dilution, moisture absorption, and contamination.

Hazard Profile & Quantitative Data

Before donning Personal Protective Equipment (PPE), it is essential to understand the physical and chemical properties that dictate our handling strategy. DL-Lysine HCl is generally classified as non-hazardous under OSHA Hazard Communication Standards[1]. However, its physical state as a fine, hygroscopic powder requires specific logistical controls[2].

Property / ParameterValue / SpecificationCausality / Operational Impact
Molecular Weight 227.16 g/mol (Dihydrochloride)[3]Critical for exact molarity calculations; moisture absorption alters true mass.
Isotopic Purity ≥98 atom % D[3]Requires strict protection from H-D exchange environments.
Appearance White solid / powder[1]Prone to aerosolization; necessitates draft-free weighing environments.
Hygroscopicity High[2]Absorbs atmospheric moisture rapidly, skewing quantitative accuracy.
OSHA Hazard Class Non-hazardous[1]Shifts primary operational focus from acute toxicity to sample integrity.
Shelf Life Re-analyze after 3 years[4]Stable under recommended storage, but chemical purity must be verified over time.

Causality-Driven PPE Requirements

Standard laboratory PPE is insufficient for high-precision isotopic work unless the causality behind each item is understood. Every piece of equipment must serve the dual purpose of safety and sample preservation.

  • Hand Protection (Powder-Free Nitrile Gloves):

    • Causality: Latex gloves contain extractable proteins and powders that cause severe ion suppression in mass spectrometry. Nitrile provides an inert barrier. Gloves must be inspected and changed immediately if they touch the outer surface of the desiccator to prevent cross-contamination[5].

  • Respiratory Protection (N95 / P95 Particulate Respirator):

    • Causality: While DL-Lysine HCl only causes mild respiratory tract irritation if inhaled[2], a type P95 (US) or P1 (EU) respirator is strictly required[5]. The primary function here is to block the operator's exhaled breath . Human breath contains high levels of moisture; exhaling over a hygroscopic deuterated powder will cause immediate micro-clumping and water-weight gain, invalidating your mass calculations.

  • Eye Protection (Wraparound Safety Goggles):

    • Causality: Airborne dust from the powder can cause mechanical conjunctivitis (redness, tearing, itching)[1]. Goggles prevent accidental ocular exposure during micro-spatula transfers.

  • Body Protection (Anti-Static Lab Coat):

    • Causality: Deuterated powders are highly susceptible to electrostatic charge. Standard synthetic lab coats generate static fields that can cause the lightweight powder to "jump" out of the weigh boat. Use a 100% cotton or specialized anti-static lab coat.

Operational Workflow: Precision Handling & Weighing

To ensure scientific integrity, the following protocol is designed as a self-validating system . If the validation steps fail, the operator immediately knows the sample's molarity is compromised.

Step 1: Thermal Equilibration Remove the DL-LYSINE:HCL-D8 vial from its inert gas storage[2]. Do not open the vial. Place it in a room-temperature desiccator for exactly 30 minutes. Causality: Opening a cold vial exposes it to ambient humidity, causing instant condensation on the powder.

Step 2: Balance Preparation & Validation Place an anti-static ionizer (e.g., a polonium alpha-emitter or active ionizing blower) next to the microbalance. Zero the balance and verify calibration with a 1 mg standard weight.

Step 3: PPE Donning & Transfer Don the required nitrile gloves, P95 respirator, and goggles[5]. Using an anti-static micro-spatula, transfer the required mass of DL-LYSINE:HCL-D8 into a pre-tared, anti-static weigh boat.

Step 4: Solubilization Immediately transfer the weighed powder into a volumetric flask containing LC-MS grade water or 0.1M HCl. Self-Validation Check: Re-weigh the 1 mg standard weight on the balance. If the reading has drifted by >0.05 mg, atmospheric moisture or static has interfered with your process, and the calculated molarity of your standard solution has an embedded error margin.

Spill Management & Disposal Plan

In the event of a spill, do not use compressed air or dry sweeping methods that generate dust clouds.

Step 1: Containment & Recovery If the material is spilled inside the balance enclosure, use a dedicated HEPA-filtered micro-vacuum to recover the powder. Because the material is non-hazardous[1], small benchtop spills can be carefully swept up using a damp, lint-free wipe[2].

Step 2: Surface Decontamination Wash the spill area thoroughly with soap and excess water[5]. DL-Lysine HCl is highly soluble in water[1], making aqueous cleanup highly effective.

Step 3: Waste Segregation Do not let the product enter standard drains[2]. Offer surplus, recovered spill material, and non-recyclable solutions to a licensed chemical disposal company[2].

Operational Workflow Diagram

G Start Thermal Equilibration (Desiccator to RT) PPE Don PPE (Nitrile, P95, Goggles) Start->PPE Prevents condensation Weigh Microbalance Weighing (Anti-static Ionizer) PPE->Weigh Protects sample & user Spill Spill Detected? Weigh->Spill Solubilize Solubilize in LC-MS Grade Solvent Store Store Aliquots (-80°C, Sealed) Solubilize->Store Prevents degradation Spill->Solubilize No Clean Wet Wipe (Aqueous) & Segregate Waste Spill->Clean Yes Clean->Solubilize Proceed with intact sample

Workflow for handling DL-LYSINE:HCL-D8, emphasizing contamination prevention and sample integrity.

References

  • Capot Chemical Co., Ltd. "MSDS of L-Lysine:2HCl-d8." Capotchem.com.
  • Scholar Chemistry. "DL-Lysine HCl Material Safety Data Sheet." Finalsite.net.
  • Sigma-Aldrich. "DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride - Safety Information." Sigmaaldrich.com.
  • CDN Isotopes. "DL-Lysine-3,3,4,4,5,5,6,6-d8 2HCl Product Information." Cdnisotopes.com.
  • Vanderbilt University. "DL-Lysine - Safety Data Sheet." Vanderbilt.edu.

Sources

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